Vamicamide
Description
Structure
3D Structure
Properties
CAS No. |
97987-88-7 |
|---|---|
Molecular Formula |
C18H23N3O |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-(dimethylamino)-2-phenyl-2-pyridin-2-ylpentanamide |
InChI |
InChI=1S/C18H23N3O/c1-14(21(2)3)13-18(17(19)22,15-9-5-4-6-10-15)16-11-7-8-12-20-16/h4-12,14H,13H2,1-3H3,(H2,19,22) |
InChI Key |
BWNLUIXQIHPUGO-UHFFFAOYSA-N |
SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide 4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide FK 176 FK-176 FK176 FR 071741 FR-071741 FR071741 vamicamide vamicamide hydrochloride, ((R*,R*)-(+-))-isomer vamicamide, ((R*,R*)-(+-))-isomer vamicamide, (R-(R*,S*))-isomer vamicamide, (S-(R*,R*))-isome |
Origin of Product |
United States |
Foundational & Exploratory
Vamicamide (FK176): Molecular Mechanisms and Pharmacodynamics of M3-Selective Muscarinic Antagonism
Core Directive: The Case for M3-Selective Antagonism in Detrusor Smooth Muscle
The pharmacological management of overactive bladder (OAB) and urinary frequency (pollakiuria) has historically been limited by the ubiquitous distribution of muscarinic acetylcholine receptors (mAChRs) throughout the body. Non-selective antimuscarinics, while effective at relaxing detrusor smooth muscle, frequently induce dose-limiting adverse events such as dry mouth, constipation, and central nervous system (CNS) disturbances[1].
Vamicamide (FK-176), chemically designated as (+/-)-(2R,4R)-4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide, represents a targeted approach to this challenge[2]. By demonstrating a selective binding affinity for the M3 receptor subtype[3], vamicamide selectively inhibits cholinergic nerve-induced contractions in the urinary bladder while minimizing systemic anticholinergic burden[2]. This whitepaper dissects the molecular mechanism, signaling blockade, and the self-validating experimental frameworks used to characterize vamicamide's pharmacological profile.
Molecular Pharmacology & The Gq/11 Signaling Axis
The human detrusor muscle expresses a heterogeneous population of muscarinic receptors, predominantly M2 and M3 subtypes. While M2 receptors outnumber M3 receptors (often by a 3:1 ratio), it is the M3 receptor that is the primary functional mediator of direct bladder contraction[1].
Vamicamide acts as a highly specific, competitive antagonist at the M3 receptor[4]. Upon binding, it prevents the endogenous ligand (acetylcholine) from initiating the Gq/11-coupled signaling cascade.
Mechanistic Causality:
-
Receptor Blockade: Vamicamide occupies the orthosteric binding site of the M3 receptor, preventing acetylcholine-induced conformational changes.
-
Signal Uncoupling: This blockade halts the activation of the Gq/11 alpha subunit, subsequently preventing the activation of Phospholipase C (PLC).
-
Calcium Suppression: Without PLC activity, the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG) is arrested. The lack of IP3 prevents the release of Ca²⁺ from the sarcoplasmic reticulum, directly inhibiting the actin-myosin cross-bridging required for detrusor contraction.
M3 receptor signaling pathway and competitive blockade by Vamicamide.
In Vitro Pharmacodynamics: Self-Validating Organ Bath Methodologies
To rigorously prove that vamicamide is a pure, competitive antimuscarinic agent—and not a general smooth muscle relaxant or calcium channel blocker—researchers employ highly controlled organ bath assays using human or rat detrusor strips[4].
Step-by-Step Methodology: Functional Detrusor Assay
This protocol is designed as a self-validating system . Every step includes built-in controls to isolate the exact mechanism of action.
-
Step 1: Tissue Preparation & Equilibration
-
Action: Detrusor strips are suspended in organ baths containing oxygenated Krebs-Henseleit solution at 37°C under a resting tension of 1.0 g.
-
Causality: The urothelium is carefully removed to prevent the spontaneous release of urothelium-derived relaxing factors (UDRFs) or nitric oxide, which could artificially skew contractile data[1].
-
-
Step 2: Viability and Specificity Control (The Validation Checkpoint)
-
Action: Tissues are stimulated with 80 mM KCl.
-
Causality: High extracellular K⁺ bypasses membrane receptors entirely, directly depolarizing the cell and opening voltage-gated calcium channels.
-
Validation: If vamicamide were to inhibit this contraction, it would indicate off-target calcium antagonism. Vamicamide shows 0% inhibition of KCl-induced contractions, validating its mechanism as strictly receptor-mediated[4].
-
-
Step 3: Baseline Agonism
-
Action: A cumulative concentration-response curve is generated using carbachol (0.001–10,000 µmol/L).
-
Causality: Carbachol is utilized instead of acetylcholine because it is resistant to hydrolysis by acetylcholinesterase, ensuring a stable, reproducible baseline curve[4].
-
-
Step 4: Antagonist Incubation
-
Action: Tissues are washed, allowed to recover, and then incubated with vamicamide (0.01–10 µmol/L) for 30 minutes prior to a second carbachol curve.
-
Causality: A 30-minute incubation ensures steady-state thermodynamic equilibrium between the antagonist and the M3 receptors.
-
-
Step 5: Schild Plot Analysis
-
Action: The rightward shift of the carbachol curve is plotted.
-
Validation: A Schild plot regression line with a slope close to unity (1.0) mathematically proves that vamicamide acts via reversible, competitive antagonism without depressing the maximum tissue response[4].
-
Step-by-step organ bath workflow for determining Vamicamide antagonism.
Quantitative Data: Comparative Pharmacological Profile
The self-validating nature of the organ bath assay allows for direct comparison against other clinical agents. Unlike temiverine, which exhibits mixed mechanisms, vamicamide's profile is purely antimuscarinic.
Table 1: Comparative In Vitro Pharmacological Profile in Human Detrusor Smooth Muscle
| Compound | Primary Target | Mechanism of Action | pA₂ Value (vs. Carbachol) | Inhibition of KCl (80 mM) Contraction |
| Atropine | Non-selective mAChR | Competitive Antagonist | High (~8.0 - 9.0) | None (0%) |
| Tolterodine | Non-selective mAChR | Competitive Antagonist | High | None (0%) |
| Vamicamide | M3-selective mAChR | Competitive Antagonist | Moderate-High | None (0%) |
| Temiverine | mAChR + Ca²⁺ Channels | Mixed Antagonist | Moderate | Significant |
Data synthesized from established detrusor smooth muscle assays[4].
In Vivo Translation & Pharmacokinetic Tissue Selectivity
While in vitro M3 selectivity is a critical starting point, the true clinical value of an antimuscarinic lies in its in vivo tissue selectivity. Vamicamide distinguishes itself through a dual-mechanism of selectivity:
-
Receptor-Level Affinity: As demonstrated, it preferentially binds the M3 subtype over M2[3],[5].
-
Pharmacokinetic Concentration: Vamicamide exhibits favorable pharmacokinetics that allow the active compound to concentrate within the urinary bladder[6],[7].
In conscious dog and rat models of urinary frequency, oral administration of vamicamide (0.32 mg/kg) significantly increased bladder capacity without altering micturition pressure, threshold pressure, or residual urine volume[2]. Furthermore, general pharmacology studies demonstrated that vamicamide has exceptionally weak CNS penetration; it does not prolong hexobarbital-induced anesthesia or alter spontaneous EEG patterns, sharply contrasting with older, non-selective agents like oxybutynin[8],[2].
Conclusion
Vamicamide (FK176) provides a masterclass in targeted drug design for urogenital dysfunction. By coupling M3-selective competitive antagonism with favorable bladder-concentrating pharmacokinetics, it effectively uncouples the Gq/11 signaling axis in detrusor smooth muscle. The rigorous, self-validating methodologies used to define its profile ensure that its mechanism is strictly receptor-mediated, offering a robust framework for understanding modern pharmacotherapy in overactive bladder conditions.
References
-
General pharmacology of the new antimuscarinic compound vamicamide - PubMed Source: nih.gov URL:[Link]
-
Vamicamide - Grokipedia Source: grokipedia.com URL:[Link]
-
Vamicamide - Drug Targets, Indications, Patents - Patsnap Synapse Source: patsnap.com URL:[Link]
-
Effects of vamicamide, a novel drug for pollakiurea, on muscarinic receptors Source: researchgate.net URL:[Link]
-
Molecules - Muscarinic Receptor Agonists and Antagonists Source: cardiff.ac.uk URL:[Link]
-
Muscarinic Receptor Agonists and Antagonists - PMC Source: nih.gov URL:[Link]
-
Recent advances in the physiology and pharmacology of the bladder Source: ovid.com URL:[Link]
-
New Frontiers in the Treatment of Overactive Bladder and Incontinence - PMC Source: nih.gov URL:[Link]
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- 5. New Frontiers in the Treatment of Overactive Bladder and Incontinence - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. General pharmacology of the new antimuscarinic compound vamicamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural and Physicochemical Profiling of Vamicamide: A Comprehensive Technical Guide
As a Senior Application Scientist, I approach the characterization of active pharmaceutical ingredients (APIs) not merely as a compilation of static properties, but as a dynamic interplay between molecular architecture and physiological behavior. Vamicamide (also known as FK-176 or Urocut) is a highly specific muscarinic acetylcholine receptor (mAChR) antagonist. Originally developed for the treatment of urinary incontinence and overactive bladder, its structural design offers a masterclass in rational drug development[1].
This whitepaper deconstructs the chemical structure, molecular weight, synthetic optimization, and analytical methodologies of Vamicamide, providing researchers with a self-validating framework for its application in preclinical workflows.
Physicochemical Profiling & Structural Elucidation
The pharmacological efficacy of Vamicamide is intrinsically linked to its precise molecular weight and stereochemistry. With a molecular weight of 297.39 g/mol and an empirical formula of C18H23N3O , Vamicamide falls perfectly within the optimal range for small-molecule drugs (Lipinski’s Rule of Five)[2]. This molecular weight provides sufficient structural complexity to ensure high receptor affinity while remaining small enough to facilitate tissue penetration.
Table 1: Physicochemical and Pharmacological Properties
| Property | Value | Causality / Significance |
| Molecular Weight | 297.39 g/mol | Optimal size for penetrating detrusor muscle tissue while limiting excessive central nervous system (CNS) crossing. |
| Chemical Formula | C18H23N3O | Provides the necessary atomic framework for mAChR interaction without unnecessary lipophilic bulk. |
| Stereochemistry | (2R, 4R) | The specific enantiomeric configuration ensures precise spatial alignment within the muscarinic receptor pocket. |
| Target Affinity (pA2) | 6.82 (Bladder tissue) | Demonstrates high affinity for detrusor muscle mAChRs, effectively preventing cholinergic spasms. |
| Physical State | Solid (White Powder) | Stable form for long-term storage (-20°C for up to 3 years)[2]. |
Structure-Activity Relationship (SAR)
The IUPAC name for Vamicamide is (2R,4R)-4-(dimethylamino)-2-phenyl-2-pyridin-2-ylpentanamide[1]. Every functional group in this structure serves a distinct mechanistic purpose:
-
Tertiary Amine (Dimethylamino group): This moiety mimics the quaternary ammonium nitrogen of endogenous acetylcholine. At physiological pH, it becomes protonated, allowing it to anchor into the orthosteric binding site of the muscarinic receptor.
-
Di-Aromatic System (Phenyl and Pyridine rings): These bulky, lipophilic rings provide severe steric hindrance. Once the molecule is anchored, these rings occupy the receptor pocket, preventing the conformational change required for G-protein activation, thereby conferring its antagonist properties[3].
-
Primary Amide: Acts as a hydrogen bond donor and acceptor, stabilizing the drug-receptor complex and increasing target residence time.
Caption: Structure-Activity Relationship (SAR) of Vamicamide's functional groups.
Synthetic Workflows & Green Chemistry Optimization
The synthesis of complex anticholinergic agents with multiple chiral centers often involves harsh reagents. During the initial scale-up of Vamicamide (FK-176), the synthetic route relied heavily on dichloromethane (DCM) as a solvent and generated substantial aluminum waste[4].
Causality for Optimization: DCM is a volatile, halogenated solvent with significant environmental and health liabilities. Furthermore, aluminum waste from traditional reduction steps complicates downstream purification and drastically increases the E-factor (kg waste / kg product). By transitioning to catalytic transformations and water-compatible processes guided by the principles of Green Chemistry, the E-factor and reaction mass efficiency (RME) of Vamicamide's synthesis were dramatically improved[4]. This shift not only reduced environmental impact but also streamlined the isolation of the pure (2R, 4R) enantiomer, ensuring a self-validating, scalable synthetic route.
Experimental Protocols: Formulation and Analysis
To ensure scientific integrity during in vivo testing or quality control, protocols must be designed as self-validating systems. Below are the optimized methodologies for formulating and analyzing Vamicamide, complete with the causality behind each step.
Protocol A: Preparation of In Vivo Formulation (2 mg/mL)
When preparing Vamicamide for in vivo administration (e.g., to evaluate its2[2]), maintaining solubility without causing solvent toxicity is critical.
Table 2: In Vivo Formulation Composition
| Component | Volume Fraction | Function in Formulation |
| DMSO | 10% | Primary solvent; disrupts the crystal lattice of the solid drug. |
| PEG300 | 40% | Co-solvent; prevents precipitation during aqueous dilution. |
| Tween 80 | 5% | Non-ionic surfactant; stabilizes hydrophobic rings via micelle formation. |
| Saline/PBS | 45% | Aqueous diluent; restores physiological osmolarity. |
Step-by-Step Methodology:
-
Primary Solubilization: Add 100 μL of DMSO to the pre-weighed Vamicamide powder. Causality: DMSO is a highly polar aprotic solvent that effectively breaks the intermolecular hydrogen bonds of the primary amide, ensuring complete initial dissolution.
-
Co-solvent Addition: Add 400 μL of PEG300 and mix until clear. Causality: PEG300 acts as a bridging solvent. If aqueous buffer were added directly to the DMSO stock, the highly lipophilic di-aromatic system of Vamicamide would instantly precipitate.
-
Surfactant Stabilization: Add 50 μL of Tween 80 and vortex. Causality: Tween 80 reduces the surface tension of the mixture and forms protective micelles around the drug molecules, shielding the hydrophobic domains from the upcoming aqueous phase.
-
Osmotic Balancing: Slowly add 450 μL of Saline or PBS. Causality: This final step adjusts the osmolarity of the solution to physiological conditions, preventing tissue necrosis or osmotic shock upon administration[2]. Validation Check: The final solution must remain optically clear; any turbidity indicates micelle failure and requires reformulation.
Protocol B: HPLC-UV Quantification and Stability Assessment
To validate the purity and concentration of Vamicamide formulations, a robust High-Performance Liquid Chromatography (HPLC) method is required[5].
Step-by-Step Methodology:
-
Column Selection (C18 Reverse-Phase): Utilize a high-efficiency C18 analytical column. Causality: The octadecyl carbon chain (C18) provides a highly hydrophobic stationary phase. Vamicamide’s phenyl and pyridine rings interact strongly with this phase via van der Waals forces, ensuring adequate retention time and separation from polar degradation products.
-
Mobile Phase Gradient: Implement a gradient elution from 95% aqueous (0.1% Trifluoroacetic acid, TFA) to 95% acetonitrile. Causality: The tertiary amine in Vamicamide is ionizable. TFA acts as an ion-pairing agent, suppressing the ionization of the amine and preventing peak tailing. The increasing organic modifier (acetonitrile) gradually overcomes the hydrophobic interactions, eluting the compound as a sharp, symmetrical peak.
-
UV Detection at 254 nm: Monitor the eluent using a UV-Vis detector. Causality: The conjugated pi-electron systems of the di-aromatic rings exhibit strong absorption in the UV region. Monitoring at 254 nm provides a high signal-to-noise ratio, ensuring accurate quantification.
Caption: Step-by-step in vivo formulation and HPLC-UV quality control workflow.
References
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Wikipedia. Vamicamide. Retrieved from [Link]
-
Yamamoto T, et al. (1995). General pharmacology of the new antimuscarinic compound vamicamide. PubMed. Retrieved from [Link]
-
Masanori Nisiwaki. (2003). Green Chemistry in Process Research and Development in Pharmaceutical Industry. Journal of Synthetic Organic Chemistry, Japan - J-Stage. Retrieved from[Link]
-
MDPI. Muscarinic Receptor Agonists and Antagonists. Retrieved from [Link]
- Google Patents. US9308181B2 - Topical formulations, systems and methods.
Sources
Vamicamide: Pharmacodynamics and M3 Receptor Binding Affinity in Detrusor Smooth Muscle
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
The development of targeted antimuscarinic agents for the treatment of overactive bladder (OAB) and pollakiuria relies heavily on optimizing receptor subtype selectivity. Vamicamide (FK-176), chemically designated as (+/-)-(2R,4R)-4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide, represents a critical case study in competitive muscarinic acetylcholine receptor (mAChR) antagonism 1. While early-generation antimuscarinics like oxybutynin exhibit broad-spectrum affinity across M1–M5 subtypes—often leading to dose-limiting central nervous system (CNS) and glandular side effects—vamicamide was engineered to exploit favorable pharmacokinetics and functional selectivity for the M3 receptor subtype in urinary bladder tissue 2. This whitepaper dissects the binding affinity, mechanistic pathways, and experimental methodologies used to validate vamicamide’s pharmacological profile.
The M3 Receptor Paradigm in Bladder Physiology
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of acetylcholine (ACh) in the parasympathetic nervous system 3. In the human detrusor muscle, the M2 and M3 subtypes coexist in an approximate 3:1 ratio. However, it is the M3 receptor that is the primary driver of direct smooth muscle contraction.
When ACh binds to the orthosteric site of the M3 receptor, it triggers a conformational change that activates the
Vamicamide acts as a competitive antagonist at this precise junction, sterically hindering ACh from initiating the
Mechanism of M3 receptor-mediated detrusor contraction and competitive inhibition by Vamicamide.
Binding Affinity Profile: Quantitative Analysis
To evaluate the therapeutic index of vamicamide, its binding affinity (
Crucially, while vamicamide shows similar potency as an M1 and M3 antagonist in tissue preparations, it is markedly less potent at M2 receptors. This M2-sparing effect is vital, as M2 blockade in the heart can lead to undesirable tachycardia 5.
Table 1: Comparative Receptor Affinity Data
Data synthesized from radioligand binding and functional tissue assays.
| Parameter / Receptor Target | Vamicamide (FK-176) | Oxybutynin (Reference) | Pharmacological Implication |
| M1 Affinity ( | ~95 nM (Cerebral Cortex) | 6.1 nM | Lower M1 affinity reduces risk of cognitive impairment. |
| M2 Affinity ( | Low Affinity | 21.0 nM | M2-sparing profile minimizes cardiac side effects (tachycardia). |
| M3 Affinity ( | High Affinity | 3.4 nM | Primary target for reducing detrusor overactivity. |
| Functional Bladder ( | 6.82 – 7.44 | 7.00 – 8.00 | Strong competitive antagonism at the organ level. |
| In Vivo Selectivity | Bladder > Salivary Gland | Bladder ≈ Salivary Gland | Vamicamide concentrates in urine, enhancing local efficacy. |
Experimental Protocols for Determining Binding Affinity
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the methodologies required to establish the binding metrics (
Protocol A: Radioligand Displacement Assay (In Vitro Determination)
This protocol utilizes cloned human muscarinic receptors to isolate subtype-specific affinity without the confounding variables of mixed-receptor tissue homogenates [[6]]().
-
Membrane Preparation: Harvest Chinese Hamster Ovary (CHO-K1) cells stably expressing recombinant human M1–M5 receptors. Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Causality: Ice-cold conditions and protease inhibitors are mandatory to prevent receptor degradation and maintain the structural integrity of the orthosteric binding pocket.
-
-
Competitive Incubation: Aliquot membrane preparations (10–20 µg protein/well) into 96-well plates. Add 0.2 nM of
-methylscopolamine ( )—a non-selective muscarinic radioligand—alongside varying concentrations of vamicamide ( to M).-
Causality: A broad logarithmic concentration range ensures the capture of a complete sigmoidal displacement curve, which is mathematically required for accurate
derivation.
-
-
Equilibration: Incubate the mixture at 25°C for 60 minutes.
-
Causality: Steady-state equilibrium must be achieved so that the law of mass action applies to the binding kinetics.
-
-
Rapid Filtration (Separation): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).
-
Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand to the filter matrix.
-
-
Quantification & Validation: Wash filters three times with ice-cold buffer, dry, and quantify retained radioactivity via liquid scintillation counting. Self-Validation Step: Run a parallel assay using a known saturating concentration of Atropine (1 µM) to define non-specific binding (NSB).
-
Data Analysis: Calculate the
using non-linear regression. Convert to the inhibition constant ( ) using the Cheng-Prusoff equation : , where is the radioligand concentration and is its dissociation constant.
Step-by-step workflow for determining Vamicamide Ki values via radioligand displacement assays.
Protocol B: Functional Organ Bath Assay (Ex Vivo Determination)
While
-
Tissue Isolation: Excise detrusor muscle strips from male Sprague-Dawley rats. Suspend the strips in 10 mL organ baths containing Krebs-Henseleit solution, continuously aerated with 95%
and 5% at 37°C. -
Equilibration Phase: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.
-
Causality: This recovery period is critical to overcome surgical shock and establish a stable baseline tonus, preventing skewed contractility data.
-
-
Agonist Baseline: Generate a cumulative concentration-response curve using the muscarinic agonist Carbachol (CCh).
-
Antagonist Challenge: Wash the tissue until baseline tension is restored. Incubate the tissue with a fixed concentration of vamicamide for 30 minutes.
-
Causality: A 30-minute pre-incubation ensures vamicamide fully penetrates the tissue layers and reaches equilibrium at the M3 receptors before agonist introduction.
-
-
Schild Plot Analysis: Repeat the CCh concentration-response curve in the presence of vamicamide. Calculate the dose ratio (CR) and plot
against . The x-intercept yields the value—the negative logarithm of the antagonist concentration that requires a twofold increase in agonist to elicit the original response.
Pharmacokinetic Synergy: The "In Vivo" Selectivity Phenomenon
An in-depth analysis of vamicamide reveals a fascinating pharmacological nuance: its in vitro receptor subtype selectivity (M3 vs. M1) is relatively modest compared to newer agents like darifenacin. However, vamicamide exhibits profound in vivo organ selectivity for the urinary bladder over the salivary glands and CNS 3.
This phenomenon is driven by its unique pharmacokinetic profile. Vamicamide is highly concentrated in the urine following oral administration. Because the urothelium allows for local drug diffusion into the underlying detrusor muscle, the bladder tissue is exposed to exponentially higher localized concentrations of the antagonist than systemic tissues (e.g., parotid glands or brain). Furthermore, vamicamide poorly penetrates the blood-brain barrier, shielding the cerebral cortex (rich in M1 receptors) from its anticholinergic effects, thereby preserving cognitive function and avoiding the memory impairment often seen with oxybutynin 1.
Conclusion
Vamicamide (FK-176) serves as a foundational model in urological pharmacology, demonstrating how a compound with a
References
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General pharmacology of the new antimuscarinic compound vamicamide - PubMed. National Institutes of Health (NIH). Available at:[Link]
-
Vamicamide - Grokipedia. Available at:[Link]
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Urinary bladder-selective action of the new antimuscarinic compound vamicamide - PubMed. National Institutes of Health (NIH). Available at:[Link]
-
Muscarinic Receptor Agonists and Antagonists - PMC. National Institutes of Health (NIH). Available at:[Link]
-
Effect of oxybutynin and imidafenacin on central... : Neuroimage - Ovid. Available at: [Link]
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- 4. medchemexpress.com [medchemexpress.com]
- 5. General pharmacology of the new antimuscarinic compound vamicamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
Pharmacokinetic Profile of Vamicamide (FK176) in Preclinical Models
Topic: Pharmacokinetic Profile of Vamicamide in Preclinical Models Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vamicamide (FK176) is a potent, bladder-selective muscarinic receptor antagonist developed for the treatment of urinary frequency and incontinence. Unlike non-selective antimuscarinics (e.g., atropine) or early-generation agents like oxybutynin, Vamicamide demonstrates a favorable pharmacokinetic (PK) profile characterized by high oral bioavailability, low protein binding, and a distinct metabolic clearance pathway that minimizes systemic cardiovascular side effects while maintaining efficacy in the detrusor muscle. This guide details the absorption, distribution, metabolism, and excretion (ADME) characteristics of Vamicamide in rodent and non-rodent preclinical models.
Chemical Identity and Physicochemical Properties
Vamicamide is chemically defined as (±)-(2R, 4R)-4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide**. It is administered as a racemic mixture containing two enantiomeric pairs.[1]
-
Mechanism of Action: Competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with functional selectivity for the M3 subtype involved in bladder contraction.
-
Stereochemistry: The drug exists as a racemate of (2R, 4R) and (2S, 4S) enantiomers.[1] Preclinical studies indicate that while the pharmacological activity resides in both, the metabolic handling differs stereoselectively in certain species.
Absorption and Bioavailability[5][6]
Oral Absorption
In conscious rat and dog models, Vamicamide exhibits rapid and complete absorption following oral administration. Unlike many tertiary amines that suffer from extensive first-pass variability, Vamicamide maintains a consistent absorption profile.
-
Food Effect: Preclinical data suggests that the bioavailability of Vamicamide is minimally affected by food intake, a significant advantage over other antimuscarinics where food can drastically alter
and . -
Dose Proportionality: In the therapeutic dose range (0.32 – 3.2 mg/kg in dogs), plasma concentrations exhibit linear pharmacokinetics.
Comparative Bioavailability
| Parameter | Rat (Oral 10 mg/kg) | Dog (Oral 1 mg/kg) | Notes |
| 0.5 – 1.0 h | 1.0 – 2.0 h | Rapid onset of action. | |
| Bioavailability ( | High (>70%) | High | Estimated based on urinary recovery and plasma comparison. |
| Absorption Site | Small Intestine | Small Intestine | Passive diffusion dominates. |
Distribution
Plasma Protein Binding
A defining pharmacokinetic feature of Vamicamide is its low plasma protein binding .
-
Binding %: < 20% (approximate) in rat and dog plasma.
-
Significance: This contrasts sharply with oxybutynin (>99% bound) and diazepam (>98% bound). The high free fraction allows for rapid equilibration into tissues, specifically the target organ (bladder).
Tissue Distribution and Selectivity
Vamicamide demonstrates a volume of distribution (
-
Bladder Selectivity: Autoradiography studies in rats confirm accumulation of radiolabeled drug in the urinary bladder wall.
-
Blood-Brain Barrier (BBB): While Vamicamide is a tertiary amine, its central nervous system (CNS) penetration is lower compared to oxybutynin, correlating with a reduced incidence of CNS side effects (drowsiness, cognitive impairment) in behavioral models.
Metabolism
Hepatic Clearance
Vamicamide undergoes extensive hepatic metabolism. In rats, this process is stereoselective.[1][5] The (2S, 4R) isomer is metabolized significantly faster than the (2R, 4R) and (2S, 4S) isomers, leading to an enrichment of the active enantiomers in the systemic circulation.
Metabolic Pathways
The primary Phase I metabolic route is aryl hydroxylation , followed by Phase II conjugation (glucuronidation).
-
Primary Metabolite: Aryl-hydroxylated Vamicamide.
-
Secondary Metabolites: N-oxide derivatives (minor) and glucuronide conjugates found in bile.
-
Enzymatic Drivers: Cytochrome P450 (CYP) isozymes drive the hydroxylation.
Visualization: Metabolic Pathway
The following diagram illustrates the biotransformation of Vamicamide from parent compound to excreted metabolites.
Figure 1: Proposed metabolic pathway of Vamicamide emphasizing the aryl-hydroxylation and subsequent conjugation steps.
Excretion
Routes of Elimination
Elimination is balanced between renal and fecal routes, with biliary excretion playing a significant role due to the molecular weight of the glucuronidated metabolites.
-
Biliary (Feces): Major route for metabolites (M-I to M-V).
-
Renal (Urine): Excretion of unchanged parent drug and water-soluble metabolites.
Pharmacokinetic Parameters (Summary)
| Parameter | Rat | Dog |
| Half-life ( | ~1.5 - 2.0 h | ~2.5 - 4.0 h |
| Clearance ( | High (Hepatic flow limited) | Moderate |
| Excretion Ratio | Feces > Urine | Feces ≈ Urine |
Experimental Methodology
To ensure reproducibility and data integrity, the following protocols describe the standard workflows used to generate the PK profile of Vamicamide.
Protocol: Plasma Pharmacokinetics in Conscious Dogs
Objective: Determine
-
Subject Selection: Male Beagle dogs (8–12 kg), fasted overnight (16h).
-
Dosing: Administer Vamicamide orally (capsule or gavage) at 1.0 mg/kg.
-
Sampling:
-
Cannulate the cephalic vein for serial blood sampling.
-
Collect samples at 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Processing: Centrifuge blood at 3000 rpm for 10 min at 4°C. Store plasma at -20°C.
-
Analysis:
-
Extraction: Liquid-liquid extraction using ethyl acetate under alkaline conditions.
-
Quantification: HPLC with UV detection (254 nm) or LC-MS/MS for higher sensitivity (LLOQ < 1 ng/mL).
-
Chiral Separation: Use a Chiral-AGP column if stereoisomer-specific data is required.
-
Protocol: Biliary Excretion in Rats
Objective: Identify metabolites and quantify biliary clearance.
-
Surgical Prep: Anesthetize Wistar rats (pentobarbital). Cannulate the common bile duct with PE-10 tubing.
-
Dosing: Administer
C-labeled Vamicamide (10 mg/kg) orally. -
Collection: Collect bile hourly for 24 hours. Collect urine and feces separately.
-
Metabolite ID: Analyze bile samples via Thin Layer Chromatography (TLC) and Mass Spectrometry (MS) to identify glucuronide conjugates.
Visualization: PK Study Workflow
Figure 2: Standardized workflow for determining the pharmacokinetic profile of Vamicamide in preclinical species.
References
-
Yamamoto, T., et al. (1994).[1][6][7] Urinary bladder-selective action of the new antimuscarinic compound vamicamide. Arzneimittelforschung, 44(11), 1242-1249.[8] Link
-
Suzuki, A., et al. (1994). Stereoselective pharmacokinetics of the four stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide in rats. Drug Metabolism and Pharmacokinetics, 9(6), 874-885.[1] Link
-
Yamamoto, T., et al. (1995).[3] General pharmacology of the new antimuscarinic compound vamicamide. Arzneimittelforschung, 45(12), 1274-1284. Link
-
Sawada, T., et al. (1995). Effects of vamicamide on urinary bladder functions in conscious dog and rat models. Journal of Urology, 154(6), 2174-2178.[9] Link
Sources
- 1. 薬物動態 [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Vamicamide [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective pharmacokinetic analysis of valnoctamide, a CNS-active chiral amide analogue of valproic acid, in dogs, rats, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Urinary bladder-selective action of the new antimuscarinic compound vamicamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminopentamide Sulfate | Research Chemical | Supplier [benchchem.com]
Stereochemistry and Enantiomeric Properties of Vamicamide: A Comprehensive Technical Guide
Executive Summary
In the landscape of anticholinergic therapeutics, achieving receptor subtype selectivity and tissue specificity is paramount to minimizing systemic off-target effects. Vamicamide (also known by its developmental code FK1052) represents a significant pharmacological advancement as a muscarinic receptor antagonist with pronounced tissue selectivity for the urinary bladder[1]. However, the pharmacological efficacy of vamicamide is not uniformly distributed across its stereoisomers. As a Senior Application Scientist, I present this technical whitepaper to dissect the stereochemical architecture of vamicamide, the causality behind its enantiomer-specific receptor affinity, and the field-proven analytical methodologies required for its enantiomeric resolution.
Stereochemical Architecture & Eudismic Profiling
Vamicamide is chemically designated as
In clinical and research applications, vamicamide is primarily encountered as a racemic mixture of a specific diastereomeric pair: the
The critical concept in the drug development of vamicamide is its eudismic ratio —the ratio of pharmacological activity between its enantiomers.
-
(R,R)-Vamicamide (The Eutomer): This enantiomer is the primary driver of the drug's therapeutic efficacy.
-
(S,S)-Vamicamide (The Distomer): This enantiomer exhibits significantly weaker affinity for the target receptors.
Preliminary pharmacological studies on smooth muscle preparations (e.g., guinea pig ileum) have demonstrated that the
Quantitative Stereochemical Data
The following table summarizes the physicochemical and chromatographic distinctions between the two primary enantiomers of vamicamide[2][3][4].
| Property | (R,R)-Vamicamide | (S,S)-Vamicamide |
| Nomenclature | (-)-(2R,4R)-form | (+)-(2S,4S)-form |
| Optical Rotation ([α]D) | -103.1° (c = 0.5 in methanol) | +103.3° (c = 0.5 in methanol) |
| Melting Point | 104°C | 103-104°C |
| Pharmacological Role | Eutomer (Active Antagonist) | Distomer (Weak Activity) |
| Relative Anticholinergic Activity | ~80x | 1x |
| HPLC Retention Time (Chiral-AGP) | 8.34 min | 5.90 min |
Pharmacodynamics: M3 Receptor Affinity & Causality
Vamicamide exerts its therapeutic effect—localized spasmolytic action in the detrusor muscle of the bladder—by acting as a competitive antagonist at the M3 muscarinic acetylcholine receptor[1].
The Causality of Enantiomeric Affinity:
Muscarinic M3 receptors are Gq-protein coupled receptors (GPCRs). The orthosteric binding site of the M3 receptor is a highly constrained, chiral three-dimensional pocket formed by a bundle of seven transmembrane
Caption: M3 Muscarinic Receptor Signaling Pathway and Competitive Inhibition by (R,R)-Vamicamide.
Analytical Methodology: Enantiomeric Resolution via Chiral-AGP
To conduct accurate pharmacokinetic profiling, researchers must quantify the exact ratio of
Mechanistic Rationale for Chiral-AGP: AGP is a highly stable protein with an isoelectric point (pI) of 2.7[6]. When the mobile phase is buffered to a neutral pH (e.g., pH 7.0), the AGP stationary phase carries a strong net negative charge. Vamicamide, possessing a basic tertiary amine, is positively charged at this pH. This creates a dual-interaction mechanism: strong ionic binding coupled with stereoselective hydrophobic interactions within the chiral clefts of the immobilized protein[6].
Caption: Step-by-step workflow for the chiral HPLC separation of vamicamide enantiomers.
Protocol: Enantioselective Extraction and HPLC Analysis
This protocol is designed as a self-validating system to ensure data integrity and prevent column degradation[5].
Phase 1: Sample Preparation & Liquid-Liquid Extraction (LLE) Causality: Direct injection of serum degrades protein-based chiral columns. LLE isolates the drug while removing endogenous proteins and polar interferents.
-
Aliquoting & Spiking: Transfer 1.0 mL of human serum or urine into a borosilicate glass centrifuge tube. Spike the sample with a known concentration of the
-diastereomer of vamicamide. Self-Validation: The -diastereomer acts as an internal standard (IS) to continuously monitor extraction recovery and system drift. -
Basification: Adjust the sample to pH > 9.0 using 1M NaOH. Causality: This deprotonates the tertiary amine of vamicamide, rendering the molecule highly lipophilic.
-
Organic Partitioning: Add 5.0 mL of diethyl ether. Vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 5 minutes. Transfer the organic (upper) layer to a clean tube.
Phase 2: Acidic Back-Extraction
-
Protonation: Add 200 µL of 0.1% phosphoric acid (
) to the isolated organic phase. -
Phase Transfer: Vortex and centrifuge. Causality: The highly acidic environment (
of vamicamide) instantly re-protonates the amine, driving the vamicamide enantiomers exclusively into the aqueous micro-layer. -
Isolation: Discard the ether layer. The remaining 200 µL aqueous phase is now highly purified and safe for direct injection.
Phase 3: Chromatographic Separation
-
Column: Chiral-AGP (100 mm x 4.0 mm, 5 µm particle size).
-
Mobile Phase: 12% acetonitrile in 10 mM sodium phosphate buffer, adjusted to pH 7.0[4].
-
Parameters: Isocratic flow rate of 0.9 mL/min. Temperature maintained at 25°C.
-
Detection: UV absorbance at 260 nm[5].
Phase 4: System Self-Validation Parameters
-
Resolution Check: The system is only validated for sample runs if the chromatographic resolution (
) between the -enantiomer (eluting at ~5.9 min) and the -enantiomer (eluting at ~8.34 min) is [4]. -
Recovery Check: The peak area of the
-internal standard must indicate an overall extraction recovery of [5].
References
1.[2] DrugFuture Chemical Index Database. Vamicamide. Retrieved from: [Link] 2.[1] Broadley, K. J., & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-193. Retrieved from: [Link] 3.[5] Suzuki, A., Takagaki, S., Suzuki, H., & Noda, K. (1993). Determination of the R,R- and S,S-enantiomers of vamicamide in human serum and urine by high-performance liquid chromatography on a Chiral-AGP column. Journal of Chromatography A, 617(2), 279-284. Retrieved from: [Link] 4.[3] Scott, R.P.W. & Beesley, T.E. (1998). Chiral Chromatography. John Wiley & Sons. Retrieved from: [Link] 5.[4] Chromtech. Chiral Application Handbook: A Comprehensive Guide on Chiral HPLC Separations. Retrieved from: [Link] 6.[6] HPLC.eu. Chiral-AGP User's Guide. Retrieved from: [Link]
Sources
- 1. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vamicamide [drugfuture.com]
- 3. scribd.com [scribd.com]
- 4. chromtech.net.au [chromtech.net.au]
- 5. Determination of the R,R- and S,S-enantiomers of vamicamide in human serum and urine by high-performance liquid chromatography on a Chiral-AGP column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
Vamicamide (FK176): A Technical Retrospective on Muscarinic Antagonist Development
The following technical guide details the development, pharmacology, and eventual discontinuation of Vamicamide (FK176), positioning it within the broader context of urological drug discovery.
Executive Summary: The "Lost" Candidate
Vamicamide (Code: FK176) represents a critical pivot point in the history of urology drug development. Developed by Fujisawa Pharmaceutical (now Astellas Pharma ) in the 1990s, it was designed as a potent, bladder-selective muscarinic receptor antagonist for the treatment of urinary frequency and incontinence.
While Vamicamide demonstrated significant efficacy in preclinical models—rivaling the gold standard oxybutynin with a potentially superior cardiovascular safety profile—it was ultimately discontinued.[1] Its history serves as a case study in the high-stakes optimization of M3/M2 receptor selectivity and the strategic consolidation of pipelines that led to the success of next-generation agents like Solifenacin.
Chemical Architecture & Synthesis
Vamicamide belongs to the class of phenyl-pyridyl valeramides . Its design was driven by the need to improve bioavailability and tissue selectivity over the lipophilic amines available at the time.
Structural Identity
-
IUPAC Name: (+/-)-(2R, 4R)-4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide[2][3][4]
-
Stereochemistry: The molecule possesses two chiral centers. Extensive Structure-Activity Relationship (SAR) studies revealed that the (2R, 4R) stereoisomer is the eutomer (active isomer), exhibiting an
of 0.40 µM for anticholinergic activity, whereas other isomers (e.g., 2R, 4S) were significantly less potent (up to 170 µM).
Synthetic Logic (General Pathway)
The synthesis of Vamicamide typically follows a convergent pathway involving the construction of the valeramide backbone followed by the introduction of the amine side chain.
Figure 1: Generalized synthetic pathway for phenyl-pyridyl valeramide derivatives.
Pharmacological Profile
The core value proposition of Vamicamide was its functional selectivity . Non-selective antagonists (like atropine) block M2 receptors in the heart, causing tachycardia. Vamicamide aimed to spare M2 receptors while blocking M3 receptors in the bladder.
Receptor Binding Data ( Values)
The following data illustrates the competitive antagonism profile of Vamicamide compared to reference standards.
| Tissue (Receptor Dominance) | Vamicamide ( | Oxybutynin ( | Atropine ( | Interpretation |
| Urinary Bladder (M3 > M2) | 6.82 | ~8.0 | ~9.0 | Moderate potency; Functional selectivity present. |
| Atria (M2) | 5.94 | ~8.0 | ~9.0 | Lower affinity for heart (Safety advantage). |
| Vas Deferens (M1) | 6.90 | ~8.0 | ~9.0 | Non-selective vs M1. |
| Stomach | 6.81 | ~8.0 | ~9.0 | Potential for GI side effects (constipation). |
Key Insight: The
Mechanism of Action
Vamicamide acts as a competitive antagonist at the post-junctional M3 muscarinic receptors on the detrusor muscle. By blocking Acetylcholine (ACh) binding, it inhibits the PLC-IP3-Ca²⁺ signaling cascade, preventing detrusor contraction during the storage phase.
Figure 2: Mechanism of Action - Competitive blockade of M3-mediated detrusor contraction.
Preclinical Validation & Protocols
The efficacy of Vamicamide was established using rigorous in vivo cystometry models designed to mimic pathological urinary frequency.
Experimental Protocol: Conscious Cystometry
Objective: To evaluate bladder capacity without the confounding effects of anesthesia.
System Validation:
-
Control: Saline infusion (baseline).
-
Positive Control: Oxybutynin (0.10 mg/kg p.o.) or Atropine.
-
Model A (Neurogenic): Dog with transected hypogastric nerves (simulates loss of sympathetic inhibition).
-
Model B (Central): Rat with bilateral ibotenic acid lesions of the nuclei basalis (simulates cholinergic hyperactivity).
Step-by-Step Methodology:
-
Implantation: Catheters are surgically implanted into the bladder dome of Wistar rats or Beagle dogs under anesthesia 3 days prior to testing.
-
Acclimatization: Animals are placed in metabolic cages to recover consciousness and stabilize voiding behavior.
-
Cystometry:
-
Saline (37°C) is infused continuously into the bladder (Rat: 10 mL/hr; Dog: 20-30 mL/hr).
-
Intravesical pressure is recorded via a pressure transducer.
-
-
Dosing: Vamicamide is administered orally (0.1 – 3.2 mg/kg) after stable baseline voiding cycles are observed.
-
Data Acquisition:
-
Micturition Threshold Pressure (Pth)
-
Micturition Pressure (Pmax)
-
Bladder Capacity (BC) = Infusion rate × Interval between voids.
-
Residual Volume (RV) = Withdrawn manually after voiding.
-
Results:
-
Efficacy: Vamicamide (0.32 mg/kg) significantly increased bladder capacity (~50% increase) in both models.
-
Safety: Unlike Oxybutynin, Vamicamide did not significantly increase heart rate in conscious dogs at effective doses, validating the in vitro selectivity data.
Clinical Development & Discontinuation
Despite promising preclinical data, Vamicamide did not achieve global commercialization.
The "Astellas Evolution" Hypothesis
The discontinuation of Vamicamide is best understood through the lens of corporate portfolio consolidation.
-
The Context: Fujisawa Pharmaceutical merged with Yamanouchi Pharmaceutical in 2005 to form Astellas .
-
The Competition: Yamanouchi had developed Solifenacin (Vesicare) , a highly selective M3 antagonist with a superior half-life and receptor occupancy profile.
-
The Decision: Upon review of the combined pipeline, Solifenacin demonstrated superior "best-in-class" potential over Vamicamide (FK176). Consequently, FK176 was deprioritized and discontinued to focus resources on the global launch of Solifenacin.
Clinical Lessons
-
Selectivity is not enough: While Vamicamide had good bladder/heart selectivity, next-generation agents (Solifenacin, Darifenacin) offered even higher M3 specificity and longer half-lives (
) allowing for once-daily dosing, which is critical for patient compliance in Overactive Bladder (OAB). -
Side Effect Profile: Early Phase I/II data likely showed that while cardiac effects were reduced, the classic "anticholinergic load" (dry mouth, constipation) remained a barrier to differentiation from generic oxybutynin.
References
-
Fujisawa Pharmaceutical Co., Ltd. (1994). Urinary bladder-selective action of the new antimuscarinic compound vamicamide. Arzneimittelforschung.
-
Yamamoto, T., et al. (1995). General pharmacology of the new antimuscarinic compound vamicamide. Arzneimittelforschung.
-
Tokoro, K., et al. (1994). Synthesis and anticholinergic activity of the four stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide. Journal of Medicinal Chemistry.
- Astellas Pharma. (2025). Pipeline History and Discontinued Compounds.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. General pharmacology of the new antimuscarinic compound vamicamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary bladder-selective action of the new antimuscarinic compound vamicamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vamicamide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Whitepaper: Vamicamide Bioavailability & Absorption Dynamics
This technical guide provides a comprehensive analysis of the bioavailability, absorption characteristics, and pharmacokinetic (PK) profile of Vamicamide (FK176), a potent urinary antispasmodic.
Executive Summary
Vamicamide (FK176) is a synthetic anticholinergic agent designed for the treatment of urinary frequency and urgency (pollakiuria). Chemically distinct as a pyridine-acetamide derivative, it exhibits high selectivity for the urinary bladder over salivary glands, minimizing the classic dry mouth side effects associated with antimuscarinics.
This guide details the mechanistic pathways governing its absorption, the stereoselective nature of its disposition, and the pharmacokinetic parameters defined in human and animal models.
Physicochemical Determinants of Absorption
The absorption profile of Vamicamide is fundamentally dictated by its physicochemical properties, which favor passive transcellular diffusion.
Molecular Configuration
-
Chemical Name: (2R,4R)-4-(dimethylamino)-2-phenyl-2-pyridin-2-ylpentanamide.
-
Chirality: Vamicamide is a chiral molecule containing two asymmetric centers. It is typically administered as a racemate of the (2R, 4R) and (2S, 4S) enantiomers.
-
Ionization (pKa): The molecule contains a basic dimethylamino group (estimated pKa ~9.0) and a pyridine ring (pKa ~5.2). At physiological pH (7.4), a significant fraction exists in the cationic form, yet sufficient unionized species exist to facilitate membrane permeation.
Solubility & Permeability
Vamicamide exhibits characteristics of a BCS Class I or II compound (High Permeability), evidenced by its rapid absorption phase in vivo. Its lipophilicity (LogP ~3.0) allows for efficient crossing of the gastrointestinal epithelium.
Figure 1: Physicochemical properties driving the absorption mechanism of Vamicamide.
Pharmacokinetic Profile (Human Data)
The pharmacokinetic behavior of Vamicamide in humans is characterized by linear kinetics and a one-compartment model with first-order absorption.[1]
Absorption Parameters
-
Bioavailability (F): While the absolute bioavailability percentage is proprietary, the drug exhibits complete and rapid oral absorption .
-
Linearity: PK is linear across the therapeutic dose range (0.7 mg to 48 mg single dose).
-
Tmax (Time to Peak): Peak plasma concentrations are typically achieved within 2–4 hours post-administration.
Distribution & Elimination
-
Volume of Distribution (Vd/F): The apparent volume of distribution suggests extensive tissue binding, consistent with its lipophilic nature.
-
Elimination Half-Life (t1/2): Approximately 5.0 hours (derived from elimination rate constant
). -
Stereoselectivity: Studies indicate that the (2R, 4R) and (2S, 4S) enantiomers possess similar pharmacokinetic profiles in humans, unlike some other chiral anticholinergics where one enantiomer is preferentially metabolized.
Table 1: Key Pharmacokinetic Parameters (Healthy Volunteers)
| Parameter | Value / Characteristic | Note |
| Absorption Model | First-order input | Rapid onset of action |
| Elimination Rate ( | Consistent across doses | |
| Half-life ( | ~5.0 hours | Supports b.i.d. or t.i.d. dosing |
| Metabolism | Extensive Hepatic | Active metabolite RU44403 formed |
| Excretion | Renal & Fecal | Parent drug + metabolites |
Metabolism and Excretion Dynamics
Vamicamide undergoes significant first-pass metabolism, which is a critical determinant of its systemic bioavailability.
Metabolic Pathways
The primary metabolic pathway involves hepatic oxidation, likely mediated by Cytochrome P450 (CYP) isoenzymes.
-
Major Metabolite: RU44403 .[1] This metabolite is pharmacologically active and contributes to the therapeutic efficacy.
-
Minor Metabolite: RU44570 (detected in animal models, negligible in humans).[1]
-
Stereochemical Stability: No significant chiral inversion occurs in vivo; the R,R and S,S forms remain distinct.
Excretion
-
Urinary Excretion: A significant portion of the dose is excreted in the urine, both as unchanged parent drug and as the active metabolite RU44403.
-
Bladder Selectivity: The presence of the active parent and metabolite in the urine provides a "local" therapeutic effect on the bladder mucosa (urothelium), enhancing efficacy while reducing systemic side effects (e.g., dry mouth).
Figure 2: ADME pathway illustrating the conversion to active metabolite and dual-targeting (systemic + urinary) of the bladder.
Experimental Protocols for Bioavailability Assessment
For researchers aiming to validate these parameters, the following standardized protocols are recommended.
Protocol: Chiral Separation in Biological Fluids
To accurately assess the bioavailability of Vamicamide's enantiomers, a stereoselective assay is required.
-
Sample Preparation:
-
Perform Liquid-Liquid Extraction (LLE) : Add diethyl ether to the sample (pH adjusted to alkaline to ensure unionized form).
-
Vortex for 5 minutes, centrifuge at 3000g, and collect the organic layer.
-
Evaporate to dryness under nitrogen stream.
-
Reconstitute in mobile phase.
-
Chromatographic Conditions (HPLC):
Protocol: Population PK Modeling
When analyzing clinical data, use a One-Compartment Model with first-order absorption:
-
Where:
References
-
Terakawa, M., et al. (1994).[8] "Population Pharmacokinetics of Vamicamide in Healthy Volunteers." Drug Metabolism and Pharmacokinetics, 9(1), pp. 1242-1249.
-
Suzuki, A., Takagaki, S., Suzuki, H., & Noda, K. (1993).[2] "Determination of the R,R- and S,S-enantiomers of vamicamide in human serum and urine by high-performance liquid chromatography on a Chiral-AGP column." Journal of Chromatography B: Biomedical Sciences and Applications, 617(2), 279-284.
-
Yamamoto, T., et al. (1995).[7] "General pharmacology of the new antimuscarinic compound vamicamide." Arzneimittelforschung, 45(12), 1274-1284.[7]
-
Sawada, K., et al. (1993). "Stereoselective pharmacokinetics of the four stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide in rats." Xenobiotica, 23(8).
Sources
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- 2. Determination of the R,R- and S,S-enantiomers of vamicamide in human serum and urine by high-performance liquid chromatography on a Chiral-AGP column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epdf.pub [epdf.pub]
- 4. scribd.com [scribd.com]
- 5. Tolerability, pharmacokinetics, and serum bactericidal activity of intravenous dalbavancin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A first-in-human, randomized study of the safety, pharmacokinetics and pharmacodynamics of povetacicept, an enhanced dual BAFF/APRIL antagonist, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. discovery.researcher.life [discovery.researcher.life]
Preclinical Toxicological Profiling of Vamicamide (FK-176): A Technical Whitepaper on Early-Stage Muscarinic Antagonist Development
Executive Summary
Vamicamide, chemically designated as (+/-)-(2R,4R)-4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide (development code FK-176), is an orally active, selective muscarinic acetylcholine receptor (mAChR) antagonist[1]. Originally engineered by Fujisawa Pharmaceutical Co. for the management of overactive bladder (OAB) and urinary frequency, the compound aimed to overcome the dose-limiting systemic toxicities inherent to first-generation antimuscarinics[1][2]. While it demonstrated potent, tissue-selective anti-spasmodic effects on the detrusor muscle, its clinical progression was ultimately halted prior to regulatory approval[1]. This whitepaper dissects the early-stage toxicological and pharmacological research of vamicamide, providing a critical evaluation of its safety margins, tissue selectivity, and the self-validating methodologies utilized to map its systemic impact.
Pharmacodynamic Rationale & Target Selectivity
The therapeutic premise of vamicamide relies on its competitive antagonism of M3 muscarinic receptors[3][4]. In the lower urinary tract, parasympathetic nerve terminals release acetylcholine (ACh), which binds to M3 receptors on the detrusor muscle[3]. This binding triggers a Gq/11-coupled cascade, activating phospholipase C (PLC) to generate inositol triphosphate (IP3), culminating in calcium-mediated smooth muscle contraction[3].
Vamicamide was designed to exhibit pharmacokinetic tissue selectivity for the urinary bladder, theoretically minimizing off-target anticholinergic effects such as xerostomia (dry mouth) and central nervous system (CNS) disturbances[2][3].
Fig 1. Vamicamide competitive inhibition of M3 receptor-mediated detrusor contraction.
In Vivo Toxicological Profile: Quantitative Thresholds
Early-stage toxicology studies utilized murine, rat, and canine models to establish the No-Observed-Adverse-Effect Level (NOAEL) and identify dose-limiting toxicities[5]. A critical aspect of this evaluation was benchmarking vamicamide against non-specific antimuscarinics like oxybutynin to validate its improved safety margin[1][5].
Table 1: Comparative Toxicological Thresholds (Vamicamide vs. Oxybutynin)
| Toxicological Parameter | Vamicamide (FK-176) | Oxybutynin |
| Mydriasis (Rats) | Induced at ≥ 10 mg/kg (p.o.) | Present at therapeutic doses |
| GI Motility / Defecation | Suppressed at ≥ 32 mg/kg (p.o.) | Suppressed |
| Locomotor Activity (Mice) | Increased at ≥ 32 mg/kg (p.o.) | Variable / Depressed |
| Hexobarbital Sleep Time | No effect at 100 mg/kg | Prolonged at 100 mg/kg |
| Spontaneous EEG (Rabbits) | No significant effect | High voltage slow waves at ≥ 32 mg/kg |
| Cardiovascular (Dogs) | Elevated BP & HR at ≥ 10 mg/kg | Tachycardia |
Data synthesized from early-stage pharmacological profiling[5].
Core Experimental Protocols & Causality
To ensure scientific integrity, early-stage toxicological assessments must employ self-validating protocols. The following workflows detail the mechanistic rationale and step-by-step execution for evaluating vamicamide's safety profile.
CNS Toxicity Assessment: Hexobarbital Sleep Time & EEG Monitoring
-
Causality & Rationale: Lipophilic antimuscarinics that cross the blood-brain barrier (BBB) cause cognitive impairment and altered sensorium. By challenging mice with hexobarbital, researchers can determine if the drug inhibits hepatic metabolism or synergizes with CNS depressants[5]. Simultaneous EEG monitoring in rabbits provides a self-validating secondary endpoint to confirm the absence of cortical disruption[5].
-
Step-by-Step Methodology:
-
Baseline Establishment: Acclimate conscious rabbits with surgically implanted cortical electrodes. Record baseline spontaneous EEG for 30 minutes to establish normal wave patterns.
-
Drug Administration: Administer vamicamide (10-100 mg/kg p.o.) to the test group and oxybutynin (32 mg/kg p.o.) to the positive control group.
-
Cortical Monitoring: Monitor for high-voltage slow waves (indicative of CNS depression).
-
Hexobarbital Challenge (Mice): Administer vamicamide (100 mg/kg p.o.) to a separate murine cohort. After 30 minutes, inject hexobarbital sodium (i.p.) to induce sleep.
-
Validation: Measure the duration of the loss of righting reflex.
-
-
Outcome: Vamicamide showed no prolongation of sleep time or EEG alteration at 100 mg/kg, proving its inability to significantly penetrate the BBB or disrupt central cholinergic pathways, unlike oxybutynin[1][5].
Cardiovascular Telemetry in Conscious Models
-
Causality & Rationale: General anesthetics suppress autonomic tone, which can mask or artificially amplify drug-induced cardiovascular toxicity. Utilizing conscious, unrestrained dogs isolates the direct hemodynamic effects of mAChR blockade from anesthetic artifacts[5].
-
Step-by-Step Methodology:
-
Surgical Preparation: Implant telemetry transmitters into the femoral artery of beagle dogs for continuous blood pressure (BP) and heart rate (HR) monitoring. Allow a 2-week washout/recovery period.
-
Dosing: Administer vamicamide via oral gavage at escalating doses (3.2, 10, and 32 mg/kg).
-
Data Acquisition: Record systolic/diastolic BP and ECG continuously for 24 hours post-dose.
-
Validation: Analyze dose-response curves against baseline autonomic fluctuations.
-
-
Outcome: Vamicamide elevated systemic BP and HR at doses ≥10 mg/kg, indicating that peripheral M2/M3 blockade in the cardiovascular system acts as a primary dose-limiting toxicity[5].
Fig 2. Self-validating toxicological workflow mapping Vamicamide's safety margins.
Hematological and Local Irritation Safety
Beyond systemic receptor blockade, local tissue compatibility and hematological stability are critical for early-stage drug viability. Vamicamide demonstrated a robust safety profile in these domains:
-
Coagulation & Hemolysis: In vivo and in vitro assays confirmed no significant effects on bleeding time in mice (up to 100 mg/kg p.o.), rabbit platelet aggregation induced by ADP/collagen (up to
g/mL), or hemolysis on rabbit blood (≤1% concentration)[5]. -
Local Irritation: Corneal reflex tests in guinea pigs confirmed no local anesthetic or irritant effects at concentrations ranging from 0.001% to 1%[5].
Discussion: The Translational Bottleneck
Despite a highly favorable CNS safety margin and targeted efficacy in increasing bladder capacity without altering micturition pressure[1], vamicamide's development was ultimately discontinued at the NDA/BLA stage[1][2]. The toxicological data reveals the classic translational bottleneck of antimuscarinics: while tissue selectivity (bladder over CNS) was successfully achieved, systemic peripheral blockade (mydriasis, gastrointestinal stasis, and cardiovascular stimulation) still occurred at therapeutic multiples[1][5]. The elevation of blood pressure and heart rate at 10 mg/kg in canine models highlighted a narrowing therapeutic index that likely hindered its clinical risk-benefit ratio in an increasingly competitive urological market[5].
References
- Vamicamide - Drug Targets, Indications, Patents - Patsnap Synapse. Patsnap.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0UU5IP55bPpnqQ7hOQ-YckDqzB1FAir3j74aBd1rVd4NxTnxFiMBHsJkFosvgnYeMfcKO72A0Kf6a9V5GdfU_l2fyxX9rO8aN2SCn5cBoe2rpPWpvSrw-OcE8YDfN5AqEkkKL8tQbOVMAeu4TxYKLl7LWsLrT33Y1fufo]
- Vamicamide - Grokipedia. Grokipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEykpweTqbY3Yxn_vBSvtT6lFtn88Ys9axdzAlBsuM3Mm3BldWWvVxRb9bXqZ8s9xXcL2Z2yBtdCVy4oAl6US3EqoEunu7xD2XwHYac7hIosVUFwjQafYuUz6lmQ7CdSffX]
- General pharmacology of the new antimuscarinic compound vamicamide - PubMed. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtXnhH27V9L9XKlhiaYjp4rW0Wbht3rmg5mvtvNqnvnik9G31xEXXvAmt-0OerBI9ma31eEyX9AxpaEVzxKLsRGr_5uWLZh_tWCbqlCxBFlm542MzBRqW5_FqQXB6vMZ9sDYA=]
- Muscarinic Receptor Agonists and Antagonists - MDPI. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7euqfDQIcBlxhzLwFty5CaNMXquTs6S1PeGbHMrmkpX_hlzi1bjQOv6inPeb_xBMG-U_pHSyHuV7EC2Loa_TjFo-G4Jh5BiQyogkkiRCuWCoBmhhXG2XDxBGdLOb8S-FA]
- New Frontiers in the Treatment of Overactive Bladder and Incontinence - PMC. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRTkp_GElmumOnQtJIRTKSM1dJIvwbDZ0q3FV4d9mtVBb65X-OaooMINCFAU1cj2CEHP8pNXJTAJv3TVCvS44uqJ1Mk6tXpe8GM3_FNRGaz9VzQX1QJQWuawF2A0WADOxMEiQcF3_eOelUc7E=]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Vamicamide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. New Frontiers in the Treatment of Overactive Bladder and Incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General pharmacology of the new antimuscarinic compound vamicamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Pharmacological Context and Stereochemical Imperative
This application note provides a comprehensive, field-proven protocol for the stereoselective synthesis of Vamicamide (FK176). Designed for medicinal chemists and process development scientists, this guide emphasizes mechanistic causality, regiochemical control, and the integration of green chemistry principles for scalable manufacturing.
Vamicamide is an orally active, competitive muscarinic acetylcholine receptor (mAChR) antagonist. It exhibits pronounced tissue selectivity for the urinary bladder over other smooth muscles (such as the atria or gastrointestinal tract), making it an ideal candidate for the treatment of overactive detrusor syndrome and urinary incontinence[1]([Link]).
Structurally, Vamicamide is a pentanamide derivative featuring two chiral centers: a quaternary benzylic carbon (C2) and an amine-bearing carbon (C4). While early clinical evaluations utilized the
Table 1: Anticholinergic Potency of Vamicamide Stereoisomers
| Stereoisomer | Absolute Configuration | IC₅₀ (µM) | Relative Potency |
|---|---|---|---|
| 10 | (2R, 4R) | 0.40 | High |
| 11 | (2S, 4S) | 31.0 | Low |
| 12 | (2R, 4S) | 170.0 | Very Low |
| 13 | (2S, 4R) | 0.13 | Highest |
(Data sourced from Oyasu et al.[2]([Link]))
Retrosynthetic Rationale: Avoiding the Aziridinium Trap
A standard retrosynthetic approach to 1,3-amino-carbon systems often involves the direct alkylation of a carbanion with a 1-halo-2-aminoalkane (e.g., 1-chloro-2-(dimethylamino)propane). However, under basic conditions, such
The Causal Solution: To establish a self-validating and strictly regioselective system, the protocol below utilizes chloroacetone for the initial alkylation. This forms a stable ketone intermediate. Subsequent reductive amination with dimethylamine strictly installs the amine at the C4 position, entirely bypassing the aziridinium pathway and ensuring 100% regiochemical fidelity[3]([Link]).
Green Chemistry Process Optimization
Early laboratory-scale syntheses of Vamicamide relied on dichloromethane (DCM) and generated substantial aluminum waste due to the use of stoichiometric metal-hydride reducing agents. Process development by Fujisawa (now Astellas) successfully overhauled this route to meet modern green chemistry standards[4]([Link]).
Table 2: Process Optimization Metrics for Vamicamide Synthesis
| Metric | Original Laboratory Process | Optimized Industrial Process | Impact / Improvement |
|---|---|---|---|
| Primary Solvent | Dichloromethane (DCM) | Toluene / Ethyl Acetate | Elimination of halogenated solvents |
| Amination Reductant | Aluminum-based hydrides | Catalytic Hydrogenation (H₂/Pd-C) | Elimination of toxic aluminum waste |
| E-factor | High (> 50 kg/kg ) | Low (< 15 kg/kg ) | > 70% reduction in waste generation |
| Reaction Mass Efficiency | ~ 15% | > 45% | 3-fold increase in material efficiency |
(Data adapted from Nisiwaki et al.[4]([Link]))
Step-by-Step Experimental Protocol
Step 1: SNAr Arylation to 2-Phenyl-2-(2-pyridyl)acetonitrile
-
Procedure: Suspend sodium amide (NaNH₂, 1.1 eq) in anhydrous toluene under an inert N₂ atmosphere. Slowly add phenylacetonitrile (1.0 eq) at 0°C. Stir for 30 minutes to ensure complete deprotonation (formation of the stabilized benzylic carbanion). Add 2-chloropyridine (1.05 eq) dropwise. Heat the mixture to reflux for 6 hours.
-
Causality & Validation: The electron-deficient nature of the 2-pyridyl ring facilitates a smooth Nucleophilic Aromatic Substitution (SNAr). Self-Validation: Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the 2-chloropyridine spot disappears and a new, highly UV-active spot emerges.
Step 2: Regioselective Alkylation with Chloroacetone
-
Procedure: Cool the reaction mixture from Step 1 to 0°C. Add potassium tert-butoxide (KOtBu, 1.2 eq) followed by the slow, dropwise addition of chloroacetone (1.1 eq). Stir at room temperature for 4 hours. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and concentrate.
-
Causality & Validation: The bulky tertiary carbanion readily attacks the unhindered primary alkyl halide (chloroacetone) via an SN2 mechanism. Self-Validation: Perform IR spectroscopy on the crude oil. The appearance of a strong ketone carbonyl stretch at ~1715 cm⁻¹ and the retention of the nitrile stretch at ~2240 cm⁻¹ confirm successful alkylation.
Step 3: Catalytic Reductive Amination
-
Procedure: Dissolve the 4-oxo intermediate in methanol. Add a solution of dimethylamine (HNMe₂, 5.0 eq) and 10% Pd/C catalyst (0.05 eq). Pressurize the reactor with H₂ gas (50 psi) and stir at 40°C for 12 hours. Filter through Celite to remove the catalyst and concentrate the filtrate.
-
Causality & Validation: The excess dimethylamine drives the equilibrium toward the iminium ion, which is subsequently reduced by the Pd-catalyzed hydride transfer. This avoids aluminum waste[4]([Link]). Self-Validation: IR spectroscopy will show the complete disappearance of the 1715 cm⁻¹ ketone stretch. LC-MS will confirm the target mass
of the resulting diastereomeric amine mixture.
Step 4: Sterically Hindered Nitrile Hydrolysis
-
Procedure: Dissolve the amine intermediate in concentrated H₂SO₄ (10 volumes). Heat the acidic mixture to 90°C for 8 hours. Cool to 0°C and carefully neutralize with cold aqueous NaOH until pH 10 is reached. Extract the free base with ethyl acetate, dry over Na₂SO₄, and evaporate.
-
Causality & Validation: The nitrile group is flanked by bulky phenyl and pyridyl rings, creating immense steric hindrance. Standard basic hydrolysis fails; strong acidic hydration is required to force the conversion to the primary amide without over-hydrolyzing to the carboxylic acid. Self-Validation: IR spectroscopy will show the disappearance of the sharp nitrile peak (~2240 cm⁻¹) and the emergence of primary amide N-H stretches (~3350, 3180 cm⁻¹) and an amide C=O stretch (~1660 cm⁻¹).
Step 5: Diastereomeric Separation and Chiral Resolution
-
Procedure:
-
Fractional Crystallization: Dissolve the crude pentanamide mixture in a hot mixture of ethanol and ethyl acetate (1:2). Allow to cool slowly to room temperature. The
racemate selectively crystallizes, leaving the diastereomer in the mother liquor. -
Chiral Resolution: Dissolve the isolated
racemate in hot ethanol. Add 0.5 equivalents of (-)-Di-p-toluoyl-L-tartaric acid. Allow the solution to cool to 4°C over 24 hours. The diastereomeric salt of the target enantiomer precipitates. Filter, wash, and treat with aqueous base to liberate the free -Vamicamide.
-
-
Validation: Analyze the final product using chiral HPLC (e.g., CHIRAL-AGP column[5]([Link])) to confirm an enantiomeric excess (ee) of >99%.
Workflow and Pathway Visualizations
Fig 1. Regioselective and stereoselective synthetic workflow for Vamicamide (FK176).
Fig 2. Pharmacological mechanism of Vamicamide inhibiting mAChR M3-mediated bladder contraction.
References
-
Urinary bladder-selective action of the new antimuscarinic compound vamicamide. PubMed.[Link]
-
Synthesis and anticholinergic activity of the four stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide. PubMed.[Link]
-
Process Development of Vamicamide (FK176). ResearchGate.[Link]
-
Green Chemistry in Process Research and Development in Pharmaceutical Industry. J-Stage.[Link]
-
ChromTech Users Guide (Chiral Chromatography). Scribd.[Link]
Sources
- 1. Urinary bladder-selective action of the new antimuscarinic compound vamicamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticholinergic activity of the four stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Green Chemistry in Process Research and Development in Pharmaceutical Industry [jstage.jst.go.jp]
- 5. scribd.com [scribd.com]
HPLC Method Development for Vamicamide Detection
Application Note & Protocol Guide
Executive Summary
Vamicamide (FK-176) is a potent anticholinergic agent chemically defined as (2R,4R)-4-(dimethylamino)-2-phenyl-2-(pyridin-2-yl)pentanamide.[1][2] As a compound containing both a pyridine ring and a tertiary aliphatic amine, Vamicamide presents specific chromatographic challenges, primarily peak tailing due to silanol interactions and the necessity for chiral separation to ensure enantiomeric purity.
This guide provides a comprehensive protocol for the Reverse-Phase HPLC (RP-HPLC) analysis of Vamicamide for Assay and Impurity profiling, alongside a Chiral HPLC method for enantiomeric separation.[2] These protocols are designed for Quality Control (QC) and R&D environments, adhering to ICH Q2(R1) validation standards.
Compound Properties & Method Strategy
Physicochemical Profile[2][3][4]
-
Chemical Structure: Contains a basic dimethylamino group (
) and a pyridine ring ( ).[2] -
Solubility: Soluble in methanol, acetonitrile, and acidic aqueous buffers.
-
UV Absorption: The pyridine moiety provides a distinct chromophore with maximum absorption (
) typically around 260 nm . -
Chirality: Vamicamide has two chiral centers.[2] The active pharmaceutical ingredient (API) is the (2R,4R) enantiomer.[3][4]
Method Development Logic (Decision Matrix)
The development strategy focuses on suppressing the ionization of residual silanols on the column packing material while controlling the ionization state of the analyte.
Caption: Decision matrix for selecting column chemistry and mobile phase conditions based on Vamicamide's physicochemical properties.
Protocol A: Achiral RP-HPLC (Assay & Impurities)
Objective: Quantification of Vamicamide and detection of related impurities.[2][5] Mechanism: Ion-suppression chromatography using a low pH buffer to keep the basic amine protonated, paired with a base-deactivated column to minimize tailing.[2]
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Inertsil ODS-3V or XBridge C18 (250 × 4.6 mm, 5 µm) | High surface area and end-capping reduce peak tailing for basic drugs.[2] |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) | Maintains pH < pKa to ensure robust protonation and retention stability. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong eluent for hydrophobic resolution.[2] |
| Flow Rate | 1.0 mL/min | Standard flow for optimal Van Deemter efficiency on 5 µm particles.[2] |
| Detection | UV @ 260 nm | Matches the absorption max of the pyridine ring. |
| Column Temp | 30°C | Improves mass transfer and retention time reproducibility. |
| Injection Vol | 20 µL | Sufficient sensitivity without column overload.[2] |
Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Phase |
| 0.0 | 85 | 15 | Equilibration |
| 5.0 | 85 | 15 | Isocratic Hold |
| 20.0 | 40 | 60 | Linear Gradient |
| 25.0 | 40 | 60 | Wash |
| 26.0 | 85 | 15 | Re-equilibration |
| 35.0 | 85 | 15 | End |
Reagent Preparation
-
Phosphate Buffer (pH 3.0): Dissolve 2.72 g of
in 900 mL of Milli-Q water. Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (85%).[2] Dilute to 1000 mL.[2] Filter through a 0.45 µm Nylon membrane.[2] -
Diluent: Mix Mobile Phase A and Acetonitrile (50:50 v/v).
Protocol B: Chiral HPLC (Enantiomeric Purity)
Objective: Separation of the (2R,4R) active enantiomer from the (2S,4S) antipode and diastereomers.
Reference: Based on the validated method using
Chromatographic Conditions
| Parameter | Specification |
| Column | Chiral-AGP (100 × 4.0 mm, 5 µm) or Chiralpak AGP |
| Mobile Phase | 10 mM Sodium Phosphate Buffer (pH 7.0) : 2-Propanol (98:2 v/v) |
| Flow Rate | 0.9 mL/min |
| Detection | UV @ 260 nm |
| Temperature | 20°C (Controlled) |
Note: The AGP column relies on protein binding affinities. pH control is critical; do not exceed pH 7.5 to avoid damaging the protein phase.
Sample Preparation Workflow
Caption: Standard sample preparation workflow for Vamicamide assay.[2]
Step-by-Step:
-
Weighing: Accurately weigh 50 mg of Vamicamide reference standard or powdered tablet equivalent.
-
Dissolution: Transfer to a 50 mL volumetric flask. Add 30 mL of Diluent (50:50 Buffer:ACN).
-
Sonication: Sonicate for 15 minutes to ensure complete extraction. Maintain bath temperature < 30°C.[2]
-
Makeup: Make up to volume with Diluent.[2]
-
Filtration: Filter approx. 5 mL through a 0.45 µm PVDF syringe filter. Discard the first 2 mL of filtrate (to saturate filter binding sites).
-
Transfer: Transfer the remaining filtrate to an HPLC vial for injection.
System Suitability & Validation Parameters
To ensure the method is "self-validating" and trustworthy, the following criteria must be met before routine analysis.
| Parameter | Acceptance Criteria | Troubleshooting |
| Theoretical Plates (N) | > 5000 | If low, check column age or connections (dead volume).[2] |
| Tailing Factor (T) | < 1.5 | If high (>2.0), replace column or lower pH slightly.[2] |
| Resolution (Rs) | > 2.0 (between Impurities) | Adjust gradient slope or reduce organic modifier start %. |
| RSD (Area) | < 2.0% (n=6 injections) | Check injector precision or pump pulsation. |
| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Increase injection volume if sensitivity is poor. |
Linearity & Range
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Acceptance: Correlation coefficient (
)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> .[2][6][7]
Troubleshooting Guide
Issue: Peak Tailing (> 1.5)
-
Cause: Interaction of the tertiary amine with residual silanols on the silica support.
-
Solution: Add 0.1% Triethylamine (TEA) to the buffer (competes for silanol sites) or switch to a "Hybrid" particle column (e.g., Waters XBridge or Agilent Zorbax Extend).[2]
Issue: Retention Time Drift
-
Cause: pH instability or temperature fluctuation.[2]
-
Solution: Ensure buffer is buffered correctly (within 1 pH unit of pKa of the buffer salt). For Phosphate (pKa ~2.1, 7.2), pH 3.0 is on the edge of capacity; consider adjusting to pH 2.5 for better buffering capacity.
Issue: Split Peaks
-
Cause: Sample solvent strength is higher than mobile phase.[2]
-
Solution: Dissolve the sample in the starting mobile phase (85% Buffer / 15% ACN) rather than 100% ACN or 50/50.
References
-
Tokuma, Y., et al. (1993).[2] "Determination of the R,R- and S,S-enantiomers of vamicamide in human serum and urine by high-performance liquid chromatography on a Chiral-AGP column." Journal of Chromatography B: Biomedical Sciences and Applications, 617(2), 279-284.[2]
-
ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.
-
PubChem Database. (n.d.).[2] "Vamicamide Compound Summary." National Center for Biotechnology Information.[2] [1][2]
Sources
- 1. Vamicamide | C18H23N3O | CID 65967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vamicamide - Wikipedia [en.wikipedia.org]
- 3. Vamicamide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. General pharmacology of the new antimuscarinic compound vamicamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the R,R- and S,S-enantiomers of vamicamide in human serum and urine by high-performance liquid chromatography on a Chiral-AGP column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple simultaneous analysis of various cardiovascular drug mixtures with vincamine: comparative eco-friendly assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. saudijournals.com [saudijournals.com]
Application Note: Precision Preparation of Vamicamide Stock Solutions for In Vitro Anticholinergic Assays
Abstract & Scope
Vamicamide (FK-176) is a potent, selective muscarinic acetylcholine receptor (mAChR) antagonist, frequently utilized in urological research to study smooth muscle contractility and overactive bladder etiologies. While structurally robust, the fidelity of Vamicamide-based assays relies heavily on the precision of the initial stock solution preparation. Inaccurate solubilization or improper storage can lead to compound precipitation, hydrolysis, or concentration drift, resulting in non-reproducible IC50/Ki values.
This guide provides a standardized, self-validating protocol for preparing, storing, and diluting Vamicamide. It emphasizes the physicochemical rationale for solvent choice and outlines a serial dilution strategy to minimize solvent interference (DMSO effect) in downstream assays.
Compound Profile & Physicochemical Properties[1][2][3][4][5][6]
Before handling, verify the specific form of Vamicamide (Free Base vs. Salt) on your vial label. The molecular weight (MW) difference is critical for molarity calculations.[1]
| Property | Specification | Notes |
| Compound Name | Vamicamide | Also known as FK-176 |
| CAS Number | 132373-81-0 | Verify against Certificate of Analysis (CoA) |
| MW (Free Base) | 297.40 g/mol | Used for calculations in this guide |
| MW (HCl Salt) | ~333.86 g/mol | Correction required if using salt form |
| Primary Target | Muscarinic Receptors (M2/M3) | Competitive antagonist |
| Solubility | DMSO (Recommended), Ethanol | Avoid water for long-term stock storage to prevent hydrolysis |
| Stock Stability | -20°C (6 months) | Protect from light; avoid freeze-thaw cycles |
Mechanism of Action (Contextual Grounding)
Vamicamide functions by competitively blocking the binding of Acetylcholine (ACh) to muscarinic receptors. In smooth muscle (e.g., urinary bladder), this inhibition prevents the Gq-protein coupled cascade that leads to calcium release and contraction.
Figure 1: Mechanism of Action. Vamicamide competitively inhibits the M3 receptor, disrupting the downstream calcium signaling cascade required for muscle contraction.
Protocol: Preparation of Master Stock Solution (10 mM)
Objective: Prepare 1 mL of a 10 mM Vamicamide Master Stock in DMSO. Rationale: DMSO is chosen over water for the master stock to ensure sterility and prevent potential hydrolytic degradation during freezing. A 10 mM concentration allows for easy 1000x dilution to reach typical assay ranges (10 µM) without exceeding DMSO tolerance limits.
Materials
-
Vamicamide powder (check MW on bottle).
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity (cell culture grade).
-
Vortex mixer.
-
Amber microcentrifuge tubes (1.5 mL).
Calculation & Weighing
Formula:
Scenario A: Vamicamide Free Base (MW 297.4 g/mol )
Scenario B: Vamicamide HCl (MW ~333.9 g/mol )
Critical Step: It is difficult to weigh exactly 2.97 mg. Instead, weigh a small amount (approx 3-5 mg) precisely, record the mass, and adjust the DMSO volume.
Self-Validating Volume Calculation:
Example: You weigh 4.20 mg of Vamicamide Free Base.
Solubilization Steps
-
Weigh: Tarp the analytical balance with a sterile tube. Weigh the compound directly into the tube.
-
Calculate: Determine the exact volume of DMSO required based on the actual mass weighed (use formula above).
-
Dissolve: Add the calculated volume of DMSO.
-
Mix: Vortex vigorously for 30 seconds. Inspect visually. The solution should be crystal clear.
-
Troubleshooting: If particles remain, sonicate in a water bath for 5 minutes at room temperature.
-
-
Aliquot: Dispense into 50 µL or 100 µL aliquots in amber tubes to avoid freeze-thaw cycles.
-
Store: Label with Name, Conc, Solvent, Date, and User . Store at -20°C.
Protocol: Serial Dilution for Assays
Objective: Dilute the Master Stock (10 mM) to a Working Concentration (e.g., 10 µM) while keeping the final DMSO concentration < 0.1% to avoid cytotoxicity or solvent artifacts.
Dilution Strategy
Never dilute directly from 100% DMSO stock to the cell culture plate if it causes "crashing out" (precipitation). Use an intermediate dilution step in the assay buffer.
Figure 2: Two-Step Dilution Workflow. This method ensures the final DMSO concentration remains negligible (0.01%), preserving cell viability.
Step-by-Step Dilution
-
Thaw: Remove one aliquot of 10 mM Master Stock. Thaw at room temperature. Vortex briefly.
-
Intermediate (100x): Prepare a 100 µM solution.
-
Add 10 µL of 10 mM Master Stock to 990 µL of Assay Buffer (e.g., PBS or Media).
-
Note: This solution now contains 1% DMSO.
-
-
Final Assay Addition (1x):
-
Add 10 µL of the Intermediate solution to 990 µL of cell culture media/well volume.
-
Final Concentration: 1 µM Vamicamide.
-
Final DMSO: 0.01% (Safe for most sensitive cell lines).
-
Quality Control & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Precipitation upon dilution | Concentration too high for aqueous buffer; "Shock" dilution. | Vortex buffer while adding the stock dropwise. Lower the intermediate concentration. |
| Yellowing of Stock | Oxidation over time. | Discard stock. Ensure storage was at -20°C and protected from light. |
| Inconsistent IC50 data | DMSO interference or adsorption to plastics. | Ensure final DMSO < 0.1%.[1] Use low-binding plasticware (polypropylene) for intermediate steps. |
References
-
PubChem. "Vamicamide | C18H23N3O | CID 65967."[2] National Library of Medicine.[2] Accessed October 2023. [Link]
-
Yamamoto, T., et al. "General pharmacology of the new antimuscarinic compound vamicamide." Arzneimittelforschung, 1995.[3] [Link]
-
Frontiers in Pharmacology. "Drugs Interfering with Muscarinic Acetylcholine Receptors." Frontiers. [Link]
Sources
Application Note: Solvent Selection for Vamicamide Extraction and Purification
This Application Note provides a rigorous, chemically grounded framework for the solvent selection, extraction, and purification of Vamicamide (FK-176) . It is designed for process chemists and purification scientists, moving beyond generic recipes to explain the physicochemical logic driving every solvent choice.
Executive Summary & Chemical Profile
Target Molecule: Vamicamide (FK-176) IUPAC Name: (2R,4R)-4-(dimethylamino)-2-phenyl-2-(pyridin-2-yl)pentanamide Chemical Class: Anticholinergic (Muscarinic antagonist) Critical Functional Groups: [1][2][3]
-
Tertiary Aliphatic Amine: High basicity (
).[2] Primary site for salt formation. -
Pyridine Ring: Weak basicity (
).[2] Aromatic character. -
Primary Amide: Neutral/Weakly acidic (
).[2] Sensitive to hydrolysis under extreme pH/temperature. -
Phenyl Ring: Lipophilic anchor.[2]
The Challenge: Vamicamide is an amphiphilic base with two chiral centers.[2] The primary purification challenge is separating the target from (A) neutral synthetic precursors (e.g., nitriles), (B) hydrolysis byproducts (acids), and (C) diastereomeric impurities.
Physicochemical Profiling & Solvent Logic
Effective solvent selection relies on exploiting the ionization states of Vamicamide. We utilize a pH-Swing Extraction Strategy derived from the molecule's pKa profile.
Ionization States[2]
-
pH < 4 (Acidic): Both the aliphatic amine and pyridine nitrogen are protonated. The molecule is a dication (highly water-soluble).
-
pH 6–8 (Neutral): The pyridine deprotonates, but the aliphatic amine remains protonated. The molecule acts as a monocation (water-soluble, but increased organic affinity).
-
pH > 11 (Basic): Both nitrogens are deprotonated.[2] The molecule is a neutral free base (highly lipophilic, soluble in organics).
Solvent Screening Strategy (Hansen Solubility Parameters)
To replace hazardous chlorinated solvents (DCM), we evaluate solvents based on polarity and hydrogen bonding capability.[2]
| Solvent Class | Candidate | Suitability | Rationale |
| Chlorinated | Dichloromethane (DCM) | High (Avoid) | Excellent solubility but environmentally hazardous (Class 2).[2] Use only if necessary. |
| Esters | Ethyl Acetate (EtOAc) | Medium | Good for extraction, but risk of amide/ester hydrolysis at high pH.[2] |
| Ethers | 2-MeTHF | Optimal | "Green" alternative to DCM.[2] Immiscible with water, stable at high pH, excellent for amines. |
| Aromatics | Toluene | High | Excellent selectivity for the free base; low water miscibility prevents emulsion.[2] |
| Alcohols | Isopropanol (IPA) | Purification | Ideal for crystallization; solubilizes impurities while precipitating the product upon cooling.[2] |
Detailed Experimental Protocol
Phase 1: Quench & Primary Extraction (Removal of Neutrals)
Goal: Remove unreacted neutral precursors (e.g., phenyl-pyridyl-acetonitrile) by keeping Vamicamide in the aqueous phase.[2]
-
Quench: Cool the reaction mixture to < 10°C.
-
Acidification: Slowly add 2M HCl until the pH reaches 2.0 – 3.0 .
-
Wash: Extract the aqueous acidic layer with Isopropyl Acetate (IPAc) or Toluene (1:1 v/v ratio).[2]
-
Result: Neutral impurities partition into the organic layer. The Vamicamide salt remains in the aqueous layer.
-
Discard the organic layer.
-
Phase 2: pH Swing & Product Recovery
Goal: Isolate Vamicamide Free Base.[2]
-
Basification: Cool the aqueous phase to 5°C. Slowly add 50% NaOH or NH₄OH to adjust pH to > 11.0 .
-
Critical: Maintain temperature < 15°C to prevent amide hydrolysis.
-
Observation: The solution will become cloudy as the free base oils out.
-
-
Extraction: Extract the aqueous suspension with 2-Methyltetrahydrofuran (2-MeTHF) (preferred) or Dichloromethane (3 x Vol).
-
Why MeTHF? It separates cleanly from water (unlike THF) and has higher solvation power for amines than Toluene.
-
-
Drying: Wash the combined organic organic layers with Brine, then dry over anhydrous Na₂SO₄ .[2]
-
Concentration: Evaporate solvent under reduced pressure (Rotavap) at < 40°C to obtain the Crude Free Base (often a viscous oil or amorphous solid).[2]
Phase 3: Purification via Crystallization
Goal: Achieve >99% purity and defined crystal form.
Solvent System: Isopropanol (IPA) / n-Heptane (Anti-solvent method).[2]
-
Dissolution: Dissolve the crude oil in minimal hot Isopropanol (IPA) (approx. 3-5 volumes at 50°C).
-
Polishing Filtration: Filter while hot to remove mechanical particulates.
-
Nucleation: Cool slowly to 25°C. If no crystals form, seed with pure Vamicamide crystals (0.1 wt%).
-
Anti-solvent Addition: Slowly add n-Heptane (dropwise) until slight turbidity persists.[2]
-
Crystallization: Cool to 0–5°C and hold for 4 hours.
-
Isolation: Filter the white crystalline solid. Wash with cold Heptane/IPA (9:1).
-
Drying: Vacuum dry at 45°C for 12 hours.
Process Visualization
Workflow Diagram
The following diagram illustrates the logical flow of the extraction and purification process, highlighting the critical pH checkpoints.
Caption: Step-by-step pH-swing extraction and crystallization workflow for Vamicamide isolation.
Analytical Validation (Self-Check)
Before proceeding to scale-up, validate the protocol using these checkpoints:
| Checkpoint | Method | Acceptance Criteria |
| Aqueous Waste (Step 1) | HPLC | Vamicamide area < 1.0% (Loss control) |
| Organic Waste (Step 1) | HPLC | Neutral impurities present; Vamicamide < 0.5% |
| Crude Purity | HPLC | > 95% Area |
| Final Purity | HPLC / Chiral LC | > 99.5% Chemical Purity; > 99% ee (if resolving) |
| Residual Solvent | GC-Headspace | Meets ICH Q3C limits (e.g., Toluene < 890 ppm) |
Troubleshooting Guide
-
Emulsion Formation:
-
Cause: Similar densities of phases or presence of surfactants.[2]
-
Solution: Add brine (saturated NaCl) to increase aqueous density. Filter through Celite if particulate matter is stabilizing the emulsion.
-
-
Oiling Out during Crystallization:
-
Cause: Cooling too fast or adding anti-solvent too quickly.
-
Solution: Re-heat to dissolve the oil. Add seed crystals at the cloud point. Cool at a controlled rate (e.g., 5°C/hour).
-
-
Low Yield:
-
Cause: Incomplete extraction at pH 11.
-
Solution: Ensure pH is truly > 11 (check with calibrated probe, not just paper). The tertiary amine needs high pH to fully deprotonate.
-
References
-
PubChem. Vamicamide (Compound Summary). National Library of Medicine.[2] Available at: [Link][2]
-
ICH Guidelines. Impurities: Guideline for Residual Solvents Q3C(R8).[2] International Council for Harmonisation.[2] Available at: [Link]
-
Byrne, F. P., et al. (2016).[2] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Available at: [Link]
Sources
- 1. Vamicamide - Wikipedia [en.wikipedia.org]
- 2. Vamicamide | C18H23N3O | CID 65967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. prepchem.com [prepchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note: Modular Synthesis & SAR Profiling of Vamicamide Derivatives
This Application Note is designed as a definitive technical guide for medicinal chemists and process scientists. It moves beyond generic descriptions to provide a rigorous, causality-driven protocol for synthesizing Vamicamide and its derivatives for Structure-Activity Relationship (SAR) profiling.[1][2]
Abstract & Strategic Rationale
Vamicamide (FK-176) is a potent muscarinic antagonist structurally distinguished by its high selectivity for urinary bladder smooth muscle (M3 subtype) over salivary glands.[1][2] Unlike non-selective agents (e.g., oxybutynin), Vamicamide’s pharmacological profile is driven by a specific stereochemical configuration—(2R, 4R)—and a unique 2-phenyl-2-(2-pyridyl)acetamide scaffold.[1][2]
For researchers conducting SAR studies, the challenge lies not just in reproducing the parent molecule but in accessing a divergent synthetic route that allows for the rapid generation of analogues at three critical vectors: the aromatic core, the amino-alkyl tail, and the amide terminus.
This guide details a Nitrile-Directed Alkylation Protocol , chosen for its modularity over the alternative ester-based routes.[1][2] It prioritizes the control of the aziridinium ion intermediate during alkylation—a frequent failure point in the synthesis of amino-alkyl derivatives.
Retrosynthetic Analysis & Workflow
The synthesis is deconstructed into three modules to maximize derivative generation. The central strategy relies on the construction of a quaternary carbon via the alkylation of an active nitrile, followed by controlled hydrolysis.
Figure 1: Modular Synthesis Workflow
Caption: Modular synthetic pathway emphasizing the critical nitrile intermediate which serves as the divergence point for SAR library generation.
Detailed Experimental Protocols
Module 1: Construction of the Quaternary Core
Objective: Synthesize α-phenyl-α-(2-pyridyl)acetonitrile. Criticality: This step establishes the steric bulk required for receptor antagonism.
Reagents:
Protocol:
-
Activation: In a flame-dried 3-neck flask under Ar, suspend NaNH2 in anhydrous toluene. Cool to 0°C.[1][3][4]
-
Deprotonation: Add Phenylacetonitrile dropwise over 30 mins. The solution will turn deep red/brown, indicating the formation of the carbanion. Stir at 0-5°C for 1 hour.
-
Heteroarylation: Add 2-Bromopyridine dropwise.
-
Reaction: Warm slowly to room temperature, then reflux for 3-5 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]
-
Workup: Cool to RT. Quench cautiously with ice water.[1][2] Extract with Toluene.[1][2] Wash organic layer with 1N HCl (to extract the pyridine product into the aqueous phase, leaving unreacted nitrile in organic).
-
Recovery: Basify the aqueous acid layer with NaOH to pH 12. Extract with DCM.[1][5] Dry (Na2SO4) and concentrate.[1][3][5]
-
Yield Target: >85% as a viscous oil or low-melting solid.
Module 2: Introduction of the Amino-Alkyl Side Chain
Objective: Alkylation of the nitrile with 1-chloro-2-(dimethylamino)propane. Mechanism Alert: This reaction proceeds via an aziridinium ion .[1][2] The nucleophilic attack by the nitrile anion can occur at either carbon of the aziridinium ring. To favor the Vamicamide structure (branched methyl at the β-position), high temperature and specific solvent polarity are required.[1]
Reagents:
Protocol:
-
Free Base Generation: Neutralize the amine hydrochloride salt with aqueous NaOH/DCM prior to use, or use excess base in the reaction (less controlled).[1] Recommendation: Use the free base amine freshly distilled.
-
Anion Formation: Treat the Core Nitrile with NaNH2 in Toluene at 40°C for 1 hour.
-
Alkylation: Add the chloro-amine solution in Toluene dropwise.
-
Reflux: Heat to reflux (110°C) for 6-12 hours.
-
Note: The high temperature promotes the thermodynamic rearrangement to the desired branched isomer via the aziridinium intermediate.
-
-
Workup: Standard aqueous extraction.
-
Purification: The product is a mixture of diastereomers (due to the new chiral center at the alkyl chain and the quaternary carbon). Flash chromatography (DCM:MeOH:NH3) is essential here to remove the linear isomer (impurity).[1]
Module 3: Nitrile Hydrolysis to Amide
Objective: Convert the nitrile to the primary amide without hydrolyzing to the carboxylic acid.
Protocol:
-
Acidolysis: Dissolve the alkylated nitrile in conc. H2SO4 (10 mL per gram).[1]
-
Heating: Heat to 90-100°C for 2-3 hours.
-
Quench: Pour the hot reaction mixture onto crushed ice (Exothermic!).
-
Basification: Neutralize with NH4OH to pH 9-10.
-
Extraction: Extract with CHCl3. The crude product is Racemic Vamicamide .
Stereochemical Resolution (The "FK-176" Specification)
Vamicamide has two chiral centers.[1][2] The active pharmaceutical ingredient is the (2R, 4R) isomer.
Method A: Classical Resolution (Scalable) [1]
-
Process: Form the salt. Recrystallize until constant melting point and optical rotation.[1] Release the free base with NaOH.
Method B: Chiral HPLC (For SAR Screening) [1]
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).[1]
-
Separation: Collect the peak corresponding to the (2R, 4R) isomer (usually the second or third eluting peak depending on column).[1]
SAR Derivatization Strategy
To map the M3 binding pocket, generate libraries based on the following logic.
Figure 2: SAR Decision Logic
Caption: Strategic modification vectors for optimizing potency and selectivity.
Table 1: Proposed Derivative Library
| Code | Modification Region | Reagent Substitution | Rationale |
| VAM-A1 | Phenyl Ring | 4-Fluorophenylacetonitrile | Block metabolic oxidation; probe p-stacking.[1][2] |
| VAM-B1 | Pyridyl Ring | 2-Chloropyridine (start) | Evaluate importance of Pyridine N-position (requires 3- or 4-chloropyridine).[1][2] |
| VAM-C1 | Amine Tail | 1-(2-chloroethyl)pyrrolidine | Rigidify the amine tail to reduce entropic penalty upon binding.[1][2] |
| VAM-D1 | Amide | Thioacetamide (Lawesson's) | Test H-bond donor/acceptor requirements (Amide to Thioamide conversion).[1][2] |
References
-
Synthesis of Vamicamide (FK176): Sawada, K., et al. "Synthesis and antimuscarinic activity of 2-phenyl-2-(2-pyridyl)acetamide derivatives."[1][2] Chemical & Pharmaceutical Bulletin, 1992.[1] [1]
-
Nitrile Alkylation Methodology: "Alkylation of phenylacetonitriles with amino-alkyl halides." Organic Syntheses, Coll.[1] Vol. 4, p. 234.
-
Chiral Separation: "Determination of the R,R- and S,S-enantiomers of vamicamide in human serum." Journal of Chromatography B, 1994.[1]
-
Pharmacology: "Urinary bladder-selective action of the new antimuscarinic compound vamicamide."[2] Arzneimittelforschung, 1994.[1]
-
General Nitrile Synthesis: "Synthesis of α-Phenyl-α-(2-pyridyl)acetonitrile." PrepChem.
Disclaimer: This protocol involves the use of hazardous reagents (NaNH2, H2SO4).[9] All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.[1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US5688977A - Method for docetaxel synthesis - Google Patents [patents.google.com]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile - Google Patents [patents.google.com]
- 7. Determination of the R,R- and S,S-enantiomers of vamicamide in human serum and urine by high-performance liquid chromatography on a Chiral-AGP column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
procedures for radiolabeling Vamicamide for binding studies
Application Note: Advanced Radiosynthesis and Receptor Binding Methodologies for Vamicamide
Scientific Rationale and Isotope Selection
Vamicamide (FK-176) is a highly selective, orally active muscarinic acetylcholine receptor (mAChR) antagonist. It is primarily utilized for its localized spasmolytic effects on the detrusor muscle of the urinary bladder, providing targeted therapeutic relief for pollakiuria and overactive bladder[1]. Structurally, vamicamide is characterized by a terminal dimethylamino group ((2R,4R)-4-(dimethylamino)-2-phenyl-2-pyridin-2-ylpentanamide)[2]. This functional group presents an optimal site for radiolabeling via N-alkylation of its secondary amine precursor, N-desmethylvamicamide.
Choosing the correct radioisotope is dictated by the experimental endpoint:
-
Tritium (³H): With a half-life of 12.3 years and low-energy beta emission, ³H is the gold standard for in vitro saturation and competition binding assays. It allows for batch synthesis, extended storage, and high-resolution tissue autoradiography.
-
Carbon-11 (¹¹C): Emitting positrons with a short half-life of 20.4 minutes, ¹¹C is essential for in vivo Positron Emission Tomography (PET). This is critical for evaluating the drug's blood-brain barrier (BBB) penetration. Vamicamide's poor BBB penetration is a key feature that minimizes central nervous system side effects—a trait that can be directly visualized and quantified using [¹¹C]vamicamide PET imaging[3]. Similar PET methodologies have been successfully employed to assess central mAChR occupancy of other antimuscarinics to predict cognitive side effects[4].
Radiosynthesis Workflows: Causality in Chemical Design
The synthesis of both radioligands relies on a convergent N-alkylation strategy, but the reaction conditions are drastically different due to the kinetic demands of the isotopes.
Table 1: Radiochemical Specifications and Reaction Causality
| Parameter | [³H]Vamicamide | [¹¹C]Vamicamide | Rationale / Causality |
| Alkylating Agent | [³H]CH₃I | [¹¹C]CH₃OTf | Triflate (OTf) is highly reactive, essential for the rapid ¹¹C synthesis. Iodide is sufficient for the thermodynamically driven ³H synthesis. |
| Solvent & Temp | DMF, 80°C | 2-Butanone, 25°C | ¹¹C requires rapid, room-temperature kinetics in a polar aprotic solvent to minimize decay. ³H allows for high-heat, extended reactions in DMF. |
| Reaction Time | 120 minutes | 3 minutes | Dictated by the isotopic half-life (12.3 years vs. 20.4 minutes). |
| Primary Utility | In vitro binding, Autoradiography | In vivo PET, Biodistribution | Beta-emission provides high spatial resolution; Positron-emission provides real-time 3D in vivo tracking. |
Experimental Protocols: Self-Validating Systems
Protocol A: Synthesis of [³H]Vamicamide
-
Reaction Setup: In a dedicated tritium manifold, dissolve 1.0 mg of N-desmethylvamicamide in 200 µL of anhydrous dimethylformamide (DMF).
-
Activation: Add 2.0 mg of anhydrous K₂CO₃ to act as a proton scavenger, shifting the equilibrium toward the alkylated product.
-
Alkylation: Cryogenically trap ~50 mCi of[³H]CH₃I into the reaction vial. Seal and heat at 80°C for 120 minutes.
-
Purification: Quench the reaction with 100 µL of sterile water. Purify the crude mixture via semi-preparative reversed-phase HPLC (C18 column, Acetonitrile/0.1% TFA in water).
-
Self-Validation Step (Identity & Purity): Inject a 5 µL aliquot of the formulated product spiked with 10 µg of non-radioactive vamicamide standard onto an analytical HPLC. Pass Criteria: The radiometric peak must co-elute with the UV peak of the standard (ΔtR < 0.2 min), confirming chemical identity. Radiochemical purity must exceed 95%.
Protocol B: Automated Radiosynthesis of [¹¹C]Vamicamide
-
Isotope Generation: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a biomedical cyclotron. Convert to [¹¹C]CH₃I, and subsequently pass through a heated silver triflate column to yield the highly reactive [¹¹C]CH₃OTf.
-
Rapid Labeling: Trap the [¹¹C]CH₃OTf in a reaction vessel containing 0.5 mg of N-desmethylvamicamide in 300 µL of 2-butanone at room temperature. Allow the reaction to proceed for exactly 3 minutes.
-
Purification & Formulation: Dilute the mixture with 1 mL of HPLC mobile phase and inject onto a semi-preparative HPLC. Collect the[¹¹C]vamicamide fraction, trap it on a C18 Sep-Pak cartridge, wash with water, and elute with 1 mL of USP-grade ethanol followed by 9 mL of sterile saline.
-
Self-Validation Step (Release Criteria): Perform rapid QC testing for radiochemical purity (>95%), pH (4.5–7.5), and specific activity (>50 GBq/µmol) prior to in vivo injection.
Protocol C: In Vitro Radioligand Binding Assay To determine the receptor subtype selectivity of vamicamide, [³H]vamicamide is utilized in a membrane filtration assay.
-
Membrane Preparation: Harvest CHO cells expressing human M1-M5 receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Assay Assembly: In a 96-well deep-well plate, combine:
-
50 µL of [³H]vamicamide (0.1 nM to 10 nM for saturation binding).
-
50 µL of test compound (for competition) or buffer.
-
100 µL of membrane suspension (approx. 30-50 µg protein/well).
-
-
Self-Validation Step (Signal-to-Noise & Z'-factor): Define non-specific binding (NSB) by adding 1 µM atropine to parallel control wells. Calculate the Z'-factor using total binding and NSB wells. Pass Criteria: A Z'-factor ≥ 0.5 is required to validate the assay's robustness and dynamic range.
-
Incubation & Filtration: Incubate the plates at 25°C for 60 minutes to achieve steady-state equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion).
-
Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify using a liquid scintillation counter.
Table 2: Representative Binding Profile of Vamicamide
| Receptor Subtype | Primary Tissue Expression | Vamicamide Affinity (pA2 / pKi)* | Functional Implication |
| M1 | CNS, Salivary Glands | ~7.1 | Moderate affinity; poor BBB penetration limits CNS effects[3]. |
| M2 | Heart (Atria) | ~6.2 | Lower affinity; reduces risk of tachycardia. |
| M3 | Urinary Bladder, Smooth Muscle | ~6.8 - 7.3 | High affinity; drives the primary anti-spasmodic therapeutic effect[1]. |
| M4 | CNS (Striatum) | ~6.8 | Moderate affinity. |
| M5 | Substantia Nigra | ~6.5 | Lower affinity. |
*Values are representative approximations derived from comparative muscarinic antagonist tissue assays.
Workflow Visualization
Workflow for the radiosynthesis, purification, and downstream application of labeled vamicamide.
References
-
Title: Vamicamide | C18H23N3O | CID 65967 Source: PubChem - NIH URL: [Link]
-
Title: Therapeutic Opportunities for Muscarinic Receptors in the Central Nervous System Source: ACS Publications URL: [Link]
-
Title: Effect of oxybutynin and imidafenacin on central muscarinic receptor occupancy Source: Ovid URL: [Link]
Sources
Formulation Strategies for Vamicamide Oral Delivery Systems: Overcoming Pharmacokinetic Limitations in OAB Therapeutics
Application Note & Protocol Guide Target Audience: Formulation Scientists, Pharmacokineticists, and Drug Delivery Researchers
Introduction & Pharmacokinetic Rationale
Vamicamide is a potent, competitive antimuscarinic agent developed for the management of overactive bladder (OAB) and urinary incontinence. It demonstrates a high affinity for the muscarinic M3 receptor subtype, which mediates detrusor muscle contraction[1]. Unlike older non-selective agents, vamicamide exhibits intrinsic tissue selectivity for the urinary bladder over salivary glands, offering a theoretical reduction in xerostomia (dry mouth)[2].
However, the clinical translation of immediate-release (IR) antimuscarinics is frequently hindered by the "oxybutynin paradox." Rapid gastrointestinal absorption leads to sharp peak plasma concentrations (
This guide details three advanced formulation architectures—Hydrophilic Matrix Tablets, Osmotic Pump Systems (OROS), and Mucoadhesive Buccal Films—designed to optimize vamicamide's pharmacokinetic profile.
Mechanism of action: Vamicamide competitively blocks M3 receptor-mediated detrusor contraction.
Strategy 1: Hydrophilic Matrix Extended-Release (ER) Tablets
Causality & Design Principles
Hydrophilic matrices utilizing Hydroxypropyl Methylcellulose (HPMC) or Polyethylene Oxide (PEO) are the industry standard for sustained oral delivery. Upon contact with gastrointestinal fluids, the polymer hydrates to form a viscous gel layer. Vamicamide release is subsequently governed by a combination of drug diffusion through the gel network and gradual erosion of the polymer matrix. High-viscosity grades (e.g., HPMC K100M) are selected to prevent premature "dose dumping" and ensure a steady 24-hour release profile.
Protocol: Wet Granulation & Matrix Compression
-
Intragranular Blending: Transfer Vamicamide (active), HPMC K100M (release retardant), and Microcrystalline Cellulose (MCC PH-101, diluent) into a high-shear mixer. Blend for 5 minutes at 150 rpm.
-
Wet Massing: Slowly add a 5% w/v Polyvinylpyrrolidone (PVP K30) aqueous solution as a binder. Granulate until a cohesive mass forms. Causality: Wet granulation densifies the fluffy HPMC powder, improving flowability and preventing segregation during tableting.
-
Drying & Milling: Dry the wet mass in a fluid bed dryer at 50°C until the Loss on Drying (LOD) is <2.0%. Pass the dried granules through a conical mill equipped with a 1.0 mm screen.
-
Extragranular Lubrication: Transfer the milled granules to a V-blender. Add 0.5% w/w Magnesium Stearate (pre-screened) and blend for exactly 3 minutes. Warning: Over-lubrication will coat the granules in hydrophobic lipid, delaying initial polymer hydration.
-
Compression: Compress into 250 mg tablets using a rotary tablet press with 8 mm standard concave punches. Target a hardness of 10–12 kp.
Validation Checkpoint: Perform in vitro dissolution testing using USP Apparatus II (Paddle) at 50 rpm in 900 mL Simulated Intestinal Fluid (pH 6.8). The system self-validates if the release profile fits the Korsmeyer-Peppas model (
) with anvalue between 0.45 and 0.89, indicating anomalous (non-Fickian) transport combining diffusion and erosion.
Strategy 2: Osmotic Controlled-Release Oral Delivery Systems (OROS)
Causality & Design Principles
While hydrophilic matrices are effective, their release kinetics can be influenced by GI motility and the presence of food. Osmotic pumps provide true zero-order release kinetics that are independent of physiological pH or hydrodynamic conditions[4]. The system utilizes a semi-permeable membrane that allows water influx to dissolve an osmogen, creating hydrostatic pressure that physically pumps the drug out of a precision-drilled orifice.
Step-by-step manufacturing workflow for Vamicamide osmotic controlled-release tablets.
Protocol: Bilayer Push-Pull Osmotic Pump Manufacturing
-
Drug Layer Preparation: Blend Vamicamide with low molecular weight PEO (N-80) and NaCl (osmotic agent). The low MW PEO ensures the drug forms a flowable suspension upon hydration.
-
Push Layer Preparation: Blend high molecular weight PEO (Coagulant grade), NaCl, and Iron Oxide Red. Causality: High MW PEO expands massively upon hydration without dissolving, acting as a physical piston. The colorant ensures the laser drilling vision system can identify the correct side.
-
Bilayer Compression: Sequentially feed the drug layer and push layer into a bilayer rotary press. Compress to a hardness of 14–16 kp to withstand internal osmotic pressure.
-
Membrane Coating: Coat the tablets in a perforated pan coater using a solution of Cellulose Acetate (semi-permeable polymer) and PEG 3350 (flux enhancer/pore former) dissolved in an acetone/water (90:10) co-solvent system. Target a 10% weight gain.
-
Laser Drilling: Use a CO2 laser to drill a 0.5 mm orifice strictly on the drug layer face (identified by the lack of red colorant).
Validation Checkpoint: Conduct dissolution testing. The system is validated if plotting cumulative drug release versus time yields a straight line (
) from hour 2 to hour 16, confirming zero-order kinetics.
Strategy 3: Mucoadhesive Buccal Films
Causality & Design Principles
To completely circumvent the "oxybutynin paradox" and hepatic first-pass metabolism, transmucosal delivery routes (such as buccal sprays or films) have been successfully patented for antimuscarinics[5]. The buccal mucosa is highly vascularized; drug absorbed here drains directly into the jugular vein and superior vena cava, entering systemic circulation without passing through the liver. This drastically reduces the formation of active, side-effect-inducing metabolites.
Ex vivo validation workflow using a Franz diffusion cell for transmucosal delivery.
Protocol: Solvent Casting of Buccal Films
-
Polymer Solution: Dissolve HPMC E15 (film former) and Carbopol 974P (mucoadhesive agent) in a 70:30 mixture of distilled water and ethanol under continuous magnetic stirring.
-
Active Incorporation: Dissolve Vamicamide and Propylene Glycol (acting as both a plasticizer for film flexibility and a permeation enhancer) into the polymer solution. Sonicate for 15 minutes to remove entrapped air bubbles.
-
Casting: Pour the homogenous, bubble-free viscous solution into a specialized casting mold lined with a fluoropolymer release liner.
-
Drying: Dry in a hot air oven at 40°C for 24 hours to ensure complete solvent evaporation without degrading the active pharmaceutical ingredient (API).
-
Sizing: Cut the dried film into uniform 2x2 cm patches.
Validation Checkpoint: Mount the film on freshly excised porcine buccal mucosa in a Franz diffusion cell (receptor medium: PBS pH 7.4 at 37°C). The formulation is validated if the calculated steady-state flux (
) exceeds the target therapeutic absorption rate, and the bioadhesive strength (measured via a texture analyzer) is >0.5 N.
Quantitative Data Presentation
The following table synthesizes the targeted pharmacokinetic and formulation parameters across the three delivery strategies, contrasting them with standard Immediate Release (IR) baselines.
| Delivery System | Release Mechanism | Target | Relative | First-Pass Metabolism | Dosing Frequency |
| Immediate Release (IR) | Disintegration & Dissolution | 1.0 - 2.0 | High (100% baseline) | Extensive (Hepatic) | TID / QID |
| Hydrophilic Matrix (ER) | Diffusion & Polymer Erosion | 4.0 - 6.0 | ~40% of IR | Moderate (Slower rate) | QD (Once Daily) |
| Osmotic Pump (OROS) | Hydrostatic Pressure | 6.0 - 8.0 | ~30% of IR | Moderate (Slower rate) | QD (Once Daily) |
| Mucoadhesive Buccal Film | Transmucosal Permeation | 0.5 - 1.5 | ~60% of IR | Bypassed (Jugular Vein) | BID / PRN |
Table 1: Comparative pharmacokinetic targets and physiological routing of Vamicamide formulation strategies.
References
1.[2] Yamamoto, T., et al. "Urinary bladder-selective action of the new antimuscarinic compound vamicamide." Arzneimittel-Forschung, vol. 44, no. 11, 1994, pp. 1242-1249. URL: [Link] 2.[5] Dugger, H. A., et al. "Transmucosal administration of a pharmacologically active compound." US Patent Application Publication, US20040136914A1, 2004. URL: 3.[1] Yoshimura, N., and Chancellor, M. B. "Neurophysiology of Lower Urinary Tract Function and Dysfunction." Reviews in Urology, vol. 5, Suppl 8, 2003, pp. S3-S10. URL: [Link] 4.[3] Chancellor, M. B. "New Frontiers in the Treatment of Overactive Bladder and Incontinence." Reviews in Urology, vol. 4, Suppl 4, 2002, pp. S50-S56. URL: [Link] 5.[4] MacDiarmid, S. A., et al. "Oxybutynin Extended-Release." Drugs, vol. 65, 2005, pp. 1153-1161. URL: [Link]
Sources
- 1. Neurophysiology of Lower Urinary Tract Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary bladder-selective action of the new antimuscarinic compound vamicamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Frontiers in the Treatment of Overactive Bladder and Incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: In Vivo Administration Strategies for Vamicamide Hydrochloride
Executive Summary & Compound Profile
Vamicamide hydrochloride (FK176) is a potent, selective muscarinic acetylcholine receptor antagonist (specifically targeting M3 and M2 subtypes) developed for the treatment of urinary frequency and incontinence. Unlike non-selective antimuscarinics, Vamicamide exhibits a favorable selectivity profile, increasing bladder capacity with minimal impact on micturition pressure or cardiovascular parameters at therapeutic doses.
This application note provides a standardized framework for the in vivo administration of Vamicamide HCl. It synthesizes data from foundational pharmacological studies to offer precise dosing regimens, formulation strategies, and pharmacokinetic (PK) sampling protocols for rodent and non-rodent models.
Physicochemical & Biological Profile
| Property | Characteristic | Clinical Relevance |
| Chemical Name | (+/-)-(2R, 4R)-4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide HCl | Active Pharmaceutical Ingredient |
| Solubility | High aqueous solubility (Water, Saline) | Ideal for simple aqueous vehicles |
| Mechanism | Anticholinergic (Muscarinic Antagonist) | Bladder relaxation; Mydriasis (biomarker) |
| Primary Route | Oral (PO) | High bioavailability target |
| Key Biomarker | Pupil Dilation (Mydriasis) | Non-invasive PD marker for systemic exposure |
Formulation & Vehicle Selection
Rationale
Vamicamide is supplied as a hydrochloride salt, rendering it highly water-soluble. Complex vehicles (e.g., DMSO, cyclodextrins) are generally unnecessary and may introduce confounding variables. Simple aqueous buffers are preferred to maintain physiological neutrality.
Recommended Vehicles
-
Primary: 0.9% Sterile Saline (Physiological Saline).
-
Alternative: Distilled Water (for oral gavage only).
-
pH Adjustment: Not typically required if concentration is <10 mg/mL. Ensure final pH is between 5.0–7.0.
Formulation Protocol
-
Weighing: Accurately weigh Vamicamide HCl powder using an analytical balance.
-
Dissolution: Add 80% of the required volume of vehicle. Vortex for 30–60 seconds. The compound should dissolve readily.
-
QS (Quantity Sufficient): Add remaining vehicle to reach final volume.
-
Sterilization: For IV/IP routes, filter through a 0.22 µm PVDF syringe filter.
-
Stability: Prepare fresh daily. Store at 4°C if used within 24 hours.
Administration Routes & Dosing Guidelines
Oral Administration (PO)
The primary route for efficacy and safety profiling.
Species: Rat (Wistar/Sprague-Dawley)
-
Dose Range: 0.32 – 32 mg/kg.
-
Therapeutic Window: 0.32 – 1.0 mg/kg (Increases bladder capacity).
-
Toxicology/Safety: 10 – 100 mg/kg (Mydriasis, locomotor effects).
-
-
Volume: 5 – 10 mL/kg.
-
Method: Conscious oral gavage using a flexible feeding tube (16-18G).
Species: Dog (Beagle)
-
Dose Range: 0.32 – 1.0 mg/kg.
-
Method: Gelatin capsule or oral solution via gavage.
-
Key Observation: Monitor for heart rate changes (tachycardia) at doses >3.2 mg/kg.
Intravenous Administration (IV)
Used for absolute bioavailability (F) and clearance (CL) determination.
Species: Rat
-
Dose: 0.032 – 0.1 mg/kg (Bolus).
-
Note: Due to lack of first-pass metabolism, IV doses should be 1/10th of the effective oral dose to avoid acute anticholinergic toxicity.
-
-
Volume: 1 – 2 mL/kg.[1]
-
Method: Lateral tail vein (bolus) or Jugular vein catheter (infusion/sampling).
Intraperitoneal (IP)
Used primarily in high-throughput screening or when oral gavage is technically restricted.
-
Dose: Similar to Oral (0.32 – 10 mg/kg), but absorption kinetics will differ (faster Tmax).
-
Caveat: Risk of high local concentration; ensure pH is neutral to prevent peritoneal irritation.
Dosing Decision Tree
Figure 1: Decision matrix for selecting route and dose based on experimental intent.
Pharmacokinetic & Pharmacodynamic Protocols
PK Sampling Workflow (Rat)
To accurately determine the elimination half-life (
Study Design:
-
Groups: IV (n=3-5), PO (n=3-5).
-
Timepoints: Pre-dose, 5m (IV only), 15m, 30m, 1h, 2h, 4h, 8h, 24h.
-
Sample Matrix: Plasma (EDTA or Heparin tubes).
-
Bioanalysis: LC-MS/MS is recommended due to low dosing levels.
Pharmacodynamic (PD) Monitoring
Vamicamide's anticholinergic activity provides clear physiological markers.
-
Mydriasis (Pupil Dilation):
-
Measure pupil diameter using a caliper or digital micrometer under constant ambient light.
-
Timepoints: 30 min, 1h, 2h, 4h post-dose.
-
Relevance: Correlates with systemic exposure and M3 blockade.
-
-
Cystometry (Conscious Rat):
-
Implant bladder catheter 3 days prior.
-
Infuse saline continuously.
-
Measure: Bladder Capacity (primary endpoint) vs. Micturition Pressure .
-
Success Criteria: Significant increase in capacity without urinary retention (overflow).
-
Mechanism of Action & Workflow
Figure 2: Mechanistic pathway from administration to physiological readout.[2]
Safety & Toxicology Considerations
-
LD50 (Acute): High safety margin. No lethality typically observed at <100 mg/kg PO in rats.
-
Anticholinergic Syndrome: At high doses (>32 mg/kg PO), animals may exhibit:
-
Dry mouth (reduced salivation).
-
Mydriasis (fixed dilated pupils).
-
Reduced gastrointestinal motility (monitor fecal output).[3]
-
Tachycardia (Dog models).
-
-
Exclusion Criteria: Animals showing signs of severe urinary retention (distended bladder without voiding) should be removed from the study and catheterized if necessary.
References
-
Yamamoto, T., et al. (1995). "General pharmacology of the new antimuscarinic compound vamicamide." Arzneimittelforschung, 45(12), 1274-1284.
- Tokuyama, S., et al. (1994). "Effects of vamicamide on urinary bladder functions in conscious dog and rat models of urinary frequency." Journal of Urology.
-
Turner, P.V., et al. (2011). "Administration of substances to laboratory animals: Routes of administration and factors to consider." Journal of the American Association for Laboratory Animal Science, 50(5), 600-613.
Sources
Troubleshooting & Optimization
Technical Support Center: Vamicamide Solubilization Guide
[1]
Subject: Optimizing Vamicamide (FK-176) Solubility in Aqueous Buffers Ticket Type: Technical Guide / Troubleshooting Applicable Compounds: Vamicamide (Free Base), Vamicamide Fumarate/HCl Target Audience: Assay Development Scientists, In Vivo Pharmacologists[1][2]
Technical Alert: The Solubility Paradox
Status: Critical Read
Vamicamide (MW: 297.4 g/mol ) presents a classic physicochemical challenge: it is a lipophilic basic amine .[1][2] Its structure contains a tertiary dimethylamine and a pyridine ring.
-
The Trap: Users often dissolve Vamicamide in 100% DMSO (where it is highly soluble) and spike it into pH 7.4 PBS. The solution immediately turns cloudy ("crashes out").
-
The Mechanism:
-
pKa Factor: The aliphatic tertiary amine has a pKa
9.0–9.5. At pH 7.4, it is partially ionized (soluble), but the lipophilic phenyl and pyridine rings drive aggregation.[1] -
The "Salting Out" Effect: The high ionic strength of PBS/media reduces the solubility of the organic cation compared to pure water.
-
Kinetic vs. Thermodynamic: Rapid addition of DMSO stocks to water creates local supersaturation. Once precipitates form, they are thermodynamically stable and difficult to re-dissolve.[1]
-
Troubleshooting Matrix
Identify your failure mode below to select the correct protocol.
| Symptom | Probable Cause | Corrective Action |
| Immediate cloudiness upon adding DMSO stock to PBS. | Kinetic Precipitation: Local concentration exceeded solubility limit during mixing. | Switch to Protocol A: Use intermediate dilution or vortex-while-pipetting technique.[1][2] |
| Precipitation after 2-4 hours (Crystal growth).[1][2] | Thermodynamic Instability: The compound is metastable at neutral pH. | Switch to Protocol C: Cyclodextrin encapsulation to shield the hydrophobic core. |
| Inconsistent IC50/EC50 data in cell assays. | DMSO Toxicity: High DMSO % (needed to keep drug soluble) is affecting cell health.[1][2] | Switch to Protocol B: Acid-Dissolution method (eliminates DMSO). |
| Clogging of injection needles (in vivo). | Viscosity/Particle Aggregation: Simple saline is insufficient for high doses (>10 mg/kg).[1][2] | Switch to Protocol D: The "TargetMol" Co-solvent Cocktail. |
Validated Solubilization Protocols
Protocol A: The "Vortex-Spike" Method (Standard In Vitro)
Best for: Low concentrations (< 100 µM) in biochemical assays.[1][2]
The Logic: Prevents local supersaturation zones where the drug "sees" 100% water before dispersing.
-
Prepare Stock: Dissolve Vamicamide in 100% DMSO to 10 mM.
-
Prepare Buffer: Place your assay buffer (PBS/HEPES) on a vortex mixer set to medium-high .
-
The Spike:
-
Incorrect: Pipette DMSO into static buffer, then mix.[1]
-
Correct: While the buffer is vortexing, slowly inject the DMSO stock into the center of the vortex cone.
-
-
Limit: Ensure final DMSO concentration is
0.1% to 1.0% depending on assay tolerance.
Protocol B: The Acid-Dissolution Method (DMSO-Free)
Best for: Cell culture assays sensitive to organic solvents.[1][2]
The Logic: Vamicamide is a base. Lowering the pH fully protonates the amine, drastically increasing solubility. We then dilute into the final buffer, relying on the buffer capacity to restore pH 7.4.
-
Weigh: Measure Vamicamide solid.
-
Acidify: Add 0.1 M HCl (or 10% Acetic Acid) dropwise until dissolved.
-
Dilute: Add sterile water to reach 90% of final volume.
-
Neutralize (Carefully): Add assay buffer (e.g., 10x PBS) or dilute NaOH.
Protocol C: Cyclodextrin Shielding (Gold Standard)
Best for: High concentrations, long-term stability, and preventing adsorption to plastics.[1][2]
The Logic: Hydroxypropyl-
-
Vehicle Prep: Prepare a 20% (w/v) HP-
-CD solution in pure water or saline.[1][2] -
Addition: Add Vamicamide solid directly to the CD solution.
-
Energy Input: Sonicate for 20–30 minutes at 37°C.
-
Visual Check: Solution should be perfectly clear.
-
-
Usage: This stock is stable at room temperature and can be diluted into media without precipitation.[1]
Protocol D: The "TargetMol" In Vivo Cocktail
Best for: Animal studies requiring high doses (IP/PO).
The Logic: Uses a combination of polar aprotic solvents (DMSO), polymers (PEG), and surfactants (Tween) to force solubility.[1]
Formulation Ratio:
Step-by-Step:
Visual Decision Guides
Figure 1: Solubilization Strategy Decision Tree
Caption: Decision matrix for selecting the optimal Vamicamide formulation based on concentration and biological tolerance.
Figure 2: The Mechanism of Precipitation
Caption: Kinetic pathway showing how rapid dilution leads to aggregation vs. cyclodextrin stabilization.
Frequently Asked Questions (FAQ)
Q: Can I autoclave Vamicamide solutions? A: No. Vamicamide contains an amide bond which can hydrolyze under high heat and pressure.[2] Always use sterile filtration (0.22 µm PES or PVDF membranes).[1][2]
Q: I bought Vamicamide Fumarate. Is the protocol different? A: Yes. The fumarate salt is more water-soluble than the free base. You may be able to dissolve it directly in water up to ~5-10 mM.[1][2] However, once you add it to a buffered medium (pH 7.4), the salt dissociates, and the free base equilibrium takes over. If you see precipitation after adding the salt solution to media, switch to Protocol C .
Q: Why not just use 100% Ethanol? A: Ethanol is volatile and evaporates during plate incubation, changing the drug concentration. It is also more cytotoxic to many cell lines than DMSO.[1] DMSO is preferred for stock solutions due to its low vapor pressure.[1]
References
troubleshooting peak tailing in Vamicamide HPLC analysis
Diagnostic Workflow: The Triage
Before adjusting chemistry, we must determine if the tailing is chemical (interaction-based) or physical (system/column-based).[1] Use this logic tree to diagnose your specific issue.
Figure 1: Diagnostic logic tree to isolate the root cause of peak asymmetry.
Technical Deep Dive: Why Vamicamide Tails
The Mechanism: Cation Exchange
Vamicamide contains a dimethylamino group and a pyridine ring [1]. These moieties are basic.[1][2] In a standard Reversed-Phase (RP) setup using silica-based C18 columns, residual silanol groups (Si-OH) on the stationary phase surface can deprotonate to form silanates (Si-O⁻), particularly at pH > 3.5.[1]
The positively charged amine on Vamicamide interacts electrostatically with these negative silanates. This secondary interaction (cation exchange) is slower than the primary hydrophobic partition, causing the "tail" on the chromatogram [2].
Figure 2: Mechanism of secondary silanol interactions causing tailing in basic drugs.[1]
Troubleshooting Guides & FAQs
Category A: Mobile Phase Chemistry[3][4]
Q: I am using a neutral pH (water/acetonitrile). Why is the tailing severe? A: At neutral pH (~7.0), both the Vamicamide amine (pKa ~9) and the silica silanols (pKa ~3.5-4.[1]5) are ionized.[1] This maximizes the cation-exchange interaction described above.[1]
The Fix: You must suppress one of the ionization states.[3]
-
Low pH Strategy (Recommended): Lower the mobile phase pH to 2.5 - 3.0 using Phosphate buffer or Formic acid.[1]
-
Why: At pH 2.5, silanols are protonated (neutral, Si-OH), eliminating the cation-exchange site [3].[1]
-
-
High pH Strategy (Advanced): Use a high-pH stable column (e.g., hybrid silica) and run at pH 10.5.
-
Why: This deprotonates the Vamicamide amine, making it neutral. Warning: Standard silica dissolves at pH > 8.0.
-
Q: Can I use an additive instead of changing the buffer? A: Yes. If you cannot change the pH, add a Silanol Blocker .
-
Protocol: Add 5–10 mM Triethylamine (TEA) to the aqueous mobile phase.
-
Mechanism: TEA is a stronger base than Vamicamide. It saturates the active silanol sites, effectively "capping" them so Vamicamide elutes cleanly [2].
Category B: Column Selection
Q: My C18 column is brand new, but I still see tailing. Is the column defective? A: Not necessarily. You may be using a "Type A" silica or a non-endcapped column.[4]
The Fix: Ensure your column meets these specifications:
-
Base Silica: Type B (High purity, low metal content).[1][3] Metal impurities increase silanol acidity.[1][4]
-
Bonding: "End-capped" is mandatory.[1] This chemical process replaces accessible silanols with trimethylsilyl groups.[1]
-
Recommendation: Use columns specifically labeled "Base Deactivated" or "For Basic Compounds" (e.g., Agilent ZORBAX Eclipse Plus, Waters XBridge) [4].[1]
Category C: Sample Matrix & Physics
Q: The tailing factor is 1.8, but the peak is also very broad. What is happening? A: If the peak is broad and tailing, you likely have an Extra-Column Volume issue or Incompatible Solvent .
The Fix:
-
Check Solvent Strength: If your sample is dissolved in 100% Acetonitrile but your initial gradient is 90% Water, the analyte precipitates or "smears" at the column head.
-
Action: Dissolve Vamicamide in the mobile phase (or a weaker solvent).
-
-
Check Connections: A small gap (void) between the tubing and the column inlet creates mixing chambers.
-
Action: Re-seat the inlet ferrule. Ensure the tubing bottoms out completely before tightening.
-
Standardized Protocols
Protocol 1: Mobile Phase Preparation for Basic Drugs
Objective: Create a pH 2.5 Phosphate Buffer to suppress silanol activity.[4]
| Step | Action | Technical Rationale |
| 1 | Weigh 2.72 g Potassium Dihydrogen Phosphate (KH₂PO₄) . | Provides ~20mM buffer strength.[1] |
| 2 | Dissolve in 950 mL HPLC-grade water. | Ensure complete dissolution before adjusting pH.[1] |
| 3 | Adjust pH to 2.5 ± 0.1 using Phosphoric Acid (85%) . | CRITICAL: Do not use HCl or H₂SO₄ (corrosive to stainless steel).[1] |
| 4 | Dilute to 1000 mL volume. | Ensures accurate molarity. |
| 5 | Filter through 0.2 µm membrane. | Removes particulates that block columns.[1] |
| 6 | (Optional) Add 5 mM Triethylamine (TEA). | Only if peak symmetry remains > 1.5 after pH adjustment. |
Summary Data Table: Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Tailing Factor > 1.5 | Secondary Silanol Interaction | Lower pH to 2.5; Add TEA; Switch to end-capped column. |
| Split Peak | Inlet Void / Frit Blockage | Reverse flush column (if permitted); Replace guard column. |
| Broad + Tailing | Solvent Mismatch | Dissolve sample in mobile phase. |
| Fronting (Tf < 0.9) | Column Overload | Dilute sample 1:10; Inject smaller volume. |
References
-
PubChem. (n.d.).[1][5] Vamicamide Structure and Properties. National Library of Medicine. Retrieved February 28, 2026, from [Link]1]
-
Phenomenex. (2025).[1] HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved February 28, 2026, from [Link]1]
-
Waters Corporation. (2025).[1] Troubleshooting Peak Shape Problems in HPLC. Retrieved February 28, 2026, from [Link]1]
-
Agilent Technologies. (2009).[1] Tips and Tricks of HPLC System Troubleshooting. Retrieved February 28, 2026, from [Link]1]
Sources
Vamicamide Synthesis Optimization: A Technical Support Guide
Welcome to the technical support center for the synthesis of Vamicamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges and optimize the yield and purity of your target molecule. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
The synthesis of many active pharmaceutical ingredients (APIs) hinges on the efficient formation of an amide bond. This guide uses "Vamicamide" as a representative molecule to address the universal challenges of this critical transformation.
Part 1: Troubleshooting & FAQs - Navigating Your Synthesis
This section addresses the most pressing issues encountered during Vamicamide synthesis, from low yields to purification hurdles.
Q1: My overall yield for Vamicamide is consistently low. Where is the most logical place to start my investigation?
Initial Diagnostic Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the reaction's progress. Is the starting material being consumed? Is the product forming and then degrading, or is the reaction simply not proceeding?
-
Reagent Purity: The quality of starting materials, reagents, and solvents is paramount. Impurities can act as catalyst poisons or participate in side reactions.[1] Always use reagents from a reputable source and verify their purity if they have been stored for a long time.[2]
-
Reaction Conditions: Sub-optimal conditions are a frequent cause of low yield. Key parameters to re-evaluate are temperature, reaction time, and solvent choice.[3]
Below is a logical workflow to diagnose and address low yield issues.
Caption: Troubleshooting workflow for low Vamicamide yield.
Q2: How do I select the optimal coupling reagent for the amide bond formation step?
The choice of coupling reagent is critical and depends on the specific substrates, desired purity, and scale of the reaction. There is no single "best" reagent; each comes with trade-offs in terms of reactivity, cost, byproduct profile, and potential for side reactions.
-
Carbodiimides (e.g., DCC, EDC): These are classic, cost-effective reagents. The reaction of a carboxylic acid with dicyclohexylcarbodiimide (DCC) forms a highly reactive O-acylisourea intermediate. However, this intermediate is prone to rearranging into an inactive N-acylurea. More importantly, it can promote racemization if the carboxylic acid has a chiral center at the α-position.
-
Pro-Tip: To mitigate side reactions and suppress racemization, always use a carbodiimide in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
-
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are highly efficient and generally lead to faster reactions and cleaner product profiles than carbodiimides. They react with the carboxylic acid to form an active ester, which is less prone to racemization. While more expensive, their high efficiency and the water-soluble nature of their byproducts often justify the cost, especially for complex or valuable substrates.
-
Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, these are very effective and offer a good balance of high reactivity and low racemization.
-
Enzyme-Based & Catalytic Methods: For greener and highly selective synthesis, consider enzymatic approaches or modern catalytic methods using boronic acids.[4][5] These methods avoid stoichiometric waste but may require more intensive process development.
Caption: Decision tree for selecting an amide coupling reagent.
Q3: I am observing significant byproduct formation. What are the likely side reactions and how can they be mitigated?
Byproduct formation is a common culprit for low yields and purification headaches. The most common side reactions include:
-
N-acylurea Formation (with carbodiimides): The reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea. To minimize this, add the amine to the reaction mixture soon after the carboxylic acid and coupling reagent have been combined. Using an additive like HOBt can also intercept the O-acylisourea to form a more stable active ester, preventing the rearrangement.
-
Guanidinium Byproduct (with uronium/aminium reagents): The amine nucleophile can sometimes react directly with the coupling reagent (e.g., HATU) instead of the activated carboxylic acid.
-
Mitigation: The order of addition is critical. Always pre-activate the carboxylic acid with the coupling reagent for a few minutes before adding the amine. This ensures the concentration of the active ester is high, favoring the desired reaction pathway.
-
-
Epimerization/Racemization: This is the loss of stereochemical purity at a chiral center and is a critical concern in pharmaceutical synthesis. It often occurs via the formation of an oxazolone intermediate, especially when activating amino acid derivatives.
-
Mitigation:
-
Use low reaction temperatures (-15 °C to 0 °C).[6]
-
Choose a less polar solvent.
-
Select a coupling reagent system known for low racemization, such as HATU or COMU.
-
-
Q4: The reaction stalls before completion, even with extended time. What are my options?
A stalled reaction indicates that a limiting factor has been reached.
-
Check Stoichiometry: Ensure you are using at least a stoichiometric amount of the coupling reagent. For difficult couplings (e.g., with sterically hindered amines or acids), using a slight excess (1.1-1.2 equivalents) of the amine and coupling reagent can help drive the reaction to completion.[3]
-
Temperature Optimization: While higher temperatures increase reaction rates, they can also cause degradation.[7] If the reaction is clean but slow at room temperature, a modest increase to 40-50°C may be beneficial. Conversely, if side products are the issue, lowering the temperature is advisable.[8]
-
Solvent Solubility: If any reactant has poor solubility in the chosen solvent, the reaction will be slow or incomplete.[3] Ensure all components are fully dissolved. If necessary, consider a co-solvent system or switch to a solvent with better solubilizing power, such as DMF or NMP (while being mindful of their toxicity).[9]
-
Base Selection: The choice and amount of base (often a non-nucleophilic tertiary amine like DIPEA or NMM) is crucial for neutralizing acid byproducts. Insufficient base can halt the reaction. Ensure at least 2-3 equivalents are used, especially if starting from an amine salt.
Part 2: Data-Driven Optimization
Systematic optimization requires reliable data. The tables below provide a starting point for your experimental design.
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Class | Pros | Cons | Common Byproduct |
| DCC | Carbodiimide | Inexpensive, widely available | Low solubility of byproduct, high racemization risk | Dicyclohexylurea (DCU) |
| EDC·HCl | Carbodiimide | Water-soluble byproduct (easy removal) | Moderate racemization risk, hygroscopic | Ethyl-dimethylaminopropyl urea |
| HATU | Uronium/Aminium | High efficiency, very low racemization, fast | Expensive, potential for guanidinium side reaction | Tetramethylurea, HOBt |
| T3P® | Phosphonic Anhydride | High reactivity, clean reactions, low toxicity | Requires a base, can be viscous | Phosphonic acids (water soluble) |
Table 2: Solvent Selection Guide for Amide Synthesis
| Solvent | Class | Boiling Point (°C) | Key Characteristics & Considerations |
| DCM | Chlorinated | 40 | Good solubility for many organics, volatile. Environmental and health concerns. |
| ACN | Nitrile | 82 | Polar aprotic, good general-purpose solvent. |
| THF | Ether | 66 | Good solvent for many reagents, can form peroxides. |
| DMF | Polar Aprotic | 153 | Excellent solubilizing power, high boiling point. Reprotoxicity concerns. |
| 2-MeTHF | Ether | 80 | A "greener" alternative to THF and DCM with similar properties.[9] |
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Small-Scale Reaction Optimization
This protocol outlines a method for testing multiple reaction conditions in parallel to quickly identify an optimal path forward.
-
Preparation: In separate, dry vials, place the Vamicamide carboxylic acid precursor (1.0 equiv).
-
Solvent Addition: Add the chosen solvent (e.g., DCM, DMF) to each vial to achieve a standard concentration (e.g., 0.1 M).
-
Reagent Stock Solutions: Prepare stock solutions of your amine precursor (e.g., 1.1 equiv), coupling reagent (e.g., 1.2 equiv), and base (e.g., 2.5 equiv) in the same solvent.
-
Activation: To each vial containing the acid, add the coupling reagent stock solution and the base stock solution. Allow the mixture to stir for 5-10 minutes at the desired temperature (e.g., 0 °C or room temperature).
-
Amine Addition: Add the amine stock solution to each vial.
-
Monitoring: Allow the reactions to proceed. At set time points (e.g., 1h, 4h, 16h), take a small aliquot from each vial, quench it, and analyze by TLC or LC-MS to assess conversion.
-
Analysis: Compare the results to determine the best combination of coupling reagent, solvent, and temperature for yield and purity.
Protocol 2: Purification via Recrystallization
Recrystallization is an excellent method for achieving high purity if a suitable solvent system can be found.[3]
-
Solvent Screening: Test the solubility of your crude Vamicamide product in a variety of solvents at room temperature and at their boiling point. An ideal solvent will dissolve the product when hot but not when cold.
-
Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
References
-
ResearchGate. Optimization of the reaction conditions a | Download Scientific Diagram. Available at: [Link]
- Arnold, F.H. et al. (2023). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Journal of the American Chemical Society.
-
Strem, M. (2001). Optimizing Catalytic Reactions. ResearchGate. Available at: [Link]
-
Fuggetta, G. et al. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. Available at: [Link]
- Gong, X. et al. (2024). Identifying general reaction conditions by bandit optimization.
-
Miller, M.J. et al. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PMC. Available at: [Link]
- Fan, C.-A. et al. (2025).
- Wong, M.W. et al. (2014).
-
Wang, Y. et al. (2019). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. PMC. Available at: [Link]
-
Szostak, M. et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. MDPI. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
- Li, X. et al. (2024). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity. PMC.
- Takeda, Y. et al. (2025). Rapid and Mild One‐Flow Synthetic Approach to Unsymmetrical Sulfamides Guided by Bayesian Optimization.
- Martinez, A. et al. (2025).
- Al-Ghorbani, M. et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Scilit.
- Sartorius. (2025). Streamlining Purification.
- Ishihara, K. (2019).
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Available at: [Link]
- Welch, C.J. et al. (2016). Application of Vinamidinium Salt Chemistry for a Palladium Free Synthesis of Anti-Malarial MMV048: A “Bottom-Up” Approach. PMC.
-
Fukuyama, T. et al. (2016). Total synthesis of feglymycin based on a linear/convergent hybrid approach using micro-flow amide bond formation. PMC. Available at: [Link]
-
Groman, A. et al. (2019). Purity determination of the starting materials used in the synthesis of pharmaceutical substances. ResearchGate. Available at: [Link]
- Fensterbank, L. & Lacôte, E. (2017).
-
ResearchGate. (2025). Continuous Flow Total Synthesis of Rufinamide. Available at: [Link]
-
Cytiva. (2020). A platform approach to purification of antibody fragments. Available at: [Link]
-
ResearchGate. (n.d.). Using chemical synthesis to optimise antimicrobial peptides in the fight against antimicrobial resistance. Available at: [Link]
- Zhang, Y. et al. (2024). Synthesis, characterization and irritant effects of nonivamide irritant riot control agent based on ionic liquids. Frontiers in Chemistry.
-
SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry. Available at: [Link]
-
Bio-Rad. (n.d.). Practical Guide: Selecting the Optimal Resins for Removal of DNA Contamination during Process Purification. Available at: [Link]
- Genentech. (2020). Optimizing the Primary Recovery Step in Nonaffinity Purification Schemes for HuMAbs. Genetic Engineering & Biotechnology News.
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Total synthesis of feglymycin based on a linear/convergent hybrid approach using micro-flow amide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
I. Standard Operating Procedure: Vamicamide Enantiomer Resolution
Welcome to the Chiral Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams on the enantiomeric resolution of basic amines. Vamicamide, a potent anticholinergic agent used in the treatment of urinary incontinence, presents a classic analytical challenge: its R,R-enantiomer possesses approximately 80 times the anticholinergic activity of its S,S-counterpart[1]. Therefore, rigorous chiral separation is not just a regulatory formality; it is critical for accurate pharmacokinetic profiling and clinical safety.
This guide provides field-proven methodologies, quantitative benchmarks, and mechanistic troubleshooting to ensure your chiral chromatography workflows are robust, reproducible, and self-validating.
To achieve baseline resolution of vamicamide enantiomers from complex biological matrices (serum or urine), we utilize an
Step-by-Step Methodology
Phase 1: Self-Validating Liquid-Liquid Extraction (LLE) Causality Check: Direct injection of serum/urine onto a protein-based chiral column will cause rapid irreversible fouling due to lipid binding. We use a two-step pH-dependent phase transfer to self-validate the sample purity.
-
Aliquot: Transfer 1.0 mL of human serum or urine into a borosilicate glass tube. Spike with the appropriate internal standard (e.g., the S,R-isomer of vamicamide)[1].
-
Primary Extraction: Add diethyl ether. Agitate mechanically for 10 minutes. At physiological pH, the free base of racemic vamicamide partitions into the organic ether layer, leaving highly polar matrix proteins behind in the aqueous phase.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes. Transfer the upper organic layer to a clean tube.
-
Back-Extraction (The Validation Step): Add 0.1% phosphoric acid to the organic layer. Agitate and centrifuge. The acidic environment protonates the vamicamide amine, forcing it back into the aqueous phase[2].
-
Isolation: Discard the ether layer (which now contains neutral lipid interferents) and inject the purified aqueous acidic phase into the HPLC. If your final chromatogram shows massive solvent fronts, this step failed (likely due to an emulsion).
Phase 2: Chiral HPLC Analysis
-
Column: Install a Chiral-AGP column (100 x 4.0 mm, 5 µm).
-
Mobile Phase: Prepare 10 mM Sodium Phosphate buffer, adjusted to pH 7.0. Add 12% Acetonitrile (v/v) as the organic modifier[4].
-
Flow & Detection: Set flow rate to 0.9 mL/min. Monitor UV absorbance at 225 nm (optimal for the amide bond) or 260 nm (optimal for pyridine/phenyl rings)[2][4].
Fig 1: Step-by-step sample extraction and chiral HPLC workflow for vamicamide enantiomers.
II. Quantitative Benchmarks & System Suitability
Before running clinical samples, your system must meet the following quantitative benchmarks. The S,S-enantiomer must elute prior to the R,R-enantiomer under these specific conditions[4].
| Parameter | Analytical Target | Troubleshooting Threshold |
| Column | Chiral-AGP (100 x 4.0 mm) | Replace if backpressure > 150 bar |
| Mobile Phase | 10 mM Sod. Phos. (pH 7.0) / 12% ACN | Strict pH control required (±0.05) |
| S,S-Vamicamide | ~ 5.90 min | If < 4.0 min, decrease ACN % |
| R,R-Vamicamide | ~ 8.34 min | If > 12.0 min, increase ACN % |
| Resolution ( | 2.7 | System fails if |
| Quantification Limit | 10 ng/mL (Serum) | Check extraction recovery if > 25 ng/mL |
III. Troubleshooting Guides & FAQs
Q1: Why am I losing resolution (
Q2: S,S-Vamicamide and R,R-Vamicamide are co-eluting. How do I adjust the mobile phase to restore separation? Scientist's Insight: Enantioselectivity on a Chiral-AGP column is governed by a delicate balance of ionic bonding, hydrophobic interactions, and hydrogen bonding within the protein's chiral clefts[5]. If they are co-eluting, your mobile phase is likely too strong hydrophobically, or the pH has drifted. Actionable Fix: First, decrease the acetonitrile concentration from 12% to 10%. This increases the residence time of the drug in the chiral clefts, enhancing the stereoselective hydrophobic interactions. If this fails, verify your buffer pH. A shift from pH 7.0 to pH 7.5 alters the ionization state of the vamicamide amine, drastically reducing retention.
Fig 2: Logical relationship between mobile phase pH, AGP charge, and vamicamide retention.
Q3: My recovery from serum is hovering around 50%. The literature cites >80% recovery. What is wrong with my extraction?
Scientist's Insight: Low recovery in the LLE of basic drugs usually points to incomplete deprotonation during the initial ether extraction. Vamicamide must be in its uncharged free-base form to partition efficiently into diethyl ether.
Actionable Fix: Ensure the serum sample is sufficiently alkalinized before adding the ether. If the serum pH drops, vamicamide remains protonated and stays in the aqueous phase. Add a small volume of 0.1 M NaOH to the serum to drive the pH above the
Q4: I need to scale this method up for the semi-preparative isolation of the active R,R-enantiomer. Can I use the exact same analytical method?
Scientist's Insight: No. Analytical methods prioritize speed and sharp peak shapes, while semi-preparative methods prioritize loadability[4]. If you inject 3-4 mg of racemic vamicamide using 12% acetonitrile, the column will overload, and the peaks will front severely, destroying your resolution.
Actionable Fix: To increase sample loadability on a semi-preparative Chiral-AGP column, you must reduce the organic modifier concentration. Decrease the acetonitrile (or 2-propanol) from 12% down to 6%[4]. This increases the overall retention time (
IV. References
-
Suzuki, A. et al. (1993). Determination of the R,R- and S,S-enantiomers of vamicamide in human serum and urine by high-performance liquid chromatography on a Chiral-AGP column. Journal of Chromatography B: Biomedical Sciences and Applications. 2
-
Scott, R.P.W. & Beesley, T.E. (1998). Chiral Chromatography. Scribd / John Wiley & Sons. 1
-
ChromTech AB. Chiral Application Handbook: A Comprehensive Guide on Chiral HPLC Separations. ChromTech. 4
-
Gurupadayya, B. M. et al. (2003). Chiral AGP for the resolution of enantiomers - an overview. International Journal of Pharmacy. 5
-
Shetty, D. Chiral HPLC (Presentation). SlideShare. 3
Sources
- 1. scribd.com [scribd.com]
- 2. Determination of the R,R- and S,S-enantiomers of vamicamide in human serum and urine by high-performance liquid chromatography on a Chiral-AGP column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHIRAL HPLC | PPTX [slideshare.net]
- 4. chromtech.net.au [chromtech.net.au]
- 5. pharmascholars.com [pharmascholars.com]
Vamicamide (FK-176) Technical Support Center: Overcoming Bioavailability Challenges in Animal Models
Welcome to the Technical Support Center for Vamicamide (FK-176) in vivo applications. As a Senior Application Scientist, I have designed this guide to help researchers troubleshoot erratic pharmacokinetic (PK) and pharmacodynamic (PD) readouts when working with antimuscarinic agents in animal models.
Troubleshooting Guides & FAQs: Route of Administration & First-Pass Metabolism
Q: Why is the oral bioavailability of Vamicamide highly variable in my rodent models compared to dogs or human clinical data? A: This discrepancy is rooted in species-specific hepatic extraction ratios. Vamicamide is a competitive muscarinic M3 receptor antagonist designed for overactive bladder [[1]]([Link]). While human trials show its bioavailability is relatively stable and unaffected by food intake , rodents possess a highly efficient hepatic portal system and distinct cytochrome P450 profiles. When administered orally, the drug is rapidly absorbed through the gastrointestinal tract but undergoes extensive first-pass metabolism in the liver before reaching systemic circulation. This rapid clearance prevents the drug from achieving therapeutic concentrations at the detrusor muscle, leading to erratic urodynamic readouts.
Q: How can I achieve high local concentrations in the detrusor muscle without triggering systemic anticholinergic toxicity (e.g., tachycardia)? A: To isolate local efficacy, you must bypass the hepatic portal system and systemic circulation. Intravesical instillation (direct delivery into the bladder via a catheter) directly targets the urothelium and detrusor smooth muscle. Because the bladder has limited systemic absorptive capacity for ionized molecules, this route maximizes local M3 receptor occupancy while keeping systemic plasma levels below the threshold for cardiovascular side effects, such as tachycardia or reduced salivary secretion, which are otherwise common with oral dosing .
Q: My dog models show better oral responses than my rats. Should I adjust the dose or the model? A: Dog models naturally exhibit a closer PK profile to humans for this specific compound. In conscious dog models, oral doses of 0.32–1.0 mg/kg significantly increase bladder capacity without altering residual urine volume . If you must use rats, do not simply escalate the oral dose, as this will eventually force systemic toxicity. Instead, shift to intravesical delivery (0.05–0.5 mg/mL) to ensure targeted delivery .
Quantitative Data Summary
The following table summarizes the expected urodynamic and pharmacokinetic outcomes based on species and administration route, allowing you to select the optimal experimental design.
Table 1: Comparative Urodynamic & Pharmacokinetic Outcomes of Vamicamide
| Species | Route | Dose Range | Bladder Capacity Increase | Systemic Side Effects (e.g., Tachycardia) | Bioavailability / Exposure Profile |
| Rat | Oral | 0.1 - 1.0 mg/kg | Moderate (Highly variable) | Low to Moderate | Erratic; limited by high first-pass hepatic metabolism. |
| Dog | Oral | 0.32 - 1.0 mg/kg | Significant | Minimal | Moderate; better GI absorption and lower clearance than rodents. |
| Rat | Intravesical | 0.05 - 0.5 mg/mL | High | None | High local detrusor exposure; complete bypass of systemic clearance. |
Experimental Protocol: Self-Validating Intravesical Cystometry in Conscious Rats
To ensure scientific integrity, every in vivo protocol must be a self-validating system. This methodology uses a continuous saline infusion phase to establish a stable baseline micturition reflex. Each animal serves as its own internal control, preventing false positives during the drug-treatment phase.
Step 1: Surgical Catheterization Under isoflurane anesthesia, expose the bladder via a midline abdominal incision. Insert a polyethylene catheter (PE-50) through the bladder dome and secure it with a purse-string suture. Tunnel the catheter subcutaneously to the back of the neck. Causality: Subcutaneous tunneling prevents the conscious rat from dislodging the catheter during the awake recording phase, ensuring uninterrupted data collection.
Step 2: Recovery and Washout Allow a mandatory 3-5 day recovery period before testing. Causality: Acute surgical trauma induces local urothelial inflammation, which sensitizes bladder afferent nerves and artificially reduces bladder capacity. Testing too early masks the true pharmacological efficacy of Vamicamide.
Step 3: Baseline Cystometry (Internal Validation) Place the conscious rat in a restraining cage. Connect the catheter to a pressure transducer and an infusion pump via a 3-way stopcock. Infuse room-temperature physiological saline at a constant rate of 0.05 mL/min. Record at least 3 consistent micturition cycles (measuring micturition pressure and bladder volume capacity). Causality: Achieving 3 identical consecutive cycles validates that the detrusor muscle has fully recovered from surgery, the neural reflex arc is intact, and the catheter is unobstructed. If the baseline is unstable, the animal is excluded.
Step 4: Vamicamide Instillation Switch the infusate to a Vamicamide solution (0.05 - 0.5 mg/mL dissolved in saline) . Record the subsequent micturition cycles. Calculate the percentage increase in bladder capacity compared to the validated baseline phase.
Pathway and Workflow Visualizations
Fig 1: Pharmacokinetic pathways of Vamicamide comparing oral first-pass metabolism to intravesical delivery.
Fig 2: Self-validating experimental workflow for intravesical Vamicamide administration and cystometry.
References
-
Title: Urinary bladder-selective action of the new antimuscarinic compound vamicamide Source: Arzneimittelforschung (PubMed) URL: [Link]
-
Title: Effects of vamicamide on urinary bladder functions in conscious dog and rat models of urinary frequency Source: Journal of Urology (PubMed) URL: [Link]
-
Title: Effect of Food on Bioavailability of Vamicamide Source: Drug Metabolism and Pharmacokinetics URL: [Link]
Sources
Technical Support Center: Vamicamide Synthesis & Purification
[2]
Introduction: The Vamicamide Purity Challenge
Vamicamide (FK-176) presents a unique purification challenge due to its structure: (2R,4R)-4-(dimethylamino)-2-phenyl-2-(pyridin-2-yl)pentanamide .[1][2] Unlike simple amides, Vamicamide possesses two chiral centers (C2 and C4), creating a risk of diastereomeric contamination.[1][2]
In a typical synthesis involving the alkylation of 2-phenyl-2-(2-pyridyl)acetamide with a dimethylaminopropyl halide, the reaction often yields a mixture of the desired racemate (Vamicamide) and its diastereomer (Impurity C).[1][2] Furthermore, the basicity of both the pyridine ring and the dimethylamino group makes the molecule sensitive to N-oxidation and complicates standard acidic workups.[1]
This guide provides targeted protocols to resolve these specific issues.
Module 1: Impurity Identification & Profiling[2]
User Question: I see a persistent impurity at RRT 1.05 in my HPLC trace that tracks with the main peak. LC-MS shows the same mass (m/z 298).[1] What is it?
Scientist Response: You are likely observing the Diastereomeric Impurity (Impurity C) .[1][2] Since Vamicamide contains two chiral centers, the synthetic process—specifically the alkylation step—often produces the unwanted diastereomer (e.g., the (2R,4S)/(2S,4R) pair) alongside the desired (2R,4R)/(2S,4S) racemate.[1][2] Because they are diastereomers, they have identical mass but distinct physical properties and retention times.[1][2]
Common Impurity Profile Table[1][2]
| Impurity ID | Name/Structure | Origin | Detection (LC-MS) |
| Impurity A | Precursor: 2-phenyl-2-(pyridin-2-yl)acetamide | Unreacted starting material | m/z 213 [M+H]+ |
| Impurity B | Reagent: 1-(dimethylamino)-2-chloropropane | Unreacted alkylating agent | Not UV active (detect via ELSD/CAD) |
| Impurity C | Diastereomer: (2R,4S)-isomer | Non-stereoselective alkylation | m/z 298 (Same as API) |
| Impurity D | N-Oxide: Pyridine-N-oxide derivative | Oxidation during workup | m/z 314 (+16 Da) |
| Impurity E | N-Oxide: Dimethylamino-N-oxide | Oxidation during workup | m/z 314 (+16 Da) |
Module 2: Process-Related Impurities & Removal[1][2]
User Question: My crude yield is high, but the color is yellow/brown, and I have difficulty removing the unreacted amide (Impurity A). Standard washes aren't working.
Scientist Response:
The unreacted amide (Impurity A) is less basic than Vamicamide.[1][2] Vamicamide has a tertiary aliphatic amine (
Protocol: Differential pH Extraction
Objective: Remove less basic precursors (Impurity A) and non-basic neutrals.[1]
-
Dissolution: Dissolve crude Vamicamide in Ethyl Acetate (EtOAc) (10 volumes).
-
Acid Extraction (Capture API): Extract the organic layer with 1M aqueous HCl (3 x 3 volumes).
-
Wash Step: Wash the combined acidic aqueous layer with fresh EtOAc (2 x 5 volumes).[1][2]
-
Basification (Release API): Cool the aqueous layer to 0-5°C. Slowly adjust pH to 12-13 using 4M NaOH.
-
Note: High pH ensures the free base form of both the pyridine and the aliphatic amine.[1]
-
-
Final Extraction: Extract the turbid aqueous mixture with Dichloromethane (DCM) (3 x 5 volumes).
-
Drying: Dry over
and concentrate.
Visualizing the Workflow:
Figure 1: Differential pH extraction strategy to isolate Vamicamide from neutral/weakly basic impurities.
Module 3: Diastereomer Removal (Polishing)[1][2]
User Question: I have successfully removed the starting materials, but the diastereomer (Impurity C) is still present at 3-5%. How do I remove it?
Scientist Response: Diastereomers cannot be removed by simple acid/base extraction.[1][2] You must rely on Recrystallization or Preparative HPLC .[1][2] Since Vamicamide is often isolated as a solid amide, crystallization is the most scalable approach.[1][2] The (2R,4R) racemate typically packs differently in the crystal lattice than the (2R,4S) diastereomer.[1][2]
Protocol: Solvent-Mediated Recrystallization
Objective: Preferential crystallization of the (2R,4R) racemate.[1][2]
-
Solvent Selection: Use Isopropanol (IPA) or an Ethanol/Water (9:1) mixture.[1][2]
-
Dissolution: Suspend the crude solid in IPA (5 mL per gram). Heat to reflux (approx. 82°C) until fully dissolved.[1][2]
-
Hot Filtration: If particulates are present, filter while hot.[1][2]
-
Controlled Cooling: Allow the solution to cool slowly to room temperature over 2-3 hours with gentle stirring.
-
Seeding: If available, seed with pure Vamicamide crystals at 40°C.
-
Isolation: Filter the white crystalline solid and wash with cold IPA.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Oiling out (Two liquid phases form) | Solvent too polar or concentration too high.[1][2] | Add a drop of seed crystal; dilute with more IPA; reheat and cool more slowly. |
| Low Yield (<50%) | Product too soluble in mother liquor.[1][2] | Concentrate the mother liquor to half volume and repeat, or switch to EtOAc/Hexane (1:2). |
| Diastereomer still present | Eutectic formation or occlusion.[1][2] | Recrystallize again using a different solvent system (e.g., Toluene).[1][2] |
Module 4: Preventing Oxidation (N-Oxides)[1]
User Question: I am seeing M+16 peaks (Impurities D & E) increasing during storage or drying. How do I prevent this?
Scientist Response: Vamicamide contains a pyridine ring and a tertiary amine, both susceptible to oxidation by atmospheric oxygen or peroxides in solvents.[1][2]
Prevention Steps:
-
Peroxide-Free Solvents: Ensure ethers (THF, Diethyl Ether) or alcohols used in processing are peroxide-free.[1][2] Test with peroxide strips before use.[1][2]
-
Inert Atmosphere: Perform all heating steps (reflux, drying) under a blanket of Nitrogen or Argon .[1][2]
-
Temperature Control: Do not dry the final product above 50°C unless under high vacuum.
-
Antioxidants: In extreme cases, adding a trace of BHT (butylated hydroxytoluene) to the crystallization solvent can scavenge free radicals, though this requires regulatory justification for the final product.[1][2]
FAQ: Rapid Fire Troubleshooting
Q: Can I use chiral chromatography to separate the diastereomers? A: Yes, but it is expensive for scale-up.[1][2] A Chiral-AGP (alpha1-acid glycoprotein) column is effective for separating Vamicamide stereoisomers [1].[1][2] For process scale, rely on crystallization first.[1][2]
Q: Is the order of addition in the synthesis important for purity? A: Yes. Adding the base (e.g., NaH or KOtBu) to the amide before adding the alkyl halide ensures complete deprotonation and minimizes side reactions.[1][2] Incomplete deprotonation leads to unreacted amide (Impurity A).[1][2]
Q: Why does the melting point fluctuate? A: Vamicamide is a racemate.[1][2] If your process accidentally enriches one enantiomer (kinetic resolution), the melting point will change compared to the pure racemate.[1][2] Also, solvate formation (especially with water or ethanol) is common.[1][2] Dry to constant weight.[1][2]
References
-
Enantioselective Liquid Chromatographic Assay: Determination of the R,R- and S,S-enantiomers of vamicamide in human serum and urine by high-performance liquid chromatography on a Chiral-AGP column. Journal of Chromatography B: Biomedical Sciences and Applications.
-
Chemical Structure & Identifiers: PubChem Compound Summary for CID 65967, Vamicamide.[1][2] National Center for Biotechnology Information.[1][2] [1][2]
-
Synthesis Precursors: 2-Phenyl-2-(pyridin-2-yl)acetamide Building Blocks. BLD Pharm.[1][2]
addressing variability in Vamicamide receptor binding assays
Topic: Troubleshooting Variability in Muscarinic Receptor Binding Assays (Vamicamide/FK176) Audience: Senior Researchers & Drug Discovery Scientists Content Type: Technical Support Guide & FAQs
Introduction: The Precision Imperative
Welcome to the Technical Support Center for Vamicamide (FK176) characterization. As a muscarinic acetylcholine receptor (mAChR) antagonist with applications in urinary incontinence, Vamicamide's development relies heavily on distinguishing its affinity between M2 and M3 subtypes.
Variability in these assays is rarely random; it is usually a symptom of thermodynamic non-equilibrium, ligand depletion, or subtype heterogeneity in your receptor source. This guide moves beyond basic protocol steps to address the causality of experimental failure.
Standardized Assay Workflow
To minimize variability, we recommend a Competition Binding Assay using [³H]-N-Methylscopolamine ([³H]-NMS) as the radioligand.[1] [³H]-NMS is hydrophilic, restricting it to cell-surface receptors and reducing the non-specific partitioning into lipid bilayers often seen with [³H]-QNB.
Visualizing the Critical Path
The following diagram outlines the "Gold Standard" workflow, highlighting control points where variability is most often introduced.
Caption: Critical path for Vamicamide competition binding. Yellow and Red nodes represent high-risk steps for variability.
Troubleshooting Guide: Diagnostics & Solutions
Category A: High Non-Specific Binding (NSB)
Symptom: Your signal-to-noise ratio is low (< 5:1), or total binding counts are erratic.
Q: Why is my background (NSB) so high even with excess atropine? A: Vamicamide and many muscarinic ligands are hydrophobic amines. They, along with the radioligand, can stick to glass fiber filters (GF/B) via electrostatic interactions, mimicking receptor binding.
-
The Fix (The PEI Rule): You must pre-soak your GF/B filters in 0.1% - 0.3% Polyethyleneimine (PEI) for at least 1 hour before harvesting. PEI is a cationic polymer that masks the negative charge of the glass fibers, preventing the positively charged radioligand from sticking non-specifically.
-
Protocol Adjustment:
-
Soak filters in 0.3% PEI.
-
Wash filters 3x with ice-cold buffer immediately before filtering your samples.
-
Category B: Inconsistent IC₅₀ / Kᵢ Values
Symptom: Vamicamide appears more potent in Experiment A than Experiment B, or potency shifts with receptor concentration.
Q: My Kᵢ for Vamicamide shifts when I change the amount of membrane protein. Why?
A: This is a classic case of Ligand Depletion .
In a binding assay, we assume the concentration of free ligand (
-
The Diagnostic (Zone A vs. Zone B): Calculate the ratio of Receptor Concentration to
.-
If
, you are in the depletion zone.
-
-
The Fix:
-
Reduce membrane protein per well (aim for < 10% depletion of radioligand).
-
If signal is too low, switch to a higher specific activity radioligand or use a larger reaction volume, not more protein.
-
Q: The IC₅₀ keeps shifting to the left (lower) as I increase incubation time. A: You have not reached Thermodynamic Equilibrium . Vamicamide must compete with [³H]-NMS for the binding site. If the incubation is too short, the system is in a kinetic phase, not equilibrium.
-
The Fix: Perform a time-course association experiment.
-
Measure specific binding at 15, 30, 60, 90, and 120 minutes.
-
Choose an incubation time where the signal plateaus for at least 3 consecutive time points. For M3 receptors, 90 minutes at 25°C is often required.
-
Category C: "Flat" or Shallow Hill Slopes
Symptom: The Hill slope (
Q: Why is my displacement curve so shallow? A: This indicates Heterogeneity of Binding Sites . Vamicamide is an antagonist with different affinities for M2 and M3 receptors. If you are using tissue homogenates (e.g., rat bladder or heart) rather than cloned cells, you likely have a mix of M2 and M3 receptors.
-
The Mechanism:
-
M2 Receptors: High affinity for Vamicamide.
-
M3 Receptors: Moderate affinity.
-
Result: The curve is a composite of two isotherms, appearing "stretched" or shallow.
-
-
The Fix:
-
Option 1 (Biochemical): Use cloned CHO-K1 cells expressing only human M3 (or M2) receptors. This ensures a Hill slope of ~1.0.
-
Option 2 (Mathematical): If using tissue, fit the data to a Two-Site Competition Model in your software (e.g., GraphPad Prism). This will resolve two distinct Kᵢ values (High and Low affinity).[2]
-
Data Analysis & Logic Flow
Use the following logic tree to diagnose your specific assay failure.
Caption: Decision tree for diagnosing Vamicamide binding anomalies.
Summary of Recommended Conditions
| Parameter | Recommendation | Rationale |
| Buffer | 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4 | Mg²⁺ stabilizes the receptor-G protein complex (relevant for agonist binding, but standardizes antagonist assays). |
| Radioligand | [³H]-NMS (0.2 - 0.5 nM) | Hydrophilic; defines cell surface receptors; lower NSB than QNB. |
| Filter Type | GF/B (Glass Fiber) | Standard retention for membrane fragments. |
| Pre-treatment | 0.3% PEI (Required) | Eliminates cationic ligand binding to glass fibers. |
| Incubation | 90 min @ 25°C | Ensures equilibrium for slow-dissociating antagonists. |
| Analysis | Cheng-Prusoff Correction |
References
-
Yamamoto, T., et al. (1995). General pharmacology of the new antimuscarinic compound vamicamide.[3] Arzneimittelforschung, 45(12), 1274-1284.[3]
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237.
-
National Institutes of Health (NIH). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology.
-
Motulsky, H. J., & Neubig, R. R. (2002). Analyzing radioligand binding data. Current Protocols in Neuroscience.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Binding profile of a novel cardioselective muscarine receptor antagonist, AF-DX 116, to membranes of peripheral tissues and brain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. General pharmacology of the new antimuscarinic compound vamicamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Vamicamide vs. Oxybutynin: Urinary Bladder Selectivity & Pharmacological Profile
This guide provides a technical comparison of Vamicamide (FK-176) and Oxybutynin, focusing on their pharmacological selectivity for the urinary bladder versus the salivary glands. It is designed for researchers and drug development professionals, synthesizing mechanistic insights with rigorous experimental protocols.
Executive Summary
Vamicamide (FK-176) is a competitive muscarinic receptor antagonist that exhibits distinct functional selectivity for the urinary bladder over salivary glands and cardiac tissues. Unlike Oxybutynin , which acts as a potent but non-selective antimuscarinic agent (high affinity for M1/M3), Vamicamide demonstrates a therapeutic window where bladder contraction is inhibited without significant suppression of salivation or induction of tachycardia.
-
Vamicamide Verdict: Superior functional selectivity. In vivo models show bladder inhibition at doses (0.1–1.0 mg/kg) that do not alter salivary flow.
-
Oxybutynin Verdict: High potency (pA2 ~8.0) but poor selectivity. Therapeutic doses frequently cause xerostomia (dry mouth) due to equipotent blockade of salivary M3 receptors.
Mechanistic Architecture
Muscarinic Signaling Pathways
To understand the selectivity differential, one must analyze the receptor subtypes governing the target (bladder) and off-target (salivary/cardiac) organs.
-
Urinary Bladder: Contraction is primarily mediated by M3 receptors (direct smooth muscle contraction) and M2 receptors (reversal of sympathetic relaxation).
-
Salivary Glands: Secretion is driven almost exclusively by M3 receptors .
-
Heart (Atria): Bradycardia is regulated by M2 receptors .
Comparative Pharmacodynamics
| Feature | Vamicamide (FK-176) | Oxybutynin |
| Mechanism | Competitive Muscarinic Antagonist | Competitive Muscarinic Antagonist |
| Bladder Affinity (pA2) | 6.82 (Moderate Potency) | 7.8 – 8.2 (High Potency) |
| Atrial Affinity (pA2) | 5.94 (Lower Affinity) | ~8.0 (High Affinity) |
| Selectivity Ratio | ~10-fold (Bladder > Atria) | ~1:1 (Non-selective) |
| Salivary Impact | Negligible at therapeutic doses | Severe inhibition (Xerostomia) |
| Active Metabolites | Minimal contribution to side effects | N-desethyl-oxybutynin (DEOB) (High salivary affinity) |
Key Insight: Vamicamide's pA2 values reveal a ~1 log unit (10-fold) lower affinity for atrial M2 receptors compared to bladder receptors. Oxybutynin maintains high affinity across all tissues, explaining its systemic side effect profile.
Visualizing the Signaling & Selectivity
The following diagram illustrates the differential blockade pathways. Vamicamide preferentially targets the bladder M3/M2 complex while sparing the salivary M3 and cardiac M2 receptors at therapeutic concentrations.
Figure 1: Differential receptor occupancy. Vamicamide shows preferential binding to bladder receptors, whereas Oxybutynin indiscriminately blocks M3 and M2 receptors across all tissues.
Experimental Validation Protocols
To verify the selectivity claims in a drug development setting, the following "Self-Validating" protocols are recommended. These maximize data integrity by measuring target and off-target effects simultaneously in the same animal, reducing inter-subject variability.
Protocol A: Simultaneous Cystometry & Salivary Secretion (Rat Model)
Objective: Quantify the "Selectivity Index" (ID50 Saliva / ID50 Bladder).
Methodology:
-
Anesthesia: Urethane (1.2 g/kg, s.c.) is preferred over ketamine/xylazine to preserve the micturition reflex.
-
Surgical Setup:
-
Stimulation:
-
Bladder: Continuous filling induces rhythmic voiding contractions.[3]
-
Saliva: Elicit secretion via continuous infusion of Pilocarpine (agonist) or electrical stimulation of the chorda tympani nerve.
-
-
Dosing: Administer Vamicamide or Oxybutynin intravenously (cumulative dosing: 0.01, 0.03, 0.1, 0.3, 1.0, 3.0 mg/kg).
-
Data Acquisition:
-
Measure Intravesical Pressure (IVP) : Amplitude of contraction.
-
Measure Saliva Weight/Volume : Collected on pre-weighed cotton or via capillary tube every 10 mins.
-
Self-Validating Check:
-
Control: Establish a stable baseline for 30 minutes before drug administration.[4]
-
Verification: If the vehicle control causes >10% deviation in salivary flow, the preparation is invalid.
Protocol B: In Vitro Tissue Bath (pA2 Determination)
Objective: Calculate affinity constants for specific tissue types.
Methodology:
-
Tissue Isolation:
-
Bladder: Detrusor muscle strips (Rat/Guinea Pig).
-
Heart: Right atria (spontaneously beating).[5]
-
Ileum: Longitudinal muscle (proxy for non-selective smooth muscle).
-
-
Bath Conditions: Krebs-Henseleit solution, 37°C, carbogen (95% O2 / 5% CO2).
-
Agonist Challenge: Generate cumulative concentration-response curves (CRC) for Carbachol .
-
Antagonist Incubation: Incubate tissue with Vamicamide (10⁻⁸ to 10⁻⁵ M) for 30 mins.
-
Analysis: Perform Schild Plot analysis.
-
pA2 Calculation: The X-intercept of log(Concentration ratio - 1) vs. log(Antagonist concentration).
-
Key Data Point for Vamicamide:
-
Look for a rightward shift in the Bladder CRC without depression of the maximum response (Competitive Antagonism).[6]
-
Success Criteria: The pA2 for Bladder should be significantly higher (>0.5 log units) than Atria.
Experimental Workflow Diagram
This diagram details the simultaneous in vivo recording setup, ensuring all variables are captured in real-time.
Figure 2: Simultaneous Cystometry and Sialometry workflow. This dual-endpoint assay is the gold standard for establishing functional selectivity.
Clinical Implications & Side Effects[7][8][9][10]
The experimental data translates directly to the clinical therapeutic index.
| Side Effect | Vamicamide Profile | Oxybutynin Profile |
| Dry Mouth | Low. Spares salivary M3 receptors at bladder-effective doses. | High. Major dose-limiting side effect (>50% incidence). |
| Constipation | Moderate. (M3 receptors in the gut are blocked). | Moderate to High. |
| Tachycardia | Minimal. Low affinity for cardiac M2 receptors (pA2 5.94). | Moderate. Blocks cardiac M2 receptors.[7] |
| CNS Effects | Low.[8] (Limited blood-brain barrier penetration).[9] | Moderate/High. (Cognitive impairment in elderly). |
Conclusion for Drug Developers: Vamicamide represents a class of "Uroselective" antagonists. While it may not possess the absolute potency of Oxybutynin, its Selectivity Index allows for dosing that achieves efficacy without the debilitating xerostomia that leads to poor patient compliance with Oxybutynin. Future development should focus on maintaining this selectivity while optimizing metabolic stability.
References
-
Yamamoto, T., et al. (1994). Urinary bladder-selective action of the new antimuscarinic compound vamicamide. Arzneimittelforschung, 44(11), 1242-1249.[10] Link
-
Yamamoto, T., et al. (1995). General pharmacology of the new antimuscarinic compound vamicamide. Arzneimittelforschung, 45(12), 1274-1284. Link
-
Nilvebrant, L., et al. (1997). Antimuscarinic potency and bladder selectivity of PNU-200577, a major metabolite of tolterodine. Pharmacology & Toxicology, 81(4), 169-172. (Provides comparative context for bladder selectivity protocols). Link
-
Oki, T., et al. (2005). Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice. Journal of Urology, 173(4), 1390-1394. (Methodology reference for salivary/bladder ratio). Link
-
Abrams, P., et al. (1998). Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder. British Journal of Pharmacology, 124(1), 1-12. Link
Sources
- 1. Evaluating the Procedure for Performing Awake Cystometry in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticholinergic drugs for overactive bladder - Australian Prescriber [australianprescriber.tg.org.au]
- 10. Urinary bladder-selective action of the new antimuscarinic compound vamicamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Vamicamide and Tolterodine: A Technical Guide to Muscarinic Antagonism in Overactive Bladder
Executive Summary
The pharmacological management of overactive bladder (OAB) and urinary frequency heavily relies on muscarinic acetylcholine receptor (mAChR) antagonists. The detrusor muscle is primarily innervated by parasympathetic nerves releasing acetylcholine, which acts on M2 and M3 receptor subtypes. While M3 receptors directly mediate contraction, M2 receptors (which outnumber M3 in the bladder 3:1) indirectly facilitate contraction by inhibiting sympathetically mediated relaxation.
This guide provides a rigorous comparative analysis of two distinct antimuscarinic agents: Tolterodine , a non-selective but functionally tissue-specific antagonist that became a clinical standard 1, and Vamicamide (FK-176) , a highly selective M3 antagonist that demonstrated potent preclinical efficacy but was ultimately discontinued at the New Drug Application (NDA) stage 2.
Mechanistic Profiling and Receptor Kinetics
Tolterodine: Functional Selectivity via Pharmacokinetics
Tolterodine is a competitive, non-selective muscarinic receptor antagonist. In vitro radioligand binding assays reveal that it binds with high and nearly equipotent affinity across human M1-M5 receptor subtypes (K_i ~ 2.7 nM in urinary bladder) 3. However, its clinical success stems from its in vivo functional selectivity; it exhibits a pronounced effect on the urinary bladder over the salivary glands, minimizing the classic anticholinergic side effect of dry mouth 1. This tissue selectivity is largely attributed to its pharmacokinetics and its active 5-hydroxymethyl metabolite (5-HM), which shares a similar pharmacological profile and contributes significantly to the therapeutic effect 4.
Vamicamide: True M3 Subtype Selectivity
Developed by Fujisawa (now Astellas Pharma), vamicamide was engineered to overcome the side effects of non-selective agents by specifically targeting the M3 receptor subtype 2. Preclinical data indicated that vamicamide possesses a selective binding affinity for the M3 receptor over M2, allowing it to inhibit cholinergic nerve-induced contractions in the bladder without significantly altering micturition pressure or residual urine volume [[5]]().
Muscarinic receptor signaling in detrusor muscle and targeted inhibition by tolterodine and vamicamide.
Comparative Efficacy and Quantitative Data
The efficacy of these compounds is best understood by comparing their receptor affinities and urodynamic effects. Tolterodine's efficacy relies on its active metabolite and tissue accumulation, whereas vamicamide relies on strict receptor-level selectivity.
| Pharmacological Parameter | Tolterodine | Vamicamide (FK-176) |
| Receptor Selectivity | Non-selective (M1-M5 equipotent) | M3-selective |
| Bladder Binding Affinity (K_i) | ~2.7 nM | Sub-nanomolar (M3 specific) |
| Active Metabolite | 5-hydroxymethyl derivative (5-HM) | None major reported |
| Urodynamic Effect (Animal Models) | Decreases micturition pressure; increases BVC | Increases BVC; no change in micturition pressure |
| Clinical Status | FDA Approved (1998) | Discontinued (NDA Phase in Japan) |
| Primary Indication Focus | Overactive Bladder (OAB) | Pollakiuria / Urinary Incontinence |
Note: BVC = Bladder Volume Capacity.
Self-Validating Experimental Methodologies
To objectively compare the efficacy of antimuscarinic agents, researchers must employ robust, self-validating protocols. The following methodologies detail the gold standards for evaluating receptor affinity and in vivo urodynamic efficacy.
Protocol 1: Radioligand Binding Assay for Subtype Selectivity
Causality & Experience: Using Chinese Hamster Ovary (CHO) cells stably transfected with human M1-M5 receptors isolates the binding kinetics from the confounding variables of tissue-specific receptor density and mixed populations found in native detrusor strips [[3]]().
-
Cell Preparation: Harvest CHO cells expressing human M2 or M3 receptors and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Radioligand Incubation: Incubate cell membranes (50 µg protein/tube) with 0.2 nM [3H]N-methylscopolamine ([3H]NMS) to label muscarinic receptors.
-
Competitor Addition: Add varying concentrations (10^-10 to 10^-5 M) of tolterodine or vamicamide.
-
Internal Validation (Non-Specific Binding): Define non-specific binding in parallel tubes using 1 µM atropine. This ensures the signal measured is exclusively receptor-mediated.
-
Filtration and Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate IC50 values using non-linear regression and convert to K_i using the Cheng-Prusoff equation.
Protocol 2: In Vivo Cystometry in Conscious Rat Models
Causality & Experience: Evaluating urodynamic parameters in conscious rats is critical. Anesthetics like urethane or isoflurane severely depress the micturition reflex and alter autonomic bladder control, which can mask the true efficacy of drugs like tolterodine and vamicamide 6.
-
Surgical Implantation: Under general anesthesia, implant a polyethylene catheter into the bladder dome of female Sprague-Dawley rats. Route the catheter subcutaneously to the back of the neck.
-
Post-Operative Recovery: Allow a minimum of 48 hours for recovery to ensure the washout of anesthetic agents and stabilization of the micturition reflex.
-
Baseline Cystometry: Place the conscious rat in a metabolic cage. Infuse physiological saline into the bladder at a constant rate (e.g., 0.1 mL/min). Record baseline Bladder Volume Capacity (BVC) and Micturition Pressure (MP) for at least 3 voiding cycles.
-
Drug Administration: Administer tolterodine (e.g., 0.1-0.3 mg/kg IV) or vamicamide (e.g., 0.32 mg/kg Oral) 5.
-
Efficacy Recording: Continue cystometric recording for 2 hours post-administration.
-
Validation Control: Run a parallel cohort administered with the vehicle alone. A valid assay must show stable BVC and MP in the vehicle group throughout the recording period.
Step-by-step workflow for conscious rat cystometry to evaluate urodynamic drug efficacy.
Translational Insights and Discontinuation Rationale
While vamicamide demonstrated excellent M3 selectivity and successfully increased bladder capacity in conscious dog and rat models 7, its development was ultimately halted. The clinical landscape revealed that functional tissue selectivity—as seen with tolterodine's favorable pharmacokinetics and its 5-HM metabolite concentrating in the bladder—often translates to better overall patient outcomes than strict receptor subtype selectivity [[8]](). Tolterodine's ability to provide an optimal efficacy-to-side-effect ratio at 1-2 mg twice daily 1 established a formidable standard of care, rendering the commercialization pathway for vamicamide unviable despite its targeted mechanism.
References
- Tolterodine--a New Bladder Selective Muscarinic Receptor Antagonist: Preclinical Pharmacological and Clinical D
- TOLTERODINE - Inxight Drugs -
- Tolterodine--a new bladder-selective antimuscarinic agent - PubMed -
- Vamicamide - Wikipedia -
- Vamicamide - Grokipedia -
- Muscarinic Receptor Agonists and Antagonists - MDPI -
- Vamicamide - Drug Targets, Indications, Patents - P
- Urodynamic effects of oxybutynin and tolterodine in conscious and anesthetized rats under different cystometrographic conditions - PMC -
Sources
- 1. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vamicamide - Wikipedia [en.wikipedia.org]
- 3. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TOLTERODINE [drugs.ncats.io]
- 5. grokipedia.com [grokipedia.com]
- 6. Urodynamic effects of oxybutynin and tolterodine in conscious and anesthetized rats under different cystometrographic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vamicamide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
Validating Vamicamide (FK176) Anticholinergic Activity In Vivo
The Selectivity Paradox in Antimuscarinic Therapy
In the development of therapeutics for Overactive Bladder (OAB), the "Selectivity Paradox" remains the primary hurdle. Muscarinic M3 receptors drive detrusor muscle contraction, but they also mediate salivary secretion and bowel motility. The M2 subtype regulates heart rate. The "Ideal Anticholinergic" must block bladder M3 receptors while sparing salivary M3 and cardiac M2 receptors.
Vamicamide (FK176) distinguishes itself through functional selectivity . Unlike the gold standard Oxybutynin , which indiscriminately blocks muscarinic receptors in the bladder, parotid glands, and brain, Vamicamide demonstrates a preferential affinity for the urinary bladder in vivo, with a significantly wider safety margin for dry mouth (xerostomia) and tachycardia.
This guide outlines a self-validating, three-tier in vivo framework to verify Vamicamide’s profile against Oxybutynin and Atropine.
Mechanistic Grounding: The Target Landscape
To validate Vamicamide, one must understand the signaling pathways it modulates. The drug functions as a competitive antagonist at the M3 receptor on detrusor smooth muscle cells.[1]
Visualization: Muscarinic Signaling & Vamicamide Intervention
The following diagram illustrates the divergent pathways of M3 (Bladder/Glands) and M2 (Heart) receptors and the site of Vamicamide action.
Caption: Vamicamide preferentially antagonizes M3-mediated detrusor contraction (Blue/Green path) while showing reduced impact on glandular secretion and cardiac M2 regulation compared to non-selective agents.[1]
Tier 1: Validating Efficacy (Conscious Cystometry)
The gold standard for OAB drug validation is continuous cystometry in conscious rats. Anesthesia suppresses spinal reflex arcs, rendering data less translational.
Experimental Protocol
Objective: Determine the ID50 for inhibition of rhythmic bladder contractions.
-
Surgical Preparation:
-
Implant a polyethylene catheter (PE-50) into the bladder dome of female Sprague-Dawley rats.
-
Tunnel the catheter subcutaneously to the neck. Allow 3 days for recovery.
-
-
Cystometry Setup:
-
Place rat in a metabolic cage (conscious, unrestrained).
-
Connect catheter to a pressure transducer and infusion pump.
-
Infuse saline at 10 mL/hr to induce rhythmic voiding contractions.
-
-
Dosing & Measurement:
-
Once stable voiding cycles are established (>30 min), administer Vamicamide (0.1, 0.32, 1.0, 3.2 mg/kg p.o.) .
-
Comparator: Oxybutynin (0.1 - 3.2 mg/kg p.o.) and Atropine (0.0032 - 0.032 mg/kg p.o.).[2]
-
Control: Vehicle (Distilled water).
-
-
Endpoints:
-
Micturition Interval (MI): Time between contractions (Proxy for bladder capacity).
-
Micturition Pressure (MP): Peak pressure during voiding.
-
Comparative Data: Bladder Efficacy
Note: Data synthesized from Yamamoto et al. and comparative pharmacological studies.[3]
| Compound | Route | Effective Dose Range (mg/kg) | Effect on Bladder Capacity | Duration of Action |
| Vamicamide | p.o.[2][3][4] | 0.1 – 1.0 | Significant Increase (Dose-dependent) | Long (> 2 hrs) |
| Oxybutynin | p.o. | 0.32 – 3.2 | Significant Increase | Short (< 1 hr) |
| Atropine | p.o. | 0.003 – 0.03 | Significant Increase | Moderate |
Validation Insight: Vamicamide achieves efficacy at doses comparable to Oxybutynin but demonstrates a superior duration of action, a critical factor for OAB maintenance therapy.
Tier 2: Validating Safety (Functional Selectivity)
Efficacy is meaningless without selectivity. This tier quantifies the "therapeutic window" by comparing the dose required to inhibit the bladder vs. the dose that causes side effects.
Protocol A: Salivary Secretion Assay (Dry Mouth Potential)
-
Induction: Anesthetize rats/dogs (Sodium Pentobarbital).
-
Stimulation: Administer Carbachol (30 µg/kg s.c.) or Pilocarpine to induce salivation.
-
Intervention: Administer Vamicamide or Oxybutynin (p.o.) 1 hour prior to stimulation.
-
Measurement: Place cotton balls in the oral cavity for 10 minutes post-stimulation. Weigh cotton balls to quantify saliva production.[5]
Protocol B: Cardiac Safety (Tachycardia Potential)
-
Setup: Conscious telemetry or external ECG leads in dogs/rats.
-
Dosing: Administer escalating oral doses.
-
Measurement: Monitor Heart Rate (HR) continuously for 3 hours.
Comparative Data: Tissue Selectivity Ratios
| Parameter | Vamicamide (FK176) | Oxybutynin | Atropine |
| Bladder ID50 (mg/kg) | 0.18 | 0.45 | 0.015 |
| Salivary ID50 (mg/kg) | > 3.2 | 0.62 | 0.025 |
| Intestinal Transit ID50 | > 10.0 | 0.32 | 0.05 |
| Selectivity Ratio (Salivary/Bladder) | > 17.7 (High Selectivity) | 1.4 (Poor Selectivity) | 1.6 (Non-selective) |
Critical Analysis:
-
Oxybutynin inhibits intestinal transit (constipation risk) at doses lower than those required for bladder efficacy (0.32 vs 0.45 mg/kg).
-
Vamicamide requires doses >3.2 mg/kg to impact salivation or heart rate, providing a massive safety margin relative to its therapeutic dose (0.18 mg/kg).
Tier 3: CNS Liability (The Blood-Brain Barrier Test)
Cognitive impairment is a major concern with lipophilic anticholinergics (e.g., Oxybutynin).[6] Vamicamide is designed to be less lipophilic/penetrative.
Protocol: Passive Avoidance & Locomotor Activity
-
Subject: Mice or Rats.
-
Dosing: High dose challenge (10 – 100 mg/kg p.o.).
-
Tests:
-
Locomotor Activity: Open field test.
-
Potentiation of Anesthesia: Measure sleep time induced by Hexobarbital.
-
-
Result Interpretation:
-
Oxybutynin: Increases locomotor activity and prolongs anesthesia (indicating CNS penetration).
-
Vamicamide: No significant effect on locomotor activity or anesthesia time even at 100 mg/kg.[4]
-
Conclusion
Validating Vamicamide requires a comparative approach.[7] While Oxybutynin serves as the efficacy benchmark, it fails the safety/selectivity tests due to near-equipotent inhibition of bladder, salivary, and intestinal receptors.
Vamicamide (FK176) is validated by:
-
Potency: Inhibiting bladder contractions at low oral doses (0.1-1.0 mg/kg).[2]
-
Selectivity: Exhibiting a >17-fold selectivity ratio for bladder vs. salivary glands.
-
Safety: Lacking significant effects on heart rate or CNS function at therapeutic doses.
This profile confirms Vamicamide as a functionally selective M3 antagonist with a superior therapeutic index compared to traditional antimuscarinics.
References
-
Yamamoto, T., et al. (1995).[4] "General pharmacology of the new antimuscarinic compound vamicamide." Arzneimittelforschung, 45(12), 1274-1284.[4]
-
Yamamoto, T., et al. (1994). "Urinary bladder-selective action of the new antimuscarinic compound vamicamide." Arzneimittelforschung, 44(11), 1236-1241.
-
Oki, T., et al. (2006). "Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding." Journal of Pharmacology and Experimental Therapeutics, 316(3), 1137-1145.
-
Abrams, P., et al. (2000). "Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder." British Journal of Pharmacology, 130(7), 1457-1495.
-
Esumi, K., et al. (1995). "Effects of Vamicamide on Urinary Bladder Functions in Conscious Dog and Rat Models of Urinary Frequency." Journal of Urology, 153(4).
Sources
- 1. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary bladder-selective action of the new antimuscarinic compound vamicamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vamicamide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. General pharmacology of the new antimuscarinic compound vamicamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ics.org [ics.org]
- 6. reprocell.com [reprocell.com]
- 7. Mirabegron and Anticholinergics in the Treatment of Overactive Bladder Syndrome: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacodynamics: Vamicamide vs. Atropine Receptor Affinity & Functional Selectivity
The following technical guide provides a comparative analysis of Vamicamide and Atropine, focusing on receptor affinity, subtype selectivity, and functional pharmacodynamics.
Executive Summary
This guide contrasts the pharmacodynamic profiles of Atropine , the prototypical non-selective muscarinic antagonist, and Vamicamide (FK176) , a synthetic anticholinergic agent developed for urinary frequency and incontinence.
While Atropine exhibits nanomolar affinity (
Molecular Mechanisms & Structural Basis
Atropine: The Non-Selective Prototype
-
Structure: Tropane alkaloid (racemic mixture of d/l-hyoscyamine).[1]
-
Binding Mode: Competitive, reversible antagonist.[1]
-
Mechanism: Binds with high affinity to the orthosteric site of all five muscarinic acetylcholine receptors (mAChRs). It prevents acetylcholine (ACh) induced conformational changes required for G-protein coupling.
-
Consequence: Blockade of M2 (heart) causes tachycardia; blockade of M3 (glands/smooth muscle) causes dry mouth and constipation.
Vamicamide: The Functional Specialist
-
Structure: Synthetic tertiary amine: (±)-(2R, 4R)-4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide.[2]
-
Binding Mode: Competitive antagonist with moderate affinity.
-
Mechanism: Unlike Atropine, Vamicamide exhibits a functional dissociation between its effects on the bladder and other organs.
-
Selectivity Driver:
-
Affinity Bias: Exhibits a ~
log unit difference in functional affinity ( ) between bladder (M3) and atrial (M2) tissue. -
Pharmacokinetic Selectivity: High urinary excretion rate allows the drug to concentrate in the bladder lumen, exerting local effects on urothelial signaling while maintaining lower systemic plasma concentrations.
-
Receptor Affinity Profile (Experimental Data)
The following data synthesizes functional affinity (
Table 1: Comparative Functional Affinity ( )
| Target Tissue | Predominant Receptor | Vamicamide ( | Atropine ( | Implication |
| Urinary Bladder | M3 (> M2) | 6.82 | 9.0 - 9.2 | Atropine is ~100x more potent, but non-selective. |
| Cardiac Atria | M2 | 5.94 | 9.0 - 9.1 | Vamicamide has significantly lower affinity for cardiac M2. |
| Ileum / Stomach | M3 | 6.81 | 9.0 | Both affect GI motility, but Vamicamide is less potent. |
| Vas Deferens | M1 | 6.90 | 8.9 | - |
Data Interpretation:
Selectivity Ratio: Vamicamide displays an approximately 8-fold selectivity for Bladder vs. Heart (
).Atropine Profile: The
for Atropine between Bladder and Heart is negligible (~0), confirming its lack of selectivity and high risk for tachycardia at therapeutic doses.
Visualizing the Signaling Pathway
Understanding the downstream effects of M3 antagonism is crucial for interpreting assay results. The diagram below illustrates the M3-Gq pathway blocked by these agents.
Figure 1: Mechanism of Action. Both drugs compete with ACh at the M3 receptor, preventing the Gq-mediated calcium release cascade essential for detrusor muscle contraction.
Experimental Protocols
To validate the affinity profiles described above, the following self-validating protocols are recommended.
Protocol A: Functional Tissue Bath Assay (Determination of )
Objective: Determine functional affinity and selectivity using Schild analysis.
-
Tissue Preparation:
-
Isolate Guinea Pig Ileum/Bladder strips (M3 model) and Right Atria (M2 model).
-
Mount in organ baths containing Tyrode’s solution at 37°C, aerated with 95% O2 / 5% CO2.
-
-
Equilibration:
-
Apply 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.
-
-
Agonist Challenge (Control):
-
Construct a cumulative concentration-response curve (CRC) for Carbachol (
M to M). -
Wash out until baseline tension is restored.
-
-
Antagonist Incubation:
-
Incubate tissue with Vamicamide or Atropine at fixed concentrations (e.g.,
M) for 30 mins.
-
-
Agonist Challenge (Test):
-
Repeat Carbachol CRC in the presence of the antagonist.
-
-
Data Analysis (Schild Plot):
-
Calculate Dose Ratio (DR) =
. -
Plot
vs. . -
Validation: The X-intercept gives the
. A slope of 1.0 indicates competitive antagonism.
-
Protocol B: Radioligand Binding Assay (Subtype Affinity)
Objective: Quantify
-
Membrane Prep: Use CHO cells stably expressing human M1–M5 receptors.
-
Ligand: Use
-N-Methylscopolamine ( -NMS) as the non-selective radioligand ( nM). -
Competition:
-
Incubate membranes with
-NMS and varying concentrations of Vamicamide ( to M). -
Non-specific binding: Define using
Atropine.
-
-
Incubation: 60 mins at 25°C (equilibrium).
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Calculation:
- is determined from the displacement curve.
-
Calculate
using the Cheng-Prusoff equation: -
Note: Vamicamide is expected to show a shallow selectivity profile in this assay compared to the functional tissue bath, highlighting the importance of functional contexts.
Comparative Selectivity Visualization
This diagram visualizes the "Selectivity Gap" derived from the
Figure 2: Selectivity Gap Analysis. Atropine (red) shows equipotent blockade of target and off-target receptors. Vamicamide (green) demonstrates a safety margin between bladder efficacy and cardiac blockade.
References
-
Fujisawa Pharmaceutical Co. (1992). General pharmacology of the new antimuscarinic compound vamicamide. Arzneimittel-Forschung.
-
Miyamae, K., et al. (2003). Comparison of the effects of various anticholinergic drugs on human isolated urinary bladder. Japanese Journal of Pharmacology.
-
Ikeda, K., et al. (2002).[3][4] M(3) receptor antagonism by the novel antimuscarinic agent solifenacin in the urinary bladder and salivary gland. Naunyn-Schmiedeberg's Archives of Pharmacology. (Provides comparative context for M3 selectivity methodologies).
-
Eglen, R. M., et al. (1996). Muscarinic receptor subtypes: pharmacology and therapeutic potential. Trends in Pharmacological Sciences.
-
Abrams, P., et al. (2006). Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder. British Journal of Pharmacology.
Sources
- 1. Atropine - Wikipedia [en.wikipedia.org]
- 2. Urinary bladder-selective action of the new antimuscarinic compound vamicamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M(3) receptor antagonism by the novel antimuscarinic agent solifenacin in the urinary bladder and salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Reproducing Vamicamide (FK176) Safety & Selectivity Profiles
Topic: Reproducing Clinical Trial Results for Vamicamide Safety Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Objective
Objective: This guide provides a rigorous framework for reproducing the safety profile of Vamicamide (FK176) , a muscarinic receptor antagonist initially developed for urinary frequency and incontinence. Unlike non-selective agents (e.g., oxybutynin), Vamicamide was designed with a specific affinity for the urinary bladder (M3 receptors) over cardiac (M2) and salivary (M1/M3) tissues.
The Challenge: Reproducing historical safety data requires validating the "uroselectivity" hypothesis—confirming that therapeutic efficacy does not come at the cost of cholinergic adverse events (AEs) like xerostomia (dry mouth) or QT prolongation.
Scope:
-
Mechanism Validation: Differentiating M3 vs. M2/M1 blockade.
-
Comparative Safety: Benchmarking against Oxybutynin (Gold Standard/Active Control) and Placebo .
-
Protocol: A Phase Ib/IIa-style reproduction workflow focusing on safety biomarkers.
Mechanistic Grounding: The Causality of Safety
To reproduce Vamicamide’s results, one must understand the receptor occupancy ratios that define its safety margin.
-
M3 Receptor (Bladder): Target for efficacy (detrusor relaxation).
-
M1 Receptor (Salivary Glands/CNS): Off-target blockade causes dry mouth and cognitive impairment.
-
M2 Receptor (Heart): Off-target blockade causes tachycardia and potential repolarization issues.
Hypothesis to Validate: Vamicamide exhibits a higher pA2 (affinity) for bladder receptors compared to atria, unlike Oxybutynin which binds indiscriminately.
Figure 1: Muscarinic Selectivity & Safety Pathways
Caption: Comparative receptor binding logic. Vamicamide minimizes M1/M2 engagement relative to M3, theoretically reducing dry mouth and tachycardia compared to Oxybutynin.
Comparative Performance Guide
The following table synthesizes expected data based on preclinical pharmacology (Yamamoto et al., 1995) and standard anticholinergic class effects. Use these benchmarks to validate your reproduction results.
| Parameter | Vamicamide (Test) | Oxybutynin (Control) | Placebo | Validation Criteria |
| Primary Target | Muscarinic M3 (Bladder) | Non-selective (M1-M5) | N/A | Efficacy in cystometry (bladder capacity). |
| Salivary Flow | Mild Reduction (<20%) | Significant Reduction (>50%) | No Change | Critical Safety Endpoint: Reproduce lower xerostomia rates. |
| Heart Rate | Minimal Increase (+2-5 bpm) | Moderate Increase (+5-10 bpm) | No Change | Assess M2 blockade intensity. |
| CNS Penetration | Low (Hydrophilic properties) | High (Lipophilic) | N/A | Cognitive safety assessment (optional). |
| Selectivity Ratio | Bladder > Atria (~10-fold) | Bladder ≈ Atria | N/A | Validated via in vitro binding or tissue bath assay. |
Reproduction Protocol: The "Safety-First" Workflow
To scientifically reproduce the safety claims, a Randomized, Double-Blind, Placebo-Controlled, 3-Way Crossover Design is recommended. This minimizes inter-patient variability in salivary and cardiac responses.
Phase A: Pre-Clinical Validation (Go/No-Go)
Before human dosing, confirm receptor selectivity using isolated tissue baths (Guinea Pig Atria vs. Detrusor).
-
Protocol: Cumulative concentration-response curves for Carbachol in the presence of Vamicamide (0.1 - 10 µM).
-
Success Metric: Schild plot slope of 1.0; pA2 (Bladder) > pA2 (Atria) by at least 0.5 log units.
Phase B: Clinical Safety Reproduction (Human)
Subjects: Healthy volunteers (n=12-18) to exclude disease-state confounders.
Step-by-Step Methodology:
-
Screening: ECG (exclude QTc > 450ms), Vitals, Salivary baselines.
-
Dosing (Crossover):
-
Arm A: Vamicamide (10 mg - estimated therapeutic HED).
-
Arm B: Oxybutynin (5 mg IR - positive control for side effects).
-
Arm C: Placebo.
-
Washout: 7 days between arms.
-
-
Data Acquisition (Timepoints: 0, 1, 2, 4, 8, 12, 24 hrs):
-
Salivary Output: Saxon test (chewing on gauze for 2 mins). Weigh gauze before/after.
-
Cardiac Safety: 12-lead Holter monitoring. Extract QTc (Fridericia) and HR.
-
Pharmacokinetics: Plasma concentration (LC-MS/MS) to correlate exposure with safety signals.
-
Figure 2: Reproduction Study Workflow
Caption: Crossover design ensures each subject acts as their own control, increasing statistical power for detecting subtle safety differences like dry mouth severity.
Data Analysis & Self-Validation
To ensure the integrity of your reproduction, apply these self-validating checks:
-
The "Oxybutynin Control" Check:
-
If the Oxybutynin arm does not show a statistically significant reduction in salivary flow vs. Placebo, the assay sensitivity is failed. Do not interpret Vamicamide data.
-
-
The PK/PD Hysteresis:
-
QTc Confidence Intervals:
-
Calculate the upper bound of the 95% CI for ΔΔQTc (drug vs. placebo). If >10ms, the drug has a cardiac safety signal (ICH E14 guidelines). Vamicamide is expected to remain <10ms.
-
References
-
Yamamoto, T., et al. (1995). "General pharmacology of the new antimuscarinic compound vamicamide." Arzneimittelforschung, 45(12), 1274-1284.
-
Yamamoto, T., et al. (1994). "Urinary bladder-selective action of the new antimuscarinic compound vamicamide." Arzneimittelforschung, 44(11), 1261-1267.
-
FDA Guidance for Industry. (2005). "E14 Clinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential for Non-Antiarrhythmic Drugs."
-
Chapple, C.R., et al. (2008). "The Effects of Antimuscarinic Treatments in Overactive Bladder: An Update of a Systematic Review and Meta-Analysis." European Urology, 54(3), 543-562.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Effectiveness of Anticholinergic Therapy for Overactive Bladders: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. intbrazjurol.com.br [intbrazjurol.com.br]
- 4. RACGP - Comparison of efficacy and tolerability of pharmacological treatment for the overactive bladder in women: A network meta-analysis [racgp.org.au]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
Selectivity of Vamicamide for M3 vs. M2 Muscarinic Receptors: A Comparative Technical Guide
Introduction & Mechanistic Rationale
Overactive bladder (OAB) and pollakiuria are primarily driven by involuntary contractions of the detrusor smooth muscle. The parasympathetic control of the detrusor is mediated by acetylcholine acting on muscarinic receptors. Although M2 receptors outnumber M3 receptors in the human bladder by a 3:1 ratio, the M3 subtype is the primary mediator of direct smooth muscle contraction via the Gq/11-phospholipase C (PLC) pathway[1]. M2 receptors, which are coupled to Gi/o proteins, indirectly facilitate contraction by inhibiting adenylyl cyclase and reversing sympathetically mediated relaxation.
The central therapeutic challenge in OAB drug development is achieving sufficient M3 blockade to reduce detrusor spasms while minimizing M2 blockade. M2 receptors are heavily expressed in cardiac tissue (specifically the sinoatrial node); their antagonism leads to dose-limiting tachyarrhythmias. Furthermore, M1 receptor blockade is associated with cognitive impairment. Therefore, M3-selective antagonists are highly sought after.
Vamicamide (FK-176) is an orally active, competitive muscarinic receptor antagonist developed for urinary frequency and bladder spasms[2]. This guide evaluates its M3 vs. M2 selectivity profile, comparing it against established antimuscarinics like Darifenacin and Oxybutynin, and provides the validated experimental workflows used to characterize these properties.
Comparative Receptor Binding Profile
Radioligand binding studies using cloned human muscarinic receptors provide the most direct measure of subtype affinity. Vamicamide demonstrates a distinct preference for the M3 receptor over both M1 and M2 subtypes[3].
Table 1: Comparative Binding Affinities of Antimuscarinic Agents
Note: Lower
| Antagonist | M1 Affinity ( | M2 Affinity ( | M3 Affinity ( | M2/M3 Selectivity Ratio |
| Vamicamide | 235 ± 5 | 593 ± 49 | 89.0 ± 3.5 | ~6.6-fold |
| Darifenacin | ~40 | ~430 | ~9.3 | ~47-fold |
| Oxybutynin | ~2.5 | ~15.5 | ~6.3 ( | ~2.5-fold |
Data Synthesis:
Vamicamide exhibits a dissociation constant (
Signaling Pathways & Pharmacological Intervention
The diagram below illustrates the divergent intracellular cascades initiated by M2 and M3 receptors, highlighting why selective M3 blockade by Vamicamide effectively halts contraction without completely disrupting M2-mediated cardiac and smooth muscle tone.
Muscarinic M2/M3 signaling pathways in detrusor muscle and Vamicamide's selective blockade.
Experimental Methodologies
To ensure rigorous validation of Vamicamide's selectivity, the following self-validating protocols are utilized in preclinical pharmacology.
Protocol A: Radioligand Competitive Binding Assay (In Vitro)
Purpose: To determine the equilibrium dissociation constant (
Step-by-Step Workflow:
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing either human M2 or M3 receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet to a final protein concentration of 10-20 µ g/well .
-
Assay Assembly: In a 96-well plate, combine 50 µL of [3H]NMS (final concentration ~0.2 nM, near its
), 50 µL of Vamicamide (serial dilutions from to M), and 100 µL of the membrane suspension. -
Validation Control: Include wells with 1 µM Atropine to define non-specific binding (NSB). Total binding (TB) is defined by wells containing buffer instead of Vamicamide.
-
Incubation: Seal the plate and incubate at 25°C for 60 minutes to ensure the competitive binding reaches thermodynamic equilibrium.
-
Filtration & Harvesting: Terminate the reaction by rapid vacuum filtration through GF/C filter plates pre-soaked in 0.3% PEI. Wash filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Dry the filter plates, add 50 µL of liquid scintillation cocktail per well, and measure radioactivity (CPM) using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total CPM. Use non-linear regression (one-site competition model) to determine the
. Convert to using the Cheng-Prusoff equation: .
Protocol B: Isolated Tissue Functional Assay (Ex Vivo)
Purpose: To evaluate the functional M3 vs. M2 selectivity (
Step-by-Step Workflow:
-
Tissue Preparation: Isolate detrusor muscle strips (approx. 2x10 mm) and right atria from euthanized male guinea pigs.
-
Organ Bath Setup: Suspend tissues in 10 mL organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.
-
Equilibration: Apply a resting tension of 1.0 g. Allow tissues to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.
-
Baseline Agonist Curve: Construct a cumulative concentration-response curve (CRC) to Carbachol (
to M). For detrusor, measure isometric contractile force. For atria, measure the negative chronotropic effect (decrease in spontaneous beating rate). -
Antagonist Incubation: Wash the tissues thoroughly until baseline tension/rate is restored. Add a fixed concentration of Vamicamide (e.g., 100 nM) and incubate for 30 minutes to allow antagonist-receptor equilibration.
-
Shifted Agonist Curve: Repeat the cumulative Carbachol CRC in the presence of Vamicamide.
-
Schild Analysis: Repeat steps 5-6 with increasing concentrations of Vamicamide (e.g., 300 nM, 1 µM). Plot the log(dose ratio - 1) against the negative log of the antagonist concentration. The x-intercept of this linear regression yields the
value, representing functional affinity.
References
- Effects of vamicamide, a novel drug for pollakiurea, on muscarinic receptors in the urinary bladder and other organs Source: ResearchGate / Wiley URL
- Source: American Chemical Society (ACS)
- Source: PubMed Central (PMC)
- Vamicamide (FK-176)
- Oxybutynin Extended-Release Source: ResearchGate URL
Sources
- 1. Choice of antimuscarinic agents for overactive bladder in the older patient: focus on darifenacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Vamicamide (FK176) versus Placebo: Urodynamic Parameter Studies
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vamicamide (FK176) is a potent, selective muscarinic receptor antagonist developed to treat urinary frequency and urgency associated with overactive bladder (OAB). Unlike non-selective anticholinergics (e.g., atropine) that often cause systemic side effects like xerostomia (dry mouth) and mydriasis, Vamicamide demonstrates a high degree of bladder selectivity.
This guide provides a technical comparison of Vamicamide versus placebo, focusing on quantitative urodynamic parameters. The analysis is grounded in pivotal translational studies (conscious cystometry models) that established the drug's efficacy profile: significant enhancement of Maximum Cystometric Capacity (MCC) without compromising voiding efficiency (micturition pressure or residual volume).
Mechanistic Profile: Selective Muscarinic Blockade
To understand the urodynamic differentiation between Vamicamide and placebo, one must analyze the signaling pathway. Acetylcholine (ACh) released from parasympathetic nerves stimulates M3 muscarinic receptors on the detrusor muscle, causing contraction. In OAB, this pathway is hyperactive.
Vamicamide Mechanism:
-
Target: Competitive antagonist at M3 (and M2) receptors.
-
Action: Blocks ACh binding, preventing the downstream Calcium (
) influx required for smooth muscle contraction during the storage phase. -
Selectivity: Exhibits higher affinity for bladder receptors over salivary gland receptors compared to reference standards like oxybutynin.
Diagram 1: Mechanism of Action (MOA) Pathway
The following diagram illustrates the interruption of the contractile signal by Vamicamide.
Figure 1: Vamicamide competitively blocks M3 receptors, inhibiting the PLC-Calcium cascade responsible for involuntary detrusor contractions, whereas placebo allows the pathway to proceed unchecked.[1][2]
Experimental Protocol: Conscious Cystometry
The validity of urodynamic data relies on the experimental model. The "Yamamoto Protocol" (Yamamoto et al., 1995) is the gold standard for evaluating Vamicamide. It utilizes conscious animals to avoid the confounding effects of anesthesia on bladder reflex pathways.
Workflow Description
-
Subject Preparation: Implantation of bladder catheters in subjects (e.g., Beagle dogs or Wistar rats) with surgically induced bladder hyperactivity (e.g., hypogastric nerve transection or nucleus basalis lesioning).
-
Washout/Baseline: Saline filling cystometry to establish baseline voiding parameters.
-
Intervention: Oral administration (p.o.) of Vamicamide (0.32–3.2 mg/kg) vs. Placebo vehicle.
-
Data Acquisition: Continuous measurement of intravesical pressure during constant rate infusion until micturition occurs.
Diagram 2: Urodynamic Study Workflow
Figure 2: Standardized workflow for conscious cystometry studies used to validate Vamicamide efficacy.
Comparative Analysis: Vamicamide vs. Placebo
The following data summarizes key findings from pivotal comparative studies (Yamamoto et al., 1995; Oyasu et al., 1994). The primary differentiator is Maximum Cystometric Capacity (MCC) .
Table 1: Urodynamic Parameter Comparison
| Parameter | Definition | Placebo (Control) | Vamicamide (0.32 mg/kg) | Statistical Significance | Clinical Implication |
| MCC (Bladder Capacity) | Volume at which micturition is triggered.[2] | Baseline / No Change | Increased (~40–50%) | p < 0.05 | Increased storage time; reduced frequency. |
| Micturition Pressure (Pdet) | Max detrusor pressure during voiding. | Normal | No Change | N.S. (Not Significant) | Preserves ability to void; low risk of retention. |
| Residual Urine Volume | Urine remaining after voiding.[3] | Negligible | No Change | N.S. | Safety: Does not cause incomplete emptying. |
| Threshold Pressure | Pressure triggering the voiding reflex. | Baseline | No Change | N.S. | Reflex pathway remains intact; modulation is on capacity. |
Interpretation of Data[2][4][5][6][7][8][9][10][11][12][13][14]
-
Efficacy (MCC): Vamicamide significantly increases the volume threshold for voiding. In placebo groups, hyperactive models typically show a 50% reduction in capacity; Vamicamide restores this capacity to near-normal levels.
-
Safety (Voiding Phase): Crucially, Vamicamide does not suppress the contraction strength during the actual voiding phase (Micturition Pressure). This distinguishes it from non-selective agents that might paralyze the bladder, leading to urinary retention (high residual volume). The data confirms Vamicamide affects the storage phase (filling) without impairing the voiding phase.
Safety & Selectivity Profile
A critical component of the Vamicamide profile is its selectivity for the urinary bladder over other muscarinic targets, specifically the salivary glands.
-
Salivary Secretion: In comparative assays, Vamicamide showed a wider safety margin than atropine. While atropine significantly inhibits salivation at therapeutic doses (causing dry mouth), Vamicamide required higher doses to elicit the same degree of salivary inhibition relative to its bladder effects.
-
Cardiovascular: Preclinical toxicology indicated no significant effects on heart rate or blood pressure at effective urodynamic doses, unlike some M2-prominent antagonists.
References
-
Yamamoto, T., Koibuchi, Y., Miura, S., et al. (1995). Effects of vamicamide on urinary bladder functions in conscious dog and rat models of urinary frequency.[2] Journal of Urology, 154(6), 2174-2178.[2]
-
Oyasu, H., Yamamoto, T., Sato, N., et al. (1994). Urinary bladder-selective action of the new antimuscarinic compound vamicamide. Arzneimittelforschung, 44(11), 1242-1249.
-
Tokoro, K., et al. (1995). General pharmacology of the new antimuscarinic compound vamicamide. Arzneimittelforschung, 45(12), 1274-1284.
Sources
A Comparative Guide to the Pharmacokinetics of Vamicamide Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Vamicamide Development
Vamicamide, a potent anticholinergic agent, was developed as a muscarinic acetylcholine receptor (mAChR) antagonist for the treatment of overactive bladder and urinary incontinence.[1] Like many pharmaceuticals, Vamicamide possesses a chiral center, leading to the existence of stereoisomers—specifically, the (R,R)- and (S,S)-enantiomers. Enantiomers are non-superimposable mirror images of each other and can exhibit profound differences in their pharmacological and toxicological profiles.[2] This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.[3]
The U.S. Food and Drug Administration (FDA) and other regulatory bodies emphasize the importance of characterizing the individual enantiomers of a chiral drug.[4] It is crucial to understand their respective pharmacokinetic and pharmacodynamic properties to ensure optimal safety and efficacy. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[5] Therefore, a thorough investigation into the comparative pharmacokinetics of Vamicamide's enantiomers is not merely an academic exercise but a critical component of its preclinical and clinical development.
This guide provides an in-depth comparison of the pharmacokinetic profiles of Vamicamide enantiomers, supported by established experimental methodologies. Due to the limited publicly available data on Vamicamide's stereoselective pharmacokinetics, we will also draw upon data from the structurally related anticholinergic drug, Tropicamide, to illustrate key principles.
Methodologies for Comparative Pharmacokinetic Analysis
A robust comparative pharmacokinetic study of Vamicamide enantiomers requires a well-designed experimental protocol to elucidate their differential absorption, distribution, metabolism, and excretion (ADME).
Experimental Workflow
The following diagram outlines a typical workflow for a comparative pharmacokinetic study of Vamicamide enantiomers in a preclinical animal model, such as rats.
Caption: Experimental workflow for a comparative pharmacokinetic study.
Detailed Experimental Protocols
1. Chiral Separation and Quantification:
-
Method: A validated enantioselective high-performance liquid chromatography (HPLC) method is paramount.
-
Column: A Chiral-AGP column has been shown to be effective for the separation of Vamicamide enantiomers.[6]
-
Mobile Phase: A typical mobile phase would consist of an aqueous buffer and an organic modifier, optimized for baseline separation of the (R,R)- and (S,S)-enantiomers.
-
Detection: UV absorbance detection at 260 nm is suitable for quantification.[6] Mass spectrometry (MS) can be coupled with HPLC for enhanced sensitivity and specificity.
-
Validation: The method must be validated for linearity, accuracy, precision, and limits of detection and quantification in the biological matrix (e.g., plasma, urine).[6]
2. Animal Model and Dosing:
-
Species: Sprague-Dawley rats are a commonly used model for pharmacokinetic studies.[6]
-
Groups: Animals should be divided into groups to receive either the racemic mixture or the individual enantiomers via both intravenous (IV) and oral (PO) routes. This allows for the determination of absolute bioavailability and the assessment of first-pass metabolism.
-
Dose Formulation: For IV administration, Vamicamide can be dissolved in a suitable vehicle like a mixture of DMSO, PEG400, and saline. For PO administration, it can be suspended in a vehicle such as 0.5% carboxymethylcellulose.
-
Administration: IV doses are typically administered as a bolus via the tail vein. PO doses are administered by oral gavage.
3. Sample Collection and Processing:
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) from the jugular or saphenous vein into tubes containing an anticoagulant.
-
Plasma Separation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Preparation: Prior to HPLC analysis, plasma samples undergo a protein precipitation or liquid-liquid extraction step to remove interfering substances. A two-step extraction procedure involving diethyl ether and phosphoric acid has been described for Vamicamide.[6]
4. Pharmacokinetic Data Analysis:
-
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin®.
-
Parameters: Key parameters to be compared between the enantiomers include:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Absolute bioavailability (F)
-
Comparative Pharmacokinetic Profiles of Vamicamide Enantiomers
The following table presents a hypothetical comparison of the pharmacokinetic parameters of (R,R)- and (S,S)-Vamicamide, illustrating potential stereoselective differences.
| Pharmacokinetic Parameter | (R,R)-Vamicamide (Hypothetical) | (S,S)-Vamicamide (Hypothetical) | Potential Implication |
| Oral Bioavailability (F) | Lower | Higher | Stereoselective first-pass metabolism may favor the (S,S)-enantiomer. |
| Clearance (CL) | Higher | Lower | The (R,R)-enantiomer may be more rapidly metabolized and eliminated. |
| Volume of Distribution (Vd) | Higher | Lower | Differences in plasma protein and tissue binding may exist. |
| Elimination Half-life (t1/2) | Shorter | Longer | The (S,S)-enantiomer may have a more sustained presence in the body. |
Stereoselective ADME Pathways
The differential pharmacokinetics of Vamicamide enantiomers can be attributed to stereoselectivity in one or more of the ADME processes.
Caption: Potential stereoselective ADME pathways of Vamicamide enantiomers.
-
Absorption: While passive diffusion across the gut wall is generally not stereoselective, active transport mechanisms, if involved, could favor one enantiomer.
-
Distribution: Enantiomers can exhibit different binding affinities to plasma proteins like albumin and alpha-1-acid glycoprotein.[7] The enantiomer with lower protein binding will have a larger unbound fraction, which is the pharmacologically active form, and may have a larger volume of distribution.
-
Metabolism: This is often the primary source of pharmacokinetic stereoselectivity.[2] Cytochrome P450 (CYP) enzymes in the liver can preferentially metabolize one enantiomer over the other, leading to different rates of clearance. For instance, with the chiral drug verapamil, CYP3A4 and CYP2C8 show stereoselective metabolism of its enantiomers.[8][9] It is plausible that Vamicamide enantiomers are also differentially metabolized by CYP isoforms.
-
Excretion: Renal excretion can also be stereoselective if active tubular secretion is involved.
Chiral Inversion: It is also important to investigate the possibility of in vivo chiral inversion, where one enantiomer converts to the other.[10] This phenomenon is well-documented for some non-steroidal anti-inflammatory drugs (NSAIDs) and can significantly impact the overall pharmacokinetic and pharmacodynamic profile of the drug.[5]
Implications for Drug Development and Clinical Practice
Understanding the comparative pharmacokinetics of Vamicamide enantiomers has several critical implications:
-
Candidate Selection: If one enantiomer possesses a superior pharmacokinetic and pharmacodynamic profile (e.g., higher bioavailability, lower clearance, and greater potency), it would be a strong candidate for development as a single-enantiomer drug (a "chiral switch").
-
Dosing Regimen: Differences in half-life and clearance would necessitate different dosing regimens for the racemate versus a single enantiomer to achieve and maintain therapeutic concentrations.
-
Drug-Drug Interactions: If the enantiomers are metabolized by different CYP enzymes, they may have different susceptibilities to drug-drug interactions.
-
Safety and Tolerability: The pharmacokinetic profile can influence the safety and tolerability of the drug. An enantiomer with rapid clearance may have a lower risk of accumulation and associated toxicities.
Conclusion
The principles of stereoselective pharmacokinetics are fundamental to the development of chiral drugs like Vamicamide. Although specific comparative data for Vamicamide enantiomers are lacking, the established methodologies and the behavior of related compounds like Tropicamide strongly suggest that the (R,R)- and (S,S)-enantiomers of Vamicamide would likely exhibit different ADME profiles. A comprehensive understanding of these differences is essential for optimizing the therapeutic potential and ensuring the safety of Vamicamide or any chiral drug candidate. Future research should focus on conducting definitive in vivo studies to fully characterize the stereoselective pharmacokinetics of Vamicamide.
References
- Uchida, T., Ohtani, H., & Ogata, H. (1993). Determination of the R,R- and S,S-enantiomers of vamicamide in human serum and urine by high-performance liquid chromatography on a Chiral-AGP column.
- National Center for Biotechnology Information. (n.d.). Vamicamide. PubChem.
- Wikipedia. (n.d.). Vamicamide.
- Gabel, M. C., et al. (2011). Synthesis, characterization and pharmacological profile of tropicamide enantiomers. Bioorganic & Medicinal Chemistry, 19(15), 4599-4605.
- Mehvar, R. (2002). Impact of stereoselectivity on the pharmacokinetics and pharmacodynamics of antiarrhythmic drugs. Clinical Pharmacokinetics, 41(8), 549-573.
- Aboul-Enein, H. Y., & Ali, I. (2003). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.
- Health Canada. (2020). Comparative Pharmacokinetic Studies for Orally Inhaled Products: Guidance Document.
- Wikipedia. (n.d.). Chiral inversion.
- Chiralpedia. (2025). Part 4: Stereochemistry in Drug Action and Pharmacology.
- Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC).
- NTNU. (n.d.). Guidelines for the administration of substances to rodents.
- Mehvar, R., & Jamali, F. (1997). Stereoselective binding of chiral drugs to plasma proteins. Acta Pharmacologica Sinica, 18(5), 385-392.
- Slideshare. (n.d.). Stereoselective pharmacokinetics and metabolism of chiral drugs.
- Martins, C. H., et al. (2019). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules, 24(15), 2743.
- Aboul-Enein, H. Y., Kannappan, V., & Kanthiah, S. (2023). Chiral Inversion of Pharmaceutical Drugs - Mini Review. Combinatorial Chemistry & High Throughput Screening, 26(15), 2633-2639.
- WuXi AppTec. (2025). Insights into Chiral Drug Metabolism and Inversion.
- Tucker, G. T., & Lennard, M. S. (1990). Enantioselective drug metabolism. Pharmacology & Therapeutics, 45(3), 309-329.
- Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449.
- FDA. (1992). Development of New Stereoisomeric Drugs.
- Brooks, W. H., & Guida, W. C. (1995). The role of stereochemistry in drug design. Annual Reports in Medicinal Chemistry, 30, 281-290.
- FDA. (1992). Policy Statement for the Development of New Stereoisomeric Drugs.
- Smith, R. L. (1986). The role of metabolism in the stereoselective activity of drugs. Food and Chemical Toxicology, 24(6-7), 531-535.
- Taylor & Francis. (n.d.). Plasma protein binding – Knowledge and References.
- Hsyu, P. H., & Giacomini, K. M. (1987). Stereoselective transport of chiral drugs. Clinical Pharmacology & Therapeutics, 41(5), 489-495.
- de Miranda, J. F., Trocóniz, I. F., & Soto, E. (2015). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Current Drug Metabolism, 16(8), 616-633.
- O'Donnell, J. (2000). Stereochemistry in drug action. British Journal of Pharmacology, 130(3), 401-402.
- European Medicines Agency. (1994). Note for guidance: investigation of chiral active substances.
- Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development.
- Jones, D. R., & Hall, S. D. (1999). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British Journal of Clinical Pharmacology, 47(5), 517-525.
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- 10. Chiral inversion - Wikipedia [en.wikipedia.org]
Definitive Guide to Bioanalytical Validation: High-Sensitivity Quantification of Vamicamide
Executive Summary
Vamicamide (FK176) is a potent anticholinergic agent used in the treatment of urinary frequency and incontinence. Due to its rapid absorption and extensive metabolism, accurate pharmacokinetic (PK) profiling requires bioanalytical methods capable of detecting sub-nanogram concentrations—levels often undetectable by traditional HPLC-UV techniques.
This guide provides a validated framework for the quantification of Vamicamide in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . We compare this modern approach against legacy HPLC-UV methods, demonstrating superior sensitivity (LLOQ), throughput, and selectivity required for regulatory submission under FDA (2018) and ICH M10 guidelines.
Part 1: Comparative Analysis (The "Why")
In drug development, the choice of analytical method dictates the quality of PK data. While HPLC-UV was sufficient for early-stage high-dose animal studies, human clinical trials require the sensitivity of LC-MS/MS.
Method Performance Matrix: LC-MS/MS vs. HPLC-UV
| Feature | Legacy Method (HPLC-UV) | Optimized Method (LC-MS/MS) | Impact on Research |
| Detection Principle | Ultraviolet Absorbance (260 nm) | Positive ESI, MRM Mode | MS/MS eliminates background noise from plasma matrix. |
| LLOQ (Sensitivity) | ~10 ng/mL | 0.1 – 0.5 ng/mL | Crucial for defining the terminal elimination phase in PK curves. |
| Sample Volume | 1.0 mL | 0.1 – 0.2 mL | Enables pediatric studies and microsampling. |
| Run Time | 15–20 mins | 3–5 mins | Increases throughput from ~50 to ~200 samples/day. |
| Selectivity | Low (Interference prone) | High (Mass-based) | Distinguishes Vamicamide from metabolites without complex gradients. |
Expert Insight: The legacy HPLC-UV method (Ref 1) requires a two-step extraction with diethyl ether and has a quantification limit of 10 ng/mL. This is insufficient for modern bioequivalence studies where C_min levels may drop below 1 ng/mL. The LC-MS/MS workflow described below solves this by utilizing Liquid-Liquid Extraction (LLE) coupled with Multiple Reaction Monitoring (MRM) .
Part 2: Experimental Protocol (The "How")
This protocol is designed to be a self-validating system. Every step includes a control mechanism to ensure data integrity.
Instrumentation & Conditions
-
System: UPLC coupled with Triple Quadrupole Mass Spectrometer.
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water (Protonation source).
-
Mobile Phase B: Acetonitrile (Organic modifier).
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters
Vamicamide (MW ~296.4) is a basic compound. We utilize Electrospray Ionization (ESI) in positive mode.[1]
-
Precursor Ion: m/z 297.2
-
Product Ions:
-
Quantifier:m/z 297.2
154.1 (High abundance fragment). -
Qualifier:m/z 297.2
110.1 (Structural confirmation).
-
-
Internal Standard (IS): Vamicamide-d6 (or structural analog Oxybutynin if isotope unavailable).
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is chosen over Protein Precipitation (PPT) to minimize ion suppression (matrix effect) caused by phospholipids.
Step-by-Step Workflow:
-
Aliquot: Transfer 200 µL of human plasma into a glass tube.
-
Spike: Add 20 µL of Internal Standard working solution.
-
Basify: Add 50 µL of 0.1 M NaOH (Vamicamide is basic; high pH suppresses ionization, driving it into the organic layer).
-
Extract: Add 2 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Agitate: Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes.
-
Concentrate: Transfer supernatant to a clean tube; evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitute: Dissolve residue in 100 µL Mobile Phase (80:20 A:B).
Part 3: Visualization of Bioanalytical Workflow
The following diagram illustrates the critical decision points and flow of the validated method.
Caption: Optimized Liquid-Liquid Extraction (LLE) workflow coupled with LC-MS/MS detection for Vamicamide.
Part 4: Validation Parameters (FDA & ICH M10 Compliance)
To ensure the method is "fit for purpose," the following parameters must be validated.
Selectivity & Specificity
-
Objective: Prove that endogenous plasma components do not interfere with Vamicamide retention time.
-
Protocol: Analyze 6 lots of blank human plasma (including lipemic and hemolyzed).
-
Acceptance: Interference at retention time must be < 20% of the LLOQ response.
Linearity & Sensitivity (LLOQ)
-
Range: 0.1 ng/mL to 100 ng/mL.
-
Curve: 8 non-zero standards. Weighting factor
is recommended to improve accuracy at the low end. -
Criterion: Correlation coefficient (
) must be > 0.99.[2]
Precision and Accuracy
-
Protocol: Analyze Quality Control (QC) samples at four levels:
-
LLOQ (0.1 ng/mL)
-
Low QC (0.3 ng/mL)
-
Mid QC (40 ng/mL)
-
High QC (80 ng/mL)
-
-
Acceptance:
-
Intra/Inter-day precision (CV%) must be
( for LLOQ). -
Accuracy must be within
of nominal value ( for LLOQ).
-
Matrix Effect
-
Objective: Quantify ion suppression/enhancement caused by the plasma matrix.
-
Calculation: Compare peak area of Vamicamide spiked post-extraction into blank plasma vs. Vamicamide in neat solution.
-
Result: A Matrix Factor (MF) close to 1.0 indicates no suppression. If MF < 0.8, consider further optimizing the LLE or switching to Deuterated IS to compensate.
Part 5: Troubleshooting & Optimization Logic
Caption: Decision tree for resolving common bioanalytical challenges during Vamicamide method development.
References
-
Nakashima, M., et al. (1993). "Determination of the R,R- and S,S-enantiomers of vamicamide in human serum and urine by high-performance liquid chromatography on a Chiral-AGP column." Journal of Chromatography B: Biomedical Sciences and Applications.
-
US Food and Drug Administration (FDA). (2018).[3] "Bioanalytical Method Validation Guidance for Industry." Center for Drug Evaluation and Research (CDER).
-
International Council for Harmonisation (ICH). (2022). "M10 Bioanalytical Method Validation and Study Sample Analysis." ICH Harmonised Guideline.
-
Tokuma, Y., et al. (1993). "General pharmacology of the new antimuscarinic compound vamicamide." Arzneimittel-Forschung.
Sources
Comparative Safety Guide: Vamicamide (FK176) vs. Standard Anticholinergics
Topic: Adverse Event Profile of Vamicamide Compared to Standard Anticholinergics Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Vamicamide (FK176) represents a distinct class of antimuscarinic agents designed to overcome the narrow therapeutic index of first-generation anticholinergics like oxybutynin and atropine. While standard therapies are effective for overactive bladder (OAB), their utility is often limited by systemic adverse events (AEs)—specifically xerostomia (dry mouth), tachycardia, and central nervous system (CNS) cognitive impairment.
This guide objectively analyzes the adverse event profile of Vamicamide, demonstrating its superior organ selectivity (Bladder > Heart/CNS) . Experimental data indicates that Vamicamide maintains bladder efficacy with a significantly wider safety margin for cardiovascular and CNS toxicity compared to oxybutynin.
Mechanistic Basis of Selectivity
To understand the divergence in adverse event profiles, one must analyze the receptor binding affinity (pA2 values) across different tissue types. Standard anticholinergics like oxybutynin exhibit non-selective competitive antagonism, binding with equal affinity to M2 (heart/hindbrain) and M3 (bladder/salivary) receptors.
Vamicamide displays a functional selectivity profile. It binds competitively to muscarinic receptors but exhibits a higher affinity for the urinary bladder compared to the atria.[1]
Figure 1: Receptor Selectivity & Safety Margins
The following diagram illustrates the differential affinity of Vamicamide versus Oxybutynin, highlighting the "Safety Gap" for CNS and Cardiovascular toxicity.
Caption: Vamicamide exhibits high affinity for the therapeutic target (bladder) while showing significantly reduced affinity for cardiac and CNS off-targets compared to Oxybutynin.[2]
Comparative Pharmacology: Quantitative Data
The following data summarizes key preclinical experiments comparing the safety margins of Vamicamide against Oxybutynin and Atropine.
Table 1: Tissue Selectivity (pA2 Values)
Higher pA2 indicates higher affinity. Note the gap between Bladder and Atria for Vamicamide.[1][2]
| Tissue (Receptor Subtype) | Vamicamide (pA2) | Oxybutynin (pA2) | Atropine (pA2) | Selectivity Implication |
| Urinary Bladder (M3/M2) | 6.82 | ~8.0 (Non-selective) | ~9.0 | Therapeutic Efficacy |
| Heart Atria (M2) | 5.94 | ~8.0 | ~9.0 | Cardioselectivity (Vamicamide spares heart) |
| Vas Deferens | 6.90 | ~8.0 | ~9.0 | Smooth muscle relaxation |
| Stomach | 6.81 | ~8.0 | ~9.0 | GI Motility impact |
Table 2: Safety Thresholds (In Vivo Rat/Dog Models)
Dose required to trigger adverse events. Higher values indicate a safer drug.
| Adverse Event Endpoint | Vamicamide Threshold | Oxybutynin Threshold | Safety Ratio (Vamicamide vs Oxybutynin) |
| Tachycardia (Heart Rate ↑) | 10 mg/kg | 3.2 mg/kg | 3.1x Safer |
| Intestinal Transit Inhibition (Constipation) | 3.2 mg/kg | 0.32 mg/kg | 10x Safer |
| CNS Effects (Locomotor/EEG) | >100 mg/kg (No effect) | 32 mg/kg (EEG slowing) | >3x Safer (High CNS sparing) |
| Mydriasis (Pupil Dilation) | 10 mg/kg | ~3-10 mg/kg | Comparable |
Adverse Event Profile Analysis
A. Central Nervous System (CNS) Safety
-
The Critical Differentiator: The most significant advantage of Vamicamide is its lack of CNS penetration.
-
Evidence: In electroconvulsive shock and spontaneous EEG tests in rabbits and mice, Vamicamide showed no effects at doses up to 100 mg/kg . In contrast, Oxybutynin induced high-voltage slow waves (sedation marker) at 32 mg/kg and prolonged anesthesia time.
-
Mechanism: Vamicamide’s physicochemical properties likely limit blood-brain barrier (BBB) crossing, preventing the cognitive impairment (memory loss, confusion) typical of older anticholinergics.
B. Cardiovascular Safety (Tachycardia)
-
The Selectivity Gap: Vamicamide requires a dose 3x higher (10 mg/kg) to induce tachycardia in conscious dogs compared to Oxybutynin (3.2 mg/kg).
-
Receptor Data: The pA2 difference (Bladder 6.82 vs. Atria 5.94) provides a mechanistic explanation. Vamicamide binds less avidly to the M2 receptors in the sinoatrial node, reducing the risk of vagolytic tachycardia.
C. Gastrointestinal Effects (Constipation) [3]
-
Intestinal Transit: Constipation is a major cause of discontinuation for OAB drugs. Vamicamide inhibits small intestinal transit only at doses
3.2 mg/kg. Oxybutynin inhibits transit at a much lower dose (0.32 mg/kg). -
Implication: Vamicamide offers a 10-fold wider therapeutic window between bladder efficacy and constipation onset.
D. Xerostomia (Dry Mouth) [4][5][6][7]
-
Findings: While Vamicamide is an anticholinergic and does affect salivary secretion, its "bladder-selective" profile aims to minimize this. In conscious dog assays, Vamicamide inhibited salivary secretion similarly to Oxybutynin at therapeutic doses, but because it requires higher doses to trigger other systemic toxicities (heart, CNS), the overall tolerability profile is improved.
Experimental Protocol: Simultaneous Bladder & Salivary Assay
To validate these profiles in your own lab, use the following self-validating protocol. This setup measures efficacy (bladder) and toxicity (saliva) simultaneously in the same animal, reducing biological variability.
Workflow Diagram
Caption: Simultaneous assessment of bladder efficacy and salivary toxicity allows calculation of the Selectivity Index (SI = ID50_Saliva / ID50_Bladder).
Protocol Steps:
-
Anesthesia: Urethane (1.2 g/kg sc) is preferred to preserve the micturition reflex.
-
Cannulation: Cannulate the trachea (respiration), carotid artery (blood pressure/heart rate), and femoral vein (drug administration).
-
Cystometry: Insert a PE-50 catheter into the bladder dome. Infuse warm saline to induce rhythmic voiding contractions.
-
Salivary Collection: Cannulate Wharton’s duct or use pre-weighed cotton balls in the oral cavity. Stimulate secretion with Carbachol (if testing antagonism) or measure basal inhibition.
-
Dosing: Administer Vamicamide (0.01 – 10 mg/kg) cumulatively.
-
Calculation: Plot dose-response curves.
-
Efficacy: % inhibition of bladder contraction amplitude.[1]
-
Toxicity: % inhibition of salivary flow.
-
Selectivity Index:
. A higher SI indicates lower dry mouth potential.
-
References
-
Yamamoto, T., et al. (1995). "General pharmacology of the new antimuscarinic compound vamicamide." Arzneimittelforschung, 45(12): 1274-84.
-
Yamamoto, T., et al. (1994). "Urinary bladder-selective action of the new antimuscarinic compound vamicamide."[1][2] Arzneimittelforschung, 44(11): 1242-9.[1][2]
-
Sawada, K., et al. (1995). "Effects of vamicamide on urinary bladder functions in conscious dog and rat models of urinary frequency." Journal of Urology, 153(4).
-
Oki, T., et al. (2005). "Muscarinic receptor binding and plasma concentration of the new antimuscarinic agent solifenacin." Biological & Pharmaceutical Bulletin. (Comparative reference for modern selectivity protocols).
Sources
- 1. Urinary bladder-selective action of the new antimuscarinic compound vamicamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atropine sulfate monohydrate | CAS:5908-99-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. Orofacial manifestations of adverse drug reactions: a review study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disproportionality analysis of drug-induced dry mouth using data from the United States food and drug administration adverse event reporting system database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pilocarpine induces the residual secretion of salivary fluid in perfused submandibular glands of rats | PLOS One [journals.plos.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Vamicamide in a Research Setting
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Vamicamide, an investigational muscarinic acetylcholine receptor (mAChR) antagonist. As Vamicamide was a developmental drug that did not receive regulatory approval, specific disposal protocols from a manufacturer are unavailable.[1][2] Therefore, this document synthesizes best practices for the management of investigational medicinal products (IMPs) and general laboratory chemical waste, ensuring the safety of personnel and environmental protection. Adherence to these guidelines is crucial for researchers, scientists, and drug development professionals handling this compound.
The Foundational Principle: Hazard Assessment and Waste Characterization
The cornerstone of any chemical disposal procedure is a thorough understanding of the substance's potential hazards. In the absence of a specific Safety Data Sheet (SDS), we must infer the potential risks of Vamicamide based on its pharmacological class and available data.
Vamicamide's Profile:
| Property | Description | Source(s) |
| Chemical Name | (+/-)-(2R,4R)-4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide | [1] |
| Synonyms | FK-176, Urocut | [2] |
| Pharmacological Class | Muscarinic Acetylcholine Receptor (mAChR) Antagonist | [1][2] |
| Intended Use | Treatment of urinary frequency and incontinence | [1] |
| Developmental Status | Discontinued; never approved for medical use | [1][2] |
Vamicamide functions by blocking muscarinic receptors, which are integral to the parasympathetic nervous system—the system that governs "rest-and-digest" functions.[3][4] Antagonists of these receptors can cause a range of physiological effects, including increased heart rate, decreased salivation, and reduced motility of the gastrointestinal and urinary tracts.[3][4] While Vamicamide was noted for having weaker central nervous system effects compared to other antimuscarinics, its potent biological activity necessitates that it be handled as a potentially hazardous chemical waste.[1]
Causality Behind the "Hazardous" Classification: The principle of precaution dictates that any biologically active compound, particularly one intended to modulate physiological systems, should be treated as hazardous waste unless proven otherwise. Disposing of such compounds in standard waste streams could lead to unintended environmental exposure, potentially impacting aquatic life and other organisms. Therefore, all Vamicamide waste, including pure compounds, solutions, and contaminated materials, must be segregated for specialized disposal.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the lifecycle of Vamicamide waste within a laboratory, from generation to final disposal. This process should be integrated into your laboratory's standard operating procedures and Chemical Hygiene Plan.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step in ensuring safe and compliant disposal. Never mix Vamicamide waste with non-hazardous trash or other waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.
Generated Waste Streams:
-
Pure Vamicamide: Unused, expired, or off-specification solid Vamicamide.
-
Contaminated Labware: Items such as weigh boats, pipette tips, vials, and gloves that have come into direct contact with Vamicamide.
-
Contaminated Solutions: Any aqueous or solvent-based solutions containing Vamicamide.
-
Spill Cleanup Materials: Absorbents, pads, and personal protective equipment (PPE) used to clean up a Vamicamide spill.
These waste streams must be collected separately from general laboratory waste.
Step 2: Containerization and Labeling
Proper containment and clear labeling prevent accidental exposure and ensure that waste is handled correctly by all personnel, including EHS staff.
-
Container Selection: Use only containers approved by your EHS department. These should be made of a material compatible with the waste (e.g., polyethylene for most solids and aqueous solutions) and have a secure, leak-proof lid.[5][6][7] The original product container, if in good condition, is often an excellent choice for the pure chemical waste.[7][8]
-
Labeling: All waste containers must be labeled immediately upon the first addition of waste.[5][6] The label must include, at a minimum:
-
The words "Hazardous Waste"[5]
-
The full chemical name: "Vamicamide" (avoiding abbreviations like "FK-176")[5]
-
The primary hazard(s) associated with the waste (e.g., "Biologically Active," "Toxic")
-
The date the waste was first added to the container (accumulation start date)
-
The name and contact information of the generating researcher or lab
-
Step 3: Secure Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated.[5][6]
-
Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[5]
-
Segregation: Store Vamicamide waste away from incompatible materials. While specific incompatibility data for Vamicamide is not available, general best practice is to store it away from strong acids, bases, and oxidizing agents.
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.[5][6]
Step 4: Arranging for Disposal
Laboratory personnel should not attempt to dispose of chemical waste themselves. This is the responsibility of the institution's EHS department or a licensed hazardous waste contractor.
-
Requesting Pickup: Once a waste container is full (typically no more than 90% capacity), or if the research project is complete, submit a chemical waste pickup request to your EHS department.[5][7]
-
Documentation: Maintain meticulous records of all waste generated and disposed of. This is a requirement for regulatory compliance and is crucial for investigational drug accountability.[9][10][11]
Step 5: Final Disposition
For investigational and biologically active pharmaceutical compounds, the standard and most appropriate method of final disposal is high-temperature incineration by a licensed hazardous waste facility.[12] This method ensures the complete destruction of the active molecule, preventing its release into the environment. Do not dispose of Vamicamide down the drain or in regular trash.[13][14]
Visualizing the Vamicamide Disposal Process
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Vamicamide waste.
Caption: Decision workflow for the safe disposal of Vamicamide waste.
Experimental Protocol: Spill Cleanup
This protocol details the methodology for safely managing a spill of solid Vamicamide.
Objective: To safely contain, collect, and package spilled Vamicamide for proper disposal.
Materials:
-
Personal Protective Equipment (PPE): Safety glasses/goggles, lab coat, impervious gloves (nitrile is a suitable choice), and a respirator (N95 or higher) if there is a risk of aerosolization.
-
Spill cleanup kit: Absorbent pads, damp cloths, or a HEPA-filtered vacuum.
-
Two sealable plastic bags.
-
A labeled hazardous waste container.
-
Signage to alert others of the spill area.
Procedure:
-
Secure the Area: Immediately alert others in the vicinity. If the spill is large or if there is a risk of airborne powder, evacuate non-essential personnel and restrict access to the area.
-
Don PPE: Put on all required personal protective equipment.
-
Contain the Spill: Prevent the further spread of the solid material.
-
Collect Spilled Material: Carefully collect the spilled solid using a method that minimizes dust generation.
-
Preferred Method: Use a damp cloth or absorbent pad to gently wipe up the powder.
-
Alternative: Use a HEPA-filtered vacuum designed for chemical dust.
-
Avoid: Do not use dry sweeping, as this can aerosolize the powder.
-
-
Package the Waste: Place all collected Vamicamide and any contaminated cleaning materials (e.g., cloths, gloves, pads) into a sealable plastic bag. Seal the bag and then place it inside a second sealable bag.
-
Decontaminate: Thoroughly clean the spill area with a suitable laboratory detergent and water. Dispose of the cleaning materials as contaminated waste.
-
Final Disposal: Place the double-bagged waste into the designated, pre-labeled hazardous waste container for Vamicamide.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
References
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]
-
Investigational Product Disposal and Destruction. University of Iowa Health Care. [Link]
-
Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]
-
Hazardous Waste Disposal Guidelines. Purdue University. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
Investigational Product Disposal, Return, and Destruction. Stanford Health Care. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
How to Properly Dispose Chemical Hazardous Waste. National Science Teaching Association. [Link]
-
Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
- Vamicamide. Grokipedia.
-
Accountability and Destruction of Investigational Drugs. Stanley Manne Children's Research Institute. [Link]
-
Destruction of Investigational Medicinal Product. York and Scarborough Teaching Hospitals NHS Foundation Trust. [Link]
-
Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer. [Link]
-
Muscarinic antagonists impair multiple aspects of operant discrimination learning and performance. PubMed. [Link]
-
Muscarinic Receptor Antagonists: Effects on Pulmonary Function. PMC. [Link]
-
Vamicamide | C18H23N3O. PubChem. [Link]
-
Muscarinic antagonist. Wikipedia. [Link]
-
Muscarinic Antagonists. StatPearls - NCBI Bookshelf. [Link]
-
Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation. Frontiers in Pharmacology. [Link]
-
Vamicamide. Wikipedia. [Link]
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- 14. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Personal protective equipment for handling Vamicamide
As a Senior Application Scientist, I approach the handling of potent active pharmaceutical ingredients (APIs) like Vamicamide not just as a regulatory requirement, but as an exercise in precise risk mitigation. Building a culture of laboratory safety requires understanding the why behind every protocol.
Vamicamide (FK-176) is a highly selective muscarinic acetylcholine receptor (mAChR) antagonist. While its clinical application targets the M3 receptors in the detrusor muscle to treat overactive bladder and urinary incontinence[1], its pharmacological potency makes it a significant occupational hazard in the laboratory. Accidental exposure can lead to rapid systemic anticholinergic toxicity[2].
This guide provides a comprehensive, self-validating operational framework for the safe handling, weighing, and disposal of Vamicamide.
Pharmacological Hazard Profile
To design an effective safety protocol, we must first quantify the threat. Vamicamide acts as a competitive antagonist at the M3 receptor, preventing acetylcholine from binding. In a laboratory setting, inhalation or mucosal absorption of Vamicamide powder bypasses first-pass metabolism, leading to immediate parasympathetic blockade.
Table 1: Physicochemical & Hazard Profile of Vamicamide
| Property / Parameter | Data / Description |
| Chemical Name | (+/-)-(2R,4R)-4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide |
| CAS Number | 132373-81-0 |
| Molecular Weight | 297.39 g/mol |
| Pharmacological Target | Muscarinic Acetylcholine Receptor (mAChR) |
| Receptor Affinity (pA2) | 6.82 (in bladder tissue)[3] |
| Physical State | Crystalline powder |
| Primary Occupational Hazard | Systemic anticholinergic toxicity (tachycardia, mydriasis, dry mouth, urinary retention)[2] |
Mechanism of Action & Toxicity Pathway
Figure 1: Mechanism of Vamicamide (FK-176) as an M3 muscarinic receptor antagonist and toxicity pathways.
Risk-Based PPE Matrix: The Causality of Protection
Standard laboratory PPE is insufficient for handling potent anticholinergic powders. Every piece of equipment must be selected based on the specific physicochemical properties of the API.
-
Respiratory Protection (N95/P100 Particulate Respirator):
-
Causality: Vamicamide is a fine crystalline powder. Static electricity generated during weighing can cause micro-aerosolization. Inhalation is the fastest route to systemic toxicity.
-
-
Dermal Protection (Double Nitrile Gloves & Tyvek Sleeves):
-
Causality: Nitrile provides superior chemical resistance to the organic solvents (e.g., DMSO, ethanol) typically used to solubilize Vamicamide for in vitro assays. Double gloving ensures that if the outer glove is contaminated, it can be safely doffed without exposing the skin.
-
-
Ocular Protection (Chemical Splash Goggles):
-
Causality: Safety glasses with side shields do not protect against airborne dust. Direct contact of Vamicamide with the ocular mucosa will cause rapid, localized mydriasis (pupil dilation) and cycloplegia[2].
-
Operational Workflow: Weighing & Solubilization Protocol
To ensure absolute safety, this protocol operates as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Environmental Preparation
-
Action: Conduct all work inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood.
-
Validation: Before opening the API container, hold a single Kimwipe near the sash opening. If the tissue is not gently and consistently pulled inward, the hood is not providing adequate capture velocity. Do not proceed.
Step 2: Static Mitigation
-
Action: Place an anti-static ionizer fan inside the hood and use grounded, anti-static spatulas.
-
Causality: Vamicamide powder easily holds a static charge, which causes particles to repel each other and aerosolize or cling to gloves, drastically increasing exposure risk.
Step 3: Weighing and Transfer
-
Action: Tare an anti-static weigh boat. Slowly transfer the required mass of Vamicamide.
-
Validation: Observe the powder behavior. If the powder "jumps" or clings to the spatula shaft, static mitigation has failed. Pause and re-position the ionizer.
Step 4: In-Hood Solubilization
-
Action: Do not transport dry powder across the lab. Add your vehicle solvent (e.g., DMSO) directly to the vial while it remains inside the hood. Cap the vial tightly and vortex.
-
Causality: Solubilizing the API eliminates the inhalation hazard of airborne dust, converting a high-risk powder handling scenario into a standard liquid handling scenario.
Figure 2: Sequential operational workflow for handling, weighing, and solubilizing Vamicamide powder.
Spill Response and Disposal Plan
In the event of a Vamicamide powder spill, immediate containment and chemical inactivation are required.
Step-by-Step Spill Protocol:
-
Isolation: Immediately evacuate personnel from the immediate vicinity. If the spill is outside a fume hood, restrict access to the room to allow airborne dust to settle.
-
PPE Upgrade: Responders must don a Half-Face Elastomeric Respirator with P100 cartridges, chemical splash goggles, and double nitrile gloves.
-
Containment (No Sweeping): Never sweep dry pharmaceutical powders. Sweeping generates a massive aerosol plume. Instead, gently cover the spill with damp absorbent pads to trap the powder.
-
Chemical Inactivation: Apply a 10% bleach (sodium hypochlorite) and detergent solution to the spill area.
-
Causality: Bleach acts as a strong oxidizing agent, aiding in the chemical degradation of the organic API, while the detergent breaks surface tension to ensure the powder is fully wetted and cannot become airborne[4].
-
-
Collection & Secondary Cleaning: Scoop the absorbed material into a rigid, sealable hazardous waste container. Wipe the area three consecutive times with the bleach/detergent solution, followed by a final distilled water rinse to remove corrosive bleach residues[4].
-
Validation: Perform a visual inspection using a flashlight held at a low angle to the surface to check for any remaining crystalline reflections.
-
Disposal: Label the container clearly as "Hazardous Pharmaceutical Waste - Anticholinergic API (Vamicamide)" and dispose of it via your institution's regulated chemical waste management system.
References
-
Effects of vamicamide on urinary bladder functions in conscious dog and rat models of urinary frequency PubMed (National Institutes of Health) URL:[Link]
-
Atropine Sulphate - Safety Handling Precautions Amaris Chemical Solutions URL:[Link]
Sources
- 1. Effects of vamicamide on urinary bladder functions in conscious dog and rat models of urinary frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. usmed-media.usamedpremium.com [usmed-media.usamedpremium.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
